Product packaging for Neoeriocitrin(Cat. No.:CAS No. 13241-32-2)

Neoeriocitrin

Numéro de catalogue: B1678166
Numéro CAS: 13241-32-2
Poids moléculaire: 596.5 g/mol
Clé InChI: OBKKEZLIABHSGY-DOYQYKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Neoeriocitrin is a flavanone glycoside that is eriodictyol substituted by a 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl residue at position 7 via a glycosidic linkage. It has a role as a plant metabolite. It is a neohesperidoside, a disaccharide derivative, a trihydroxyflavanone, a flavanone glycoside and a member of 4'-hydroxyflavanones. It is functionally related to an eriodictyol.
This compound has been reported in Pyrrosia serpens, Citrus hystrix, and other organisms with data available.
protects against autophagy-inhibiting effects of okadaic acid;  isolated from Drynariae rhizome;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32O15 B1678166 Neoeriocitrin CAS No. 13241-32-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C27H32O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-6,9,16,18,20-31,33-37H,7-8H2,1H3/t9-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKKEZLIABHSGY-DOYQYKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157530
Record name Neoeriocitrin
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Molecular Weight

596.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13241-32-2
Record name Neoeriocitrin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neoeriocitrin
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Record name Neoeriocitrin
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Record name (S)-7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-4H-benzopyran-4-one
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Foundational & Exploratory

An In-depth Technical Guide to Neoeriocitrin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoeriocitrin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and evaluation of its biological effects are presented. Furthermore, this guide visualizes the signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a 7-O-glycoside of the flavanone eriodictyol, linked to the disaccharide neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose)[1]. The core structure is a flavanone skeleton, characterized by a saturated C2-C3 bond in the C-ring.

Chemical Structure:

this compound Chemical Structure

Figure 1. 2D chemical structure of this compound.

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name (2S)-7-{[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one[1]
Other Names Eriodictyol-7-O-neohesperidoside, (S)-3',4',5,7-Tetrahydroxyflavanone-7-[2-O-(α-L-rhamnopyranosyl)-β-D-glucopyranoside][2][3]
CAS Number 13241-32-2[1]
Chemical Formula C27H32O15[1]
Molecular Weight 596.53 g/mol [3]
InChI InChI=1S/C27H32O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-6,9,16,18,20-31,33-37H,7-8H2,1H3/t9-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1[1]
InChIKey OBKKEZLIABHSGY-DOYQYKRZSA-N[1]
Canonical SMILES C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--C--INVALID-LINK--C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O">C@@HO[4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and bioavailability.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to beige powder[3]
Melting Point Not available
Solubility DMSO: 65 mg/mL (108.96 mM) DMF: 15 mg/mL (25.15 mM) Ethanol: 1 mg/mL (1.68 mM) DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL (0.34 mM) Pyridine, Methanol: Soluble[2][5][6]
UV λmax 285 nm[2]
pKa Not available
Stability Stable for ≥ 4 years when stored at -20°C.[2]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted 1H and 13C NMR Chemical Shifts

AtomPredicted 13C Shift (ppm)Predicted 1H Shift (ppm)
Aglycone
C-279.55.4 (dd)
C-343.22.8 (m), 3.1 (m)
C-4197.1
C-5164.2
C-696.86.1 (d)
C-7167.5
C-895.96.1 (d)
C-9163.2
C-10102.5
C-1'131.2
C-2'114.86.9 (d)
C-3'145.7
C-4'146.2
C-5'115.96.8 (d)
C-6'118.96.8 (dd)
Glucose
C-1''99.85.1 (d)
C-2''77.5
C-3''78.1
C-4''71.2
C-5''77.8
C-6''62.3
Rhamnose
C-1'''101.25.0 (s)
C-2'''72.1
C-3'''72.3
C-4'''73.9
C-5'''70.2
C-6'''18.11.2 (d)

Note: These are predicted values and may differ from experimental data. The proton shifts are presented with their expected multiplicities (s: singlet, d: doublet, dd: doublet of doublets, m: multiplet).

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides structural information through fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

Ionization ModePrecursor Ion [M-H]- (m/z)Major Fragment Ions (m/z)Reference
ESI-MS/MS595.16449.10 ([M-H-rhamnose]-), 287.05 ([M-H-neohesperidose]-, eriodictyol aglycone)[4]

Experimental Protocols

Isolation and Purification of this compound from Citrus Peel

The following protocol is a general method for the extraction and preparative HPLC isolation of flavonoids from citrus peels, which can be adapted for this compound.

Protocol:

  • Sample Preparation: Fresh citrus peels (e.g., from Citrus unshiu) are shade-dried at room temperature for three days and then ground into a fine powder (20-50 mesh)[8].

  • Extraction: The powdered peel is extracted with methanol at room temperature with stirring. The supernatant is collected after centrifugation, and the process is repeated multiple times to ensure exhaustive extraction[8]. The combined extracts are then concentrated under reduced pressure.

  • Purification by Preparative HPLC:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of methanol and 0.1% aqueous acetic acid is a common mobile phase[9]. The gradient can be optimized to achieve the best separation.

    • Detection: The eluent is monitored at 280 nm, a wavelength where flavanones exhibit strong absorbance.

    • Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and the solvent is evaporated to yield the purified compound. Purity is then assessed by analytical HPLC.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is widely used to evaluate the free radical scavenging capacity of compounds.

Protocol:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each this compound dilution.

    • Add the DPPH working solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Osteogenic Differentiation Assay in MC3T3-E1 Cells

This protocol assesses the ability of this compound to promote the differentiation of pre-osteoblastic cells.

Protocol:

  • Cell Culture: Culture MC3T3-E1 pre-osteoblast cells in α-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Induction of Osteogenic Differentiation:

    • Seed the cells in multi-well plates.

    • Once confluent, switch the culture medium to an osteogenic induction medium containing ascorbic acid and β-glycerophosphate.

    • Treat the cells with different concentrations of this compound (e.g., a study found an optimal concentration of 2 µg/mL)[6][10].

  • Assessment of Osteogenic Markers:

    • Alkaline Phosphatase (ALP) Activity: After a few days of treatment (e.g., 7 days), lyse the cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate as the substrate[11].

    • Mineralization (Alizarin Red S Staining): After a longer period of culture (e.g., 21 days), fix the cells and stain with Alizarin Red S solution to visualize calcium deposits[11].

    • Gene Expression Analysis (RT-qPCR): At various time points, extract total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to measure the expression levels of osteogenic marker genes such as Runx2, Collagen Type I (Col1a1), and Osteocalcin (Bglap)[10][12].

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and osteogenic properties.

Antioxidant Activity

This compound is a potent antioxidant. Studies have shown its effectiveness in various antioxidant assays:

Table 5: Quantitative Antioxidant Activity of this compound

AssayActivityReference
DPPH Radical Scavenging 17.2% inhibition[2]
Superoxide Radical Scavenging 48.3% inhibition[2]
Anti-inflammatory Activity and the NF-κB Signaling Pathway

This compound has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids like this compound can interfere with this pathway at multiple steps, including the inhibition of IKK activity and the subsequent prevention of IκBα degradation[13][14][15].

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB_NF-kB IkB-NF-kB Complex IKK Complex->IkB_NF-kB phosphorylates IkB IkB IkB IkB->IkB_NF-kB NF-kB NF-kB NF-kB->IkB_NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates to nucleus Proteasome Proteasome IkB_NF-kB->Proteasome ubiquitination & degradation of IkB Proteasome->NF-kB releases This compound This compound This compound->IKK Complex inhibits DNA DNA NF-kB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription

Figure 2. Inhibition of the canonical NF-κB signaling pathway by this compound.

Osteogenic Activity and the Beclin-1/Autophagy Pathway

Recent studies have elucidated a novel mechanism for the osteogenic activity of this compound involving the modulation of autophagy through its interaction with Beclin-1[16]. Autophagy is a cellular process for the degradation and recycling of cellular components, and it plays a crucial role in cellular differentiation and homeostasis. Beclin-1 is a key protein in the initiation of autophagy. This compound has been shown to directly bind to Beclin-1, stabilizing it by inhibiting its ubiquitination-mediated degradation. This leads to an increase in autophagy, which in turn enhances the osteogenic differentiation of stem cells[16].

Beclin1_Autophagy This compound This compound Beclin1 Beclin1 This compound->Beclin1 binds to Ubiquitination Ubiquitination This compound->Ubiquitination inhibits Beclin1->Ubiquitination is targeted for Autophagy Autophagy Beclin1->Autophagy promotes Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation leads to Osteogenic Differentiation Osteogenic Differentiation Autophagy->Osteogenic Differentiation enhances

Figure 3. this compound promotes osteogenic differentiation via the Beclin-1/autophagy pathway.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and significant biological activities. Its antioxidant, anti-inflammatory, and particularly its novel role in promoting osteogenic differentiation through the modulation of autophagy, make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. This technical guide provides a foundational resource for scientists and researchers to explore the full potential of this compound in various therapeutic applications. Further studies are warranted to fully elucidate its mechanisms of action, establish its safety and efficacy in preclinical and clinical models, and explore its potential for drug development.

References

Neoeriocitrin: A Technical Guide to Its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Neoeriocitrin is a flavanone-7-O-neohesperidoside, a type of flavonoid glycoside, predominantly found in citrus fruits. As a secondary metabolite, it plays a role in plant defense and contributes to the flavor profile of the fruit. For researchers and drug development professionals, this compound is a compound of significant interest due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties in metabolic and bone health. This guide provides a comprehensive overview of its natural sources, quantitative distribution, and the technical protocols for its extraction and analysis, alongside its known biological signaling pathways.

Natural Sources and Distribution

This compound is primarily synthesized and stored in plants of the Citrus genus. Its distribution is not uniform, with concentrations varying significantly between species, cultivars, and even different tissues within the same fruit.[1]

  • Primary Sources: The most significant natural sources of this compound are Bergamot (Citrus bergamia), grapefruit (Citrus paradisi), lemon (Citrus limon), and bitter orange (Citrus aurantium).[2][3][4][5][6] Bergamot, a citrus fruit endemic to the Calabria region of Italy, is particularly noted for its uniquely high concentration of this compound compared to other citrus fruits like sweet oranges.[7]

  • Distribution within the Fruit: Flavonoids, including this compound, are most abundant in the peel (flavedo and albedo) and are also present in the juice and pulp.[5][8] The concentration in juice can be influenced by the extraction method; industrial processes that press the peel can result in higher flavonoid content compared to hand-squeezing.[3]

  • Other Sources: Beyond citrus, this compound has also been isolated from the rhizome of Drynaria fortunei, a plant used in traditional Chinese medicine for bone health.[2]

Quantitative Distribution of this compound

The concentration of this compound is highly variable. The following tables summarize quantitative data from various studies, primarily focusing on citrus juices and extracts, analyzed using High-Performance Liquid Chromatography (HPLC).

SourcePlant PartConcentrationReference
Bergamot (Citrus bergamia)Juice~250 mg/L (~25 mg/100 mL)[7]
Juice8.59 - 9.87 mg/100 mL[9]
Juice53.4 ppm (5.34 mg/100 mL)[10]
Juice Extract56.61 mg/g[4]
Grapefruit (Citrus paradisi)Pure Juice (Green)0.59 mg/100 mL
Pure Juice (White, Pink, Red)0.00 mg/100 mL
Lemon (Citrus limon)Pure Juice (Spain)0.41 mg/100 mL[11][12]
Pure Juice (France)0.00 mg/100 mL[11][12]
Peel Extract27.72 mg/g (Eriocitrin, isomer)[13][14]
Bitter Orange (Aurantii fructus)Fruit1.27 - 6.48 mg/g[15]

Note: Concentrations can vary based on cultivar, ripeness, geographic location, and analytical methodology. Some studies report on eriocitrin, a closely related isomer, which can sometimes be quantified alongside or instead of this compound.[14][16]

Experimental Protocols

The extraction and quantification of this compound are critical for research and development. The methodologies typically involve solvent extraction followed by chromatographic analysis.

Protocol 1: Ultrasound-Assisted Extraction (UAE) from Citrus Peel

This protocol describes a common method for extracting flavonoids from the solid matrix of citrus peel.

  • Sample Preparation: Obtain fresh citrus fruit peels. Wash thoroughly to remove surface contaminants. The peels can be used fresh or dried at a low temperature (e.g., 40-50°C) to a constant weight and then ground into a fine powder.

  • Solvent Selection: A hydroalcoholic solution, typically 70-80% ethanol or methanol in water, is effective for extracting flavanone glycosides.

  • Extraction Procedure:

    • Weigh approximately 5 grams of the powdered peel into a flask.

    • Add the extraction solvent at a solid-to-solvent ratio of 1:20 (w/v) (e.g., 5 g of peel in 100 mL of solvent).

    • Place the flask in an ultrasonic bath.

    • Perform sonication for 30-60 minutes at a controlled temperature (e.g., 50°C). Ultrasound facilitates cell wall disruption and enhances solvent penetration.[17]

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 paper or a similar filter to separate the solid residue.

    • The resulting filtrate can be re-extracted (repeated 2-3 times) to maximize yield.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the solvent.

  • Final Product: The resulting crude extract is a concentrated paste or powder that can be used for biological assays or further purified. For analytical purposes, the extract is redissolved in a suitable solvent (e.g., methanol or DMSO) to a known concentration.[18]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the separation and quantification of this compound in a prepared extract.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required. Coupling with a Mass Spectrometer (MS) can provide more specific identification.[7][19]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is most commonly used.[20]

    • Mobile Phase: A gradient elution is typically employed using two solvents:

      • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

      • Solvent B: Acetonitrile or methanol.

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B (e.g., 10-20%), increasing linearly over 30-40 minutes to a high percentage (e.g., 80-90%) to elute all compounds.

    • Flow Rate: A flow rate of 0.7 - 1.0 mL/min is common.[15][20]

    • Column Temperature: Maintained at 25-30°C.[15]

    • Detection: Flavanones like this compound have a characteristic UV absorbance maximum around 280-284 nm. The DAD detector should be set to monitor this wavelength.[15][20]

  • Sample and Standard Preparation:

    • Prepare a stock solution of a pure this compound standard in methanol at a known concentration (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to a range of concentrations (e.g., 1 to 100 µg/mL).

    • Prepare the sample extract by dissolving it in the mobile phase or methanol and filtering it through a 0.22 or 0.45 µm syringe filter before injection.[18]

  • Analysis and Quantification:

    • Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extract.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area onto the generated calibration curve.

Mandatory Visualizations

Experimental and Analytical Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Citrus Fruit (e.g., Bergamot Peel) B Drying & Grinding A->B C Ultrasound-Assisted Extraction (UAE) (70% Ethanol) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Flavonoid Extract E->F G Sample Dilution & Filtration (0.22µm) F->G H HPLC-DAD Analysis (C18 Column, ~284nm) G->H I Data Processing H->I J Quantification of This compound I->J

Caption: Workflow for Extraction and Quantification of this compound.

Biological Activity and Signaling Pathways

This compound has been investigated for several biological activities, with preclinical studies suggesting its involvement in key cellular signaling pathways related to inflammation, cholesterol metabolism, and bone formation.

Anti-inflammatory Activity via NF-κB Inhibition

Chronic inflammation is implicated in numerous diseases. Flavonoids, including those in bergamot juice, have been shown to exert anti-inflammatory effects.[4] A proposed mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammatory responses.[21][22][23]

Caption: Proposed Anti-inflammatory Mechanism of this compound.

Modulation of Cholesterol Metabolism

Bergamot extract, rich in this compound and other flavonoids, has been shown to have cholesterol-lowering properties.[24] The mechanism is distinct from statins and is thought to involve the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[24][25][26]

Caption: Cholesterol Synthesis Regulation by this compound.

Promotion of Osteogenic Differentiation

Studies using the MC3T3-E1 pre-osteoblastic cell line have demonstrated that this compound can promote osteogenesis, the process of bone formation. This suggests its potential as a therapeutic agent for conditions like osteoporosis.[2]

Caption: Logical Flow of this compound-Induced Osteogenesis.

References

The intricate Pathway of Neoeriocitrin Biosynthesis in Citrus Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the biosynthetic pathway of neoeriocitrin, a flavanone glycoside abundant in citrus fruits with significant antioxidant and anti-inflammatory properties. This document provides a comprehensive overview of the enzymatic steps, genetic regulation, and experimental methodologies crucial for understanding and potentially manipulating the production of this valuable bioactive compound.

Introduction to this compound

This compound, chemically known as eriodictyol-7-O-neohesperidoside, is a prominent flavonoid in citrus species, contributing to their characteristic taste and diverse health benefits.[1][2] Its biosynthesis is a multi-step process originating from the general phenylpropanoid pathway, culminating in a series of enzymatic modifications that yield the final complex glycosylated flavanone. Understanding this pathway is paramount for applications in functional food development, nutraceuticals, and pharmaceuticals.

The Biosynthetic Pathway of this compound

The synthesis of this compound in citrus plants is a specialized branch of the flavonoid biosynthesis pathway. The process begins with the amino acid L-phenylalanine and proceeds through several key enzymatic reactions to produce the flavanone aglycone, eriodictyol, which is then glycosylated.

The General Phenylpropanoid Pathway: Precursor Synthesis

The journey to this compound begins with the conversion of L-phenylalanine to p-coumaroyl-CoA, a central precursor for all flavonoids. This is accomplished through the sequential action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[3][4]

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[4][5]

  • 4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[4][5]

Flavanone Skeleton Formation: The Road to Naringenin

The formation of the characteristic C6-C3-C6 flavonoid skeleton is a critical juncture in the pathway.

  • Chalcone synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[4][6][7]

  • Chalcone isomerase (CHI): Facilitates the stereospecific isomerization of naringenin chalcone into its corresponding flavanone, naringenin.[4][5]

Hydroxylation of Naringenin to Eriodictyol

The conversion of naringenin to eriodictyol is a crucial hydroxylation step that adds a second hydroxyl group to the B-ring of the flavanone.

  • Flavonoid 3'-hydroxylase (F3'H): This cytochrome P450 enzyme is responsible for the regiospecific hydroxylation of naringenin at the 3' position of the B-ring, yielding eriodictyol.[8][9]

Glycosylation of Eriodictyol to form this compound

The final and defining step in this compound biosynthesis is the glycosylation of the eriodictyol aglycone at the 7-hydroxyl position with the disaccharide neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose).[1] This is a two-step process catalyzed by specific UDP-glycosyltransferases (UGTs).

  • UDP-glucose:flavanone-7-O-glucosyltransferase (F7GAT): This enzyme transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of eriodictyol, forming eriodictyol-7-O-glucoside.[5][6]

  • UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase: A subsequent rhamnosyltransferase attaches a rhamnose sugar to the 2'' position of the glucose, completing the formation of the neohesperidose moiety and yielding this compound.[6][7]

The following Graphviz diagram illustrates the complete biosynthetic pathway of this compound.

Neoeriocitrin_Biosynthesis Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin PAL pCou p-Coumaric acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL NarChal Naringenin Chalcone pCouCoA->NarChal CHS pCouCoA_align MalonylCoA 3x Malonyl-CoA MalonylCoA->NarChal CHS MalonylCoA_align Nar Naringenin NarChal->Nar CHI Eri Eriodictyol Nar->Eri F3'H Eri7G Eriodictyol-7-O-glucoside Eri->Eri7G F7GAT (UDP-Glucose) Neo This compound Eri7G->Neo Rhamnosyltransferase (UDP-Rhamnose)

Biosynthesis pathway of this compound.

Quantitative Data on this compound

The concentration of this compound varies significantly among different citrus species and even within different tissues of the same fruit. The following table summarizes available quantitative data.

Citrus SpeciesTissueThis compound Concentration (mg/100g FW)Reference
Lemon (Citrus limon)Pure juice0.00 - 0.41 mg/100 ml[10][11]
Sour Orange (Citrus aurantium)Juice0.77 mg/100 ml[12]
Bergamot (Citrus bergamia)JuicePresent[13]

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of this compound biosynthesis.

Extraction and Quantification of this compound

A common method for the analysis of this compound and other flavonoids from citrus tissues involves solvent extraction followed by High-Performance Liquid Chromatography (HPLC).

Protocol: Flavonoid Extraction and HPLC Analysis

  • Sample Preparation: Freeze-dry citrus tissue (e.g., peel, flesh) and grind to a fine powder.

  • Extraction: Extract the powdered tissue with 80% methanol or 70% ethanol, often with sonication to improve efficiency.[14][15]

  • Purification: Centrifuge the extract to remove solid debris. The supernatant can be further purified using solid-phase extraction (SPE) if necessary.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically used (e.g., Inertsil ODS-3 V, 4.6 mm × 250 mm, 5 µm).[14]

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like acetic or formic acid) is commonly employed.[14][16]

    • Detection: UV detection at 280-290 nm is suitable for flavanones.[14]

    • Quantification: this compound concentration is determined by comparing the peak area to a standard curve generated with a pure this compound standard.

The following diagram outlines the general workflow for flavonoid analysis.

Flavonoid_Analysis_Workflow Sample Citrus Tissue (e.g., peel, flesh) Grind Freeze-drying and Grinding Sample->Grind Extract Solvent Extraction (e.g., 80% Methanol) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Crude Extract (Supernatant) Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) (Optional Purification) Supernatant->SPE HPLC HPLC Analysis (C18 column, UV detection) Supernatant->HPLC Direct Injection SPE->HPLC Data Quantification (Comparison to Standard Curve) HPLC->Data

Workflow for Flavonoid Analysis.
Enzyme Assays

Characterizing the enzymes involved in this compound biosynthesis requires specific in vitro assays.

Protocol: Chalcone Synthase (CHS) Activity Assay

  • Enzyme Extraction: Prepare a cell-free protein extract from young citrus tissues, where flavonoid biosynthesis is active.[6][7]

  • Reaction Mixture: The assay mixture typically contains the protein extract, p-coumaroyl-CoA, [14C]-malonyl-CoA (as a radiolabel), and a suitable buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Extraction: Stop the reaction and extract the labeled chalcone product into an organic solvent (e.g., ethyl acetate).

  • Quantification: Measure the radioactivity of the extracted product using liquid scintillation counting to determine CHS activity.

Protocol: UDP-glucose:flavanone-7-O-glucosyltransferase (F7GAT) Activity Assay

  • Enzyme Source: Use a protein extract from citrus tissue or a recombinantly expressed enzyme.

  • Reaction Mixture: The mixture should include the enzyme, the flavanone substrate (eriodictyol), UDP-[14C]-glucose as the labeled sugar donor, and a buffer.[6][7]

  • Incubation: Incubate at the optimal temperature.

  • Product Separation: Separate the radiolabeled glucoside product from the unreacted UDP-[14C]-glucose using techniques like thin-layer chromatography (TLC) or HPLC.

  • Detection: Visualize and quantify the product using autoradiography or by scraping the corresponding spot from the TLC plate and measuring its radioactivity.

Genetic Regulation and Future Perspectives

The biosynthesis of this compound is tightly regulated at the genetic level, with the expression of the biosynthetic genes often being tissue-specific and developmentally controlled.[5][17] Transcription factors, such as MYB, bHLH, and WD40 proteins, are known to regulate flavonoid biosynthesis in plants and likely play a role in controlling this compound production in citrus.[17]

Future research in this area will likely focus on:

  • Metabolic Engineering: Overexpression or silencing of key biosynthetic genes (e.g., F3'H, specific UGTs) to enhance this compound content in citrus fruits or to produce it in microbial systems.

  • Elucidation of Regulatory Networks: Identifying the specific transcription factors that control the this compound biosynthesis pathway to enable more precise genetic manipulation.

  • Enzyme Characterization: Detailed kinetic and structural analysis of the key enzymes to understand their mechanisms and substrate specificities.

By continuing to unravel the complexities of the this compound biosynthesis pathway, researchers can unlock new opportunities for improving the nutritional and medicinal value of citrus fruits and developing novel sources of this beneficial flavonoid.

References

The In Vitro Mechanisms of Action of Neoeriocitrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanisms of action of neoeriocitrin, a flavanone glycoside predominantly found in citrus fruits. This document summarizes key findings on its anti-inflammatory, antioxidant, and enzyme-inhibitory activities, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-faceted approach at the cellular level. In vitro studies have demonstrated its capacity to modulate key pathways involved in inflammation and oxidative stress, primarily through the inhibition of pro-inflammatory enzymes and mediators, the scavenging of reactive oxygen species (ROS), and the activation of endogenous antioxidant systems.

Anti-Inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. Its action is largely attributed to the inhibition of key enzymes in the inflammatory cascade and the suppression of pro-inflammatory signaling pathways, leading to a reduction in inflammatory mediators.

A primary mechanism is the selective inhibition of cyclooxygenase-2 (COX-2). In enzymatic assays, this compound demonstrated a higher selectivity towards COX-2, with an inhibition of 78%, while showing lower inhibitory activity against the COX-1 isoform[1][2]. This selectivity is a desirable characteristic for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Furthermore, this compound has been observed to reduce the production of nitric oxide (NO), a key inflammatory mediator, in interleukin-1β (IL-1β) stimulated human cartilage explants[3]. This is complemented by its ability to decrease the release of glycosaminoglycans (GAGs), suggesting a protective effect against cartilage degradation in inflammatory joint conditions[3]. In intestinal cell models, this compound, as part of a flavanone mixture, contributes to a significant decrease in the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in Caco-2 cells.

Antioxidant Activity

This compound is a potent antioxidant. This activity is crucial in mitigating the cellular damage caused by oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Its antioxidant effects are manifested through both direct radical scavenging and the modulation of cellular antioxidant pathways.

In vitro studies have demonstrated that this compound effectively reduces intracellular ROS levels in pancreatic β-cells under chemically-induced oxidative stress. This protective effect is dose-dependent and highlights its potential to shield cells from oxidative damage.

Modulation of Signaling Pathways

The anti-inflammatory and antioxidant effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways. Evidence, primarily from studies on closely related citrus flavanones, strongly suggests that this compound's mechanisms involve the regulation of the NF-κB and Keap1-Nrf2 pathways.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like TNF-α or IL-1β, the inhibitor of NF-κB (IκBα) is phosphorylated and subsequently degraded. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and various interleukins. Flavonoids, including those structurally similar to this compound, have been shown to inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of p65.

Keap1-Nrf2 Antioxidant Response Pathway: The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like certain flavonoids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a suite of protective antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1)[4][5].

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro bioactivity of this compound.

Table 1: Enzyme Inhibition Data
Target Enzyme Reported Activity for this compound
Cyclooxygenase-1 (COX-1)Low inhibitory activity reported[1][2].
Cyclooxygenase-2 (COX-2)78% inhibition at tested concentration; demonstrates higher selectivity for COX-2 over COX-1[1][2].
Matrix Metalloproteinase-13 (MMP-13)Reported as not active[3].
Table 2: Antioxidant and Anti-inflammatory Cellular Activity
Assay Observed Effect of this compound
Intracellular ROS Production (INS-1E cells)Dose-dependent reduction in streptozotocin-induced ROS.
Nitric Oxide (NO) Production (Human Cartilage Explants)Dose-dependent inhibition of IL-1β-induced NO production[3].
Glycosaminoglycan (GAG) Release (Human Cartilage Explants)Reduced IL-1β-induced GAG release[3].
Cytokine Release (IL-6, IL-8) (Caco-2 cells)Contributes to the reduction of pro-inflammatory cytokine release as part of a flavanone mixture.

Key Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by this compound.

NF_kappa_B_Pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor IKK IKK Complex Receptor->IKK Activates IkBa_p65_p50 p65 p50 IκBα IKK->IkBa_p65_p50:f2 Phosphorylates p_IkBa P-IκBα Proteasome Proteasome Degradation IkBa_p65_p50:f2->Proteasome Ubiquitination & Degradation p65_p50 p65 p50 IkBa_p65_p50->p65_p50 Releases p65_p50_nuc p65 p50 p65_p50->p65_p50_nuc Translocation This compound This compound DNA DNA (κB sites) p65_p50_nuc->DNA Binds Inflammation Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Inflammation Keap1_Nrf2_Pathway cluster_stimulus Cellular State cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (ROS) Keap1_Nrf2 Nrf2 Keap1 OxidativeStress->Keap1_Nrf2:f1 Modifies Keap1 This compound This compound This compound->Keap1_Nrf2:f1 Induces Nrf2 Release Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Proteasome Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Heterodimerizes with sMaf & Binds sMaf sMaf AntioxidantGenes Transcription of Antioxidant Genes (HO-1, NQO1, etc.) ARE->AntioxidantGenes

References

A Comprehensive Technical Guide on the Antioxidant and Anti-inflammatory Properties of Neoeriocitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeriocitrin is a flavanone glycoside predominantly found in citrus fruits, particularly in the peels of bitter orange (Citrus aurantium)[1]. As a member of the flavonoid family, it has garnered significant interest for its potential health benefits, which are largely attributed to its antioxidant and anti-inflammatory properties[2]. Historically, citrus peels have been utilized in traditional medicine, such as in Chinese "Chen Pi," for a variety of ailments, and modern research is now validating the therapeutic potential of its constituent compounds like this compound[1]. This technical guide provides an in-depth overview of the current scientific understanding of this compound's antioxidant and anti-inflammatory mechanisms, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Antioxidant Properties of this compound

This compound has demonstrated potent antioxidant activity across various in vitro models by neutralizing free radicals and reducing oxidative stress[1][2]. Its efficacy is comparable to other well-known antioxidant flavonoids and is attributed to its chemical structure.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been quantified using several standard assays. The following table summarizes the key findings from comparative studies.

AssayConcentrationResultReference CompoundReference ResultSource
DPPH Radical Scavenging 10 µM17.18% inhibitionRutin32.18% inhibition[3]
Superoxide Radical Scavenging 10 µM48.3% inhibitionRutin64.1% inhibition[3]
LDL Oxidation Inhibition 10 µM23-fold increase in lag timeRutin23-fold increase in lag time[3]
Crocin Bleaching Assay (Ka/Kc) 0.01 mM3.73NaringinLower than this compound[4]
Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark[5][6].

  • Reaction Mixture: In a 96-well microplate, a specific volume of the test compound (this compound at various concentrations) is added to the DPPH solution[5][7]. A control containing only the solvent and DPPH solution is also prepared[5].

  • Incubation: The plate is incubated in the dark at room temperature for a specified period, typically 30 minutes[5][6].

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm[7][8]. The decrease in absorbance corresponds to the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[5].

This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM)[9][10]. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use[11].

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., water or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm[11].

  • Reaction: A specific volume of the test compound (this compound) is mixed with the ABTS•+ working solution[12].

  • Incubation: The reaction mixture is incubated for a defined time (e.g., 6 minutes) at room temperature in the dark[11].

  • Absorbance Measurement: The absorbance is measured at 734 nm[9].

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog[11].

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Protocol:

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and allowed to adhere[13].

  • Loading with Fluorescent Probe: The cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH[6][13].

  • Treatment: The cells are treated with the test compound (this compound) for a period (e.g., 1 hour)[13].

  • Induction of Oxidative Stress: Oxidative stress is induced by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH or ABAP)[13][14].

  • Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence is monitored over time[13].

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence curve, with lower values indicating higher antioxidant activity[15].

Visualized Experimental Workflow: DPPH Assay

DPPH_Assay_Workflow prep_dpph Prepare DPPH Solution (0.1 mM in Methanol) reaction Mix in 96-well Plate: - DPPH Solution - this compound Sample prep_dpph->reaction prep_sample Prepare this compound Samples (Various Concentrations) prep_sample->reaction incubation Incubate in Dark (30 min at RT) reaction->incubation measurement Measure Absorbance (517 nm) incubation->measurement calculation Calculate % Inhibition measurement->calculation result Antioxidant Capacity calculation->result

Caption: Workflow for the DPPH antioxidant assay.

Anti-inflammatory Properties of this compound

Preclinical studies have shown that this compound possesses significant anti-inflammatory effects[16]. It can modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[16]. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-6 (IL-6) , and Interleukin-1 beta (IL-1β) [16][17]. By suppressing the activation of NF-κB, this compound can effectively downregulate the production of these inflammatory mediators[16]. Additionally, its antioxidant properties contribute to its anti-inflammatory activity by mitigating oxidative stress, which is a known trigger of inflammation[16].

Quantitative Anti-inflammatory Data
Model SystemInflammatory StimulusEffect of this compound/Related FlavonoidsSource
LPS-stimulated macrophages Lipopolysaccharide (LPS)Reduced production of TNF-α, IL-6, and IL-1β[16]
Human cartilage explants Interleukin-1β (IL-1β)This compound was inactive in inhibiting MMP-13[18]
Caco-2 cells Interleukin-1β (IL-1β)A mix of flavanones including this compound showed strong anti-inflammatory activity[11]
Experimental Protocols for Anti-inflammatory Assays

This assay is widely used to screen for anti-inflammatory compounds by measuring their ability to inhibit the production of inflammatory mediators in macrophages activated by LPS.

Protocol:

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media and seeded into plates[19][20].

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

  • Inflammatory Stimulation: Cells are then stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response[19].

  • Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for the production and secretion of inflammatory mediators.

  • Quantification of Inflammatory Markers: The cell culture supernatant is collected. The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and nitric oxide (NO) are quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) and the Griess reagent assay, respectively.

  • Cell Viability: A cell viability assay (e.g., MTT) is performed to ensure that the observed effects are not due to cytotoxicity[21].

This is a classic animal model for evaluating the anti-inflammatory activity of compounds in acute inflammation.

Protocol:

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound (this compound) is administered to the animals, typically orally or via intraperitoneal injection, at various doses[19]. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1%) is administered into the hind paw of the animals to induce localized inflammation and edema[19].

  • Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer.

  • Calculation: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Visualized Experimental Workflow: In Vitro Anti-inflammatory Assay

Anti_Inflammatory_Assay_Workflow culture_cells Culture Macrophages (e.g., RAW 264.7) pretreatment Pre-treat with this compound culture_cells->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate (e.g., 24 hours) stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection measurement Measure Cytokines (ELISA) & NO (Griess Assay) supernatant_collection->measurement result Inhibition of Inflammatory Mediators measurement->result

Caption: Workflow for an in vitro anti-inflammatory assay.

Modulation of Key Signaling Pathways

The biological activities of this compound are underpinned by its ability to interact with and modulate critical intracellular signaling pathways.

The Nrf2/HO-1 Pathway (Antioxidant Response)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation[22].

Upon exposure to oxidative stress or inducers like certain flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus[22]. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including Heme Oxygenase-1 (HO-1) [23][24]. HO-1 is a potent antioxidant enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, which have their own cytoprotective effects[22]. While direct evidence for this compound is still emerging, related flavanones have been shown to activate this pathway, suggesting a likely mechanism for its antioxidant effects beyond direct radical scavenging[23][24].

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) This compound->Keap1_Nrf2 Induces dissociation OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE Nrf2->ARE Translocates & Binds to Nucleus Nucleus HO1 HO-1 Gene ARE->HO1 Activates AntioxidantResponse Antioxidant & Cytoprotective Response HO1->AntioxidantResponse Leads to

Caption: The Nrf2/HO-1 antioxidant response pathway.

The NF-κB Pathway (Inflammatory Response)

The NF-κB pathway is central to the inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins[25].

Inflammatory stimuli, such as LPS or TNF-α, activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome[25]. The degradation of IκB unmasks the nuclear localization sequence on NF-κB, allowing it to translocate into the nucleus[26]. Inside the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS[17]. Studies indicate that this compound can inhibit this pathway, likely by preventing the degradation of IκB, thus blocking NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression[16].

NFkB_Pathway cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation InflammatoryStimuli->IKK IkB_NFkB IκB-NF-κB Complex (Cytoplasm) IKK->IkB_NFkB Phosphorylates IκB IkB_P IκB Phosphorylation & Degradation IkB_NFkB->IkB_P NFkB NF-κB IkB_P->NFkB Releases ProInflammatoryGenes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB->ProInflammatoryGenes Translocates & Activates Nucleus Nucleus Inflammation Inflammation ProInflammatoryGenes->Inflammation This compound This compound This compound->IkB_P Inhibits

Caption: The NF-κB inflammatory signaling pathway.

Conclusion and Future Directions

This compound is a promising natural flavonoid with well-documented antioxidant and anti-inflammatory properties in preclinical models. Its ability to scavenge free radicals and modulate key signaling pathways, such as Nrf2/HO-1 and NF-κB, highlights its therapeutic potential for conditions associated with oxidative stress and chronic inflammation.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

  • Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its in vivo fate.

  • In Vivo Efficacy: Conducting more extensive studies in animal models of chronic diseases, such as atherosclerosis, neurodegenerative disorders, and arthritis.

  • Clinical Trials: Designing and executing robust human clinical trials to evaluate the safety and efficacy of this compound for specific health conditions[16].

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

By addressing these areas, the full therapeutic potential of this compound can be elucidated, paving the way for its potential application in pharmaceuticals and nutraceuticals.

References

Neoeriocitrin: A Novel Regulator of Osteogenic Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neoeriocitrin, a flavonoid glycoside predominantly found in citrus fruits, is emerging as a compound of significant interest in the field of bone tissue engineering and osteoporosis research. Preclinical studies have demonstrated its potential to promote osteogenic differentiation, the process by which mesenchymal stem cells differentiate into bone-forming osteoblasts. This technical guide provides an in-depth overview of the current understanding of this compound's role in this critical biological process, with a focus on its molecular mechanisms, quantitative effects, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel therapeutics for bone regeneration and related skeletal disorders.

Quantitative Data on Osteogenic Effects

The osteogenic potential of this compound has been quantified through various in vitro assays. While comprehensive dose-response data for this compound is still emerging, studies comparing it to the well-researched flavonoid, naringin, provide valuable insights into its efficacy.

Table 1: Comparative Effect of this compound and Naringin on Osteogenic Markers in MC3T3-E1 Cells

MarkerThis compound (2 µg/mL)Naringin (2 µg/mL)Cell LineReference
Gene Expression
Runt-related transcription factor 2 (Runx2)56% increaseBaselineMC3T3-E1[1]
Collagen Type I Alpha 1 Chain (COL1A1)37% increaseBaselineMC3T3-E1[1]
Osteocalcin (OCN)14% increaseBaselineMC3T3-E1[1]
Enzymatic Activity
Alkaline Phosphatase (ALP) ActivitySignificantly improvedImprovedMC3T3-E1[1]

Note: The percentage increases for this compound are in comparison to the effects observed with naringin at the same concentration.

Data on structurally similar flavonoids, such as naringin and neohesperidin, further support the osteogenic potential of this class of compounds and provide a basis for expected dose-dependent effects of this compound.

Table 2: Dose-Dependent Effects of Naringin on Osteogenic Markers in Bone Marrow Stromal Cells (BMSCs)

ConcentrationALP ActivityMineralizationCell LineReference
1 µg/mLSignificant increaseSignificant increaseRat BMSCs[2]
10 µg/mLSignificant increaseSignificant increaseRat BMSCs[2]
50 µg/mLPeak increasePeak increaseRat BMSCs[2]
100 µg/mL--Rat BMSCs[2]

Table 3: Dose-Dependent Effects of Neohesperidin on Osteogenic Markers in Human Bone Mesenchymal Stem Cells (hBMSCs)

ConcentrationALP ActivityCalcium DepositionCell LineReference
10 µMDose-dependent increaseDose-dependent increasehBMSCs[3]
30 µMPeak proliferationDose-dependent increasehBMSCs[3]
100 µMDose-dependent increaseDose-dependent increasehBMSCs[3]

Signaling Pathways in this compound-Mediated Osteogenesis

Current research indicates that this compound and related flavonoids exert their pro-osteogenic effects through the modulation of several key signaling pathways.

Beclin1/Autophagy Pathway

A novel mechanism of action for this compound involves its direct interaction with Beclin1, a key protein in the regulation of autophagy. By binding to and stabilizing Beclin1, this compound inhibits its ubiquitination-mediated degradation. This leads to an increase in autophagy, a cellular process that has been shown to be pivotal for osteogenic differentiation and bone regeneration.

Neo This compound Beclin1 Beclin1 Neo->Beclin1 Binds to & stabilizes Ubiquitination Ubiquitination-mediated degradation Neo->Ubiquitination Inhibits Autophagy Autophagy Beclin1->Autophagy Induces Ubiquitination->Beclin1 Promotes degradation OsteogenicDiff Osteogenic Differentiation Autophagy->OsteogenicDiff Promotes

This compound stabilizes Beclin1, inducing autophagy and promoting osteogenic differentiation.

ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) pathway, is a crucial regulator of osteoblast proliferation and differentiation. Studies suggest that this compound may rescue the inhibition of osteogenic differentiation induced by ERK pathway inhibitors, indicating a potential role in modulating this cascade. The activation of ERK can lead to the phosphorylation of key transcription factors such as Runx2, a master regulator of osteogenesis.

Neo This compound MEK MEK1/2 Neo->MEK Modulates ERK ERK1/2 MEK->ERK Phosphorylates Runx2 Runx2 ERK->Runx2 Phosphorylates OsteogenicGenes Osteogenic Gene Expression (e.g., ALP, COL1A1, OCN) Runx2->OsteogenicGenes Upregulates

This compound's potential modulation of the ERK/MAPK signaling pathway in osteoblasts.

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is fundamental for osteoblast development and bone formation. While direct evidence for this compound is still under investigation, the structurally similar flavonoid neohesperidin has been shown to activate this pathway. Activation of the Wnt pathway leads to the accumulation and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to upregulate the expression of osteogenic target genes.

cluster_0 In Nucleus Neo This compound (or related flavonoids) Wnt Wnt Signaling Neo->Wnt Activates GSK3b GSK-3β Wnt->GSK3b Inhibits betaCatenin β-catenin GSK3b->betaCatenin Promotes degradation Nucleus Nucleus betaCatenin->Nucleus Translocates to TCF_LEF TCF/LEF OsteogenicGenes Osteogenic Gene Expression TCF_LEF->OsteogenicGenes Upregulates

Proposed involvement of the Wnt/β-catenin pathway in this compound-mediated osteogenesis.

BMP/Smad Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is another critical regulator of bone formation. BMPs bind to their receptors, leading to the phosphorylation of Smad proteins (Smad1/5/8). These phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of osteogenic genes. Flavonoids similar to this compound have been shown to influence this pathway, suggesting a potential mechanism for this compound's action.

cluster_0 In Nucleus Neo This compound (or related flavonoids) BMPR BMP Receptors Neo->BMPR Modulates Smad158 Smad1/5/8 BMPR->Smad158 Phosphorylates pSmad158 p-Smad1/5/8 SmadComplex Smad Complex pSmad158->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates to Runx2 Runx2 OsteogenicGenes Osteogenic Gene Expression Runx2->OsteogenicGenes Upregulates

Potential influence of this compound on the BMP/Smad signaling cascade in osteoblasts.

Experimental Workflow

The evaluation of this compound's osteogenic potential typically follows a standardized in vitro and in vivo workflow.

CellCulture Mesenchymal Stem Cell (e.g., MC3T3-E1, BMSCs) Culture Treatment Treatment with This compound (various concentrations) CellCulture->Treatment Proliferation Cell Proliferation Assay (e.g., CCK-8, MTT) Treatment->Proliferation EarlyDiff Early Osteogenic Markers Treatment->EarlyDiff LateDiff Late Osteogenic Markers Treatment->LateDiff GeneExpression Gene Expression Analysis (qRT-PCR for Runx2, OCN, etc.) Treatment->GeneExpression ProteinExpression Protein Expression Analysis (Western Blot for p-ERK, β-catenin, etc.) Treatment->ProteinExpression InVivo In Vivo Model (e.g., Calvarial Defect) Treatment->InVivo ALP_Staining ALP Staining & Activity Assay EarlyDiff->ALP_Staining AlizarinRed Alizarin Red S Staining (Mineralization) LateDiff->AlizarinRed Analysis Histology & Micro-CT Analysis InVivo->Analysis

General experimental workflow for assessing the osteogenic potential of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's osteogenic effects.

Alkaline Phosphatase (ALP) Activity Assay
  • Cell Culture and Lysis:

    • Plate osteoblastic precursor cells (e.g., MC3T3-E1) in 24-well plates and culture in osteogenic induction medium with varying concentrations of this compound.

    • At the desired time point (e.g., day 7), wash the cells twice with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., CytoBuster™ Protein Extraction Reagent).

    • Centrifuge the cell lysates at 15,000 x g for 5 minutes to pellet cellular debris.

  • Enzymatic Reaction:

    • Add 10 µL of the cell lysate supernatant to a 96-well plate.

    • Add 100 µL of p-nitrophenyl phosphate (p-NPP) substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 1 N NaOH.

  • Quantification:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Determine the total protein concentration of the cell lysates using a BCA protein assay.

    • Normalize the ALP activity (absorbance at 405 nm) to the total protein content.

Alizarin Red S (ARS) Staining for Mineralization
  • Cell Culture and Fixation:

    • Culture cells in 24-well plates with osteogenic induction medium and this compound for an extended period (e.g., 14-21 days) to allow for matrix mineralization.

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells once with PBS to remove the fixative.

  • Staining:

    • Prepare a 2% (w/v) Alizarin Red S solution and adjust the pH to 4.1-4.3.

    • Add the ARS solution to each well to cover the cell monolayer.

    • Incubate for 20-30 minutes at room temperature in the dark.

    • Gently wash the cells 3-5 times with distilled water to remove excess dye.

  • Visualization and Quantification:

    • Visualize the stained mineralized nodules (orange-red) under a bright-field microscope.

    • For quantification, elute the stain by adding 10% acetic acid or 10% cetylpyridinium chloride to each well and incubating with shaking for 15-30 minutes.

    • Transfer the supernatant to a microcentrifuge tube, centrifuge to pellet debris, and measure the absorbance of the supernatant at 405-550 nm.

Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression
  • RNA Extraction and cDNA Synthesis:

    • Culture cells with this compound for the desired duration.

    • Isolate total RNA from the cells using a suitable RNA extraction kit (e.g., TRIzol reagent).

    • Quantify the RNA concentration and assess its purity.

    • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., RUNX2, COL1A1, OCN) and a housekeeping gene for normalization (e.g., GAPDH).

    • Run the PCR reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Western Blot for Signaling Proteins
  • Protein Extraction and Quantification:

    • Treat cells with this compound for the appropriate time to observe changes in protein phosphorylation or expression.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total ERK, β-catenin, Smad1/5/8) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for promoting bone regeneration. Its ability to enhance osteogenic differentiation through multiple signaling pathways, including the novel Beclin1/autophagy pathway and potentially the ERK/MAPK, Wnt/β-catenin, and BMP/Smad pathways, warrants further investigation. The quantitative data, although still emerging, suggests a potent osteogenic activity that is comparable or even superior to other well-studied flavonoids. The detailed experimental protocols provided in this guide offer a framework for the continued exploration of this compound and the development of new therapeutic strategies for a range of skeletal disorders. As research in this area progresses, a more complete understanding of this compound's dose-dependent effects and its precise molecular targets will be crucial for its successful translation into clinical applications.

References

Unveiling the Therapeutic Potential of Drynaria Rhizome: A Technical Guide to Initial Discovery and Isolation of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the initial discovery, isolation, and characterization of bioactive compounds from Drynaria Rhizome. Primarily intended for researchers, scientists, and professionals in drug development, this document details the experimental protocols, quantitative data, and underlying signaling pathways associated with the therapeutic properties of this traditional medicinal plant. The information presented is a synthesis of findings from multiple research endeavors, aimed at facilitating further investigation and development of novel therapeutics.

Introduction

Drynaria fortunei (Kunze) J. Sm., a perennial fern, has a long history of use in traditional medicine, particularly for the treatment of bone-related ailments.[1] Its rhizome, known as Drynariae Rhizoma, is rich in a variety of bioactive compounds, with flavonoids being the most prominent.[1] Among these, naringin and neoeriocitrin are two of the most abundant and well-studied flavonoids.[1] This guide focuses on the foundational steps of phytochemical analysis: the extraction, isolation, and quantification of these compounds, and explores their effects on relevant biological pathways.

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the effects of Drynaria Rhizome extracts and its isolated compounds.

Table 1: Effect of Drynaria Rhizome Extract on Osteoblastic Cell Proliferation and Differentiation

Cell LineExtract/CompoundConcentrationEffectReference
MC3T3-E1Drynaria Rhizome Extract (DR)50-150 µg/mLSignificant increase in DNA synthesis[2][3]
MC3T3-E1Drynaria Rhizome Extract (DR)50-150 µg/mLIncreased Alkaline Phosphatase (ALP) activity[2][3]
MC3T3-E1Drynaria Rhizome Extract (DR)50-150 µg/mLIncreased prolyl hydroxylase activity[3]
Rat Dental Pulp Stem CellsTotal Flavonoids from Drynaria fortunei0.01, 0.05, 0.1 g/LDose-dependent promotion of proliferation[4][5]
Rat Dental Pulp Stem CellsTotal Flavonoids from Drynaria fortunei0.01, 0.05, 0.1 g/LIncreased ALP levels and osteogenic gene expression[4][5]

Table 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Key Flavonoids

CompoundColumnMobile PhaseFlow RateDetection WavelengthReference
Naringin, this compound, Caffeic acid-4-O-β-d-glucopyranoside, 5,7-dihydroxychromone-7-O-rutinosideMZ-C18 (4.6 × 250 mm, 5 µm)Gradient of acetonitrile and 0.02% aqueous acetic acid1.0 mL/min260 nm[1]
Naringin, NaringeninInertsil ODS-2 (250 x 4.6 mm, 5 µm)Acetonitrile-0.1 M ammonium acetate solution (20:80, v/v; pH 7.1) for naringin; Acetonitrile-0.1 M ammonium acetate solution-acetic acid (30:69:1, v/v; pH 4.9) for naringenin1.0 mL/min280 nm for naringin; 292 nm for naringenin[6]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of bioactive compounds from Drynaria Rhizome.

Preparation of Total Flavonoid Extract from Drynaria Rhizome

This protocol outlines the extraction of the total flavonoid fraction from the dried rhizome of Drynaria fortunei.

Materials and Reagents:

  • Dried rhizomes of Drynaria fortunei

  • 60% Ethanol

  • D-101 Macroporous resin column

  • Deionized water

  • Ethanol (30%, 50%, 70%)

Procedure:

  • The dried rhizomes of Drynaria fortunei are cut into small pieces.

  • The rhizome pieces are extracted with 60% ethanol to yield a crude ethanol extract.[7]

  • The 60% ethanol extract is then subjected to column chromatography on a D-101 macroporous resin column.[7]

  • The column is eluted with a gradient of water and ethanol, starting with deionized water, followed by 30%, 50%, and 70% ethanol to obtain different fractions.[7]

  • The fractions containing the total flavonoids are combined and concentrated for further use.

Bioassay-Guided Isolation of Naringin and this compound

This protocol describes a bioassay-guided approach to isolate active flavonoids. The osteoblastic proliferation stimulating activity is used as the bioassay to guide the fractionation process.[1]

Materials and Reagents:

  • Ethanol extract of Drynaria fortunei rhizome

  • Ethyl acetate

  • n-Butanol

  • Silica gel for column chromatography

  • ODS (Octadecylsilane) for column chromatography

  • Sephadex LH-20 for column chromatography

  • Solvents for column chromatography (e.g., chloroform-methanol gradients)

  • Semi-preparative HPLC system

  • UMR106 osteoblastic cell line

  • Cell culture reagents

  • MTT assay kit

Procedure:

  • The crude ethanol extract of Drynaria fortunei rhizome is suspended in water and partitioned successively with ethyl acetate and n-butanol.[1]

  • Each fraction (ethyl acetate, n-butanol, and remaining aqueous fraction) is tested for its ability to stimulate the proliferation of UMR106 osteoblastic cells using the MTT assay.[1]

  • The most active fraction (typically the n-butanol fraction) is selected for further separation.[1]

  • The active fraction is subjected to column chromatography on silica gel, ODS, and Sephadex LH-20, eluting with appropriate solvent systems to yield sub-fractions.[1]

  • Each sub-fraction is again tested in the bioassay to identify the most active sub-fractions.

  • The active sub-fractions are further purified using semi-preparative HPLC to isolate pure compounds.[1]

  • The structures of the isolated pure compounds are identified using spectroscopic methods such as NMR and Mass Spectrometry. Naringin and this compound are two of the key compounds identified through this process.[1]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol details the HPLC method for the simultaneous quantification of four major flavonoids in Drynaria Rhizome.[1]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a photodiode array detector.

  • Column: MZ-C18 column (4.6 × 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution using Acetonitrile (A) and 0.02% aqueous acetic acid (B).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 260 nm.[1]

Procedure:

  • Standard Preparation: Prepare standard solutions of caffeic acid-4-O-β-d-glucopyranoside, 5,7-dihydroxychromone-7-O-rutinoside, this compound, and naringin of known concentrations.

  • Sample Preparation: Prepare an extract of Drynaria Rhizome and filter it through a 0.45 µm membrane filter.

  • Analysis: Inject the standard solutions and the sample extract into the HPLC system.

  • Quantification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the compounds by comparing the peak areas of the sample with the calibration curves generated from the standard solutions.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental processes related to the bioactive compounds in Drynaria Rhizome.

G cluster_extraction Extraction & Fractionation cluster_bioassay Bioassay cluster_isolation Isolation & Identification Drynaria Rhizome Drynaria Rhizome Crude Ethanol Extract Crude Ethanol Extract Drynaria Rhizome->Crude Ethanol Extract Partitioning Partitioning Crude Ethanol Extract->Partitioning EtOAc Fraction EtOAc Fraction Partitioning->EtOAc Fraction n-BuOH Fraction n-BuOH Fraction Partitioning->n-BuOH Fraction Aqueous Fraction Aqueous Fraction Partitioning->Aqueous Fraction Osteoblast Proliferation Assay Osteoblast Proliferation Assay EtOAc Fraction->Osteoblast Proliferation Assay n-BuOH Fraction->Osteoblast Proliferation Assay Aqueous Fraction->Osteoblast Proliferation Assay Active Fraction Identified Active Fraction Identified Osteoblast Proliferation Assay->Active Fraction Identified Column Chromatography Column Chromatography Active Fraction Identified->Column Chromatography Semi-preparative HPLC Semi-preparative HPLC Column Chromatography->Semi-preparative HPLC Pure Compounds Pure Compounds Semi-preparative HPLC->Pure Compounds Naringin Naringin Pure Compounds->Naringin This compound This compound Pure Compounds->this compound Spectroscopic Analysis Spectroscopic Analysis Pure Compounds->Spectroscopic Analysis

Caption: Bioassay-Guided Isolation Workflow for Active Compounds from Drynaria Rhizome.

G Total Flavonoids of Drynaria Rhizome Total Flavonoids of Drynaria Rhizome AMPK AMPK Total Flavonoids of Drynaria Rhizome->AMPK Activates p-AMPK p-AMPK AMPK->p-AMPK Phosphorylation NF-κB NF-κB p-AMPK->NF-κB Inhibits Activated NF-κB Activated NF-κB NF-κB->Activated NF-κB Inflammatory Response Inflammatory Response Activated NF-κB->Inflammatory Response Promotes Osteoarthritis Osteoarthritis Inflammatory Response->Osteoarthritis Contributes to

Caption: AMPK/NF-κB Signaling Pathway Modulation by Total Flavonoids of Drynaria Rhizome.

G Naringin Naringin Caveolin-1 Caveolin-1 Naringin->Caveolin-1 Inhibits p-p38 MAPK p-p38 MAPK Naringin->p-p38 MAPK Inhibits p-ATF-2 p-ATF-2 Naringin->p-ATF-2 Inhibits IL-1β IL-1β IL-1β->Caveolin-1 Induces Caveolin-1->p-p38 MAPK Activates p38 MAPK p38 MAPK p-p38 MAPK->p-ATF-2 Phosphorylates ATF-2 ATF-2 Chondrocyte Degradation Chondrocyte Degradation p-ATF-2->Chondrocyte Degradation Promotes

Caption: Naringin's Inhibition of the Caveolin-p38MAPK Signaling Pathway in Chondrocytes.

Conclusion

The rhizome of Drynaria fortunei is a rich source of bioactive flavonoids with demonstrated therapeutic potential, particularly in the context of bone health and inflammatory conditions. The methodologies outlined in this guide provide a framework for the consistent extraction, isolation, and quantification of these compounds. The elucidation of their mechanisms of action, including the modulation of the AMPK/NF-κB and Caveolin-p38MAPK signaling pathways, opens avenues for the development of targeted therapies. Further research building upon these foundational techniques is crucial for translating the traditional use of Drynaria Rhizome into modern, evidence-based medicine.

References

Spectroscopic Data Interpretation for Neoeriocitrin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Neoeriocitrin, a flavanone glycoside predominantly found in citrus fruits. The interpretation of its spectral data is crucial for its identification, characterization, and further exploration in drug development due to its various reported biological activities, including antioxidant and anti-inflammatory properties. This document outlines the key spectroscopic data (NMR, Mass Spectrometry, and UV-Vis), details the experimental protocols for their acquisition, and visualizes relevant biological pathways.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and UV-Vis spectroscopy for this compound.

¹H-NMR and ¹³C-NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. The ¹H and ¹³C-NMR data provide detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H-NMR (Proton NMR) and ¹³C-NMR (Carbon-13 NMR) Spectroscopic Data for this compound [1]

Position¹H Chemical Shift (δ ppm), Multiplicity, J (Hz)¹³C Chemical Shift (δ ppm)
Aglycone (Eriodictyol)
25.34 (dd, 12.4, 3.2)79.5
3ax3.09 (m)43.2
3eq2.36 (m)
4-197.1
5-164.2
66.14 (d, 2.3)96.8
7-165.7
86.17 (d, 2.3)95.9
9-163.1
10-102.4
1'-129.8
2'6.93 (d, 2.1)114.9
3'-145.8
4'-145.9
5'6.80 (d, 8.2)112.4
6'6.79 (dd, 8.2, 2.1)116.7
Glucose Moiety
1''5.15 (d, 7.5)100.1
2''3.68 (m)77.2
3''3.55 (m)76.8
4''3.45 (m)73.8
5''3.40 (m)76.5
6''a3.75 (m)61.2
6''b3.95 (m)
Rhamnose Moiety
1'''4.65 (s)101.1
2'''3.85 (m)70.8
3'''3.65 (m)70.9
4'''3.35 (m)72.4
5'''3.48 (m)68.9
6'''1.25 (d, 6.2)18.3

Data obtained in DMSO-d₆.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition, and aiding in structural elucidation through fragmentation analysis.

Table 2: Mass Spectrometry Data for this compound

Ionization ModePrecursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)Interpretation
ESI-MS/MS (Negative)595.16459, 287The fragmentation of this compound in negative ion mode shows a characteristic base peak at m/z 459, which is suggested to arise from a C-ring cleavage of the aglycone. Another significant fragment is observed at m/z 287, corresponding to the deprotonated eriodictyol aglycone after the loss of the neohesperidoside sugar moiety.[2]
UV-Vis Spectroscopic Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying the class of flavonoid based on characteristic absorption bands.

Table 3: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)
Methanol284, 330 (shoulder)

The UV spectrum of flavanones like this compound typically shows a strong absorption band (Band II) between 270-295 nm and a less intense shoulder (Band I).

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information of this compound.

Methodology:

  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C-NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H-NMR Acquisition: One-dimensional ¹H-NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

  • ¹³C-NMR Acquisition: One-dimensional ¹³C-NMR spectra, often with proton decoupling, are acquired to identify the chemical shifts of the carbon atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D-NMR Experiments: To aid in the complete and unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are performed. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the connectivity of different structural fragments, including the glycosylation position.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: A solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for flavonoids as it minimizes fragmentation during the ionization process, allowing for the observation of the intact molecular ion.

  • Mass Analysis: The mass-to-charge ratios of the ions are measured using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS or MS²) is performed. The precursor ion (e.g., the deprotonated molecule [M-H]⁻) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing characteristic fragmentation patterns that help in identifying the aglycone and the sugar moieties and their linkage.[3]

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound, which is characteristic of its flavanone structure.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent, typically methanol or ethanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Spectral Acquisition: The absorbance of the sample is measured over a wavelength range of approximately 200-500 nm. A blank containing only the solvent is used as a reference.

  • Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength, and the wavelengths of maximum absorbance (λmax) are determined.[4][5]

  • Use of Shift Reagents (Optional): To gain further structural information about the hydroxylation pattern of the flavonoid, UV-Vis spectra can be recorded after the addition of specific shift reagents (e.g., NaOMe, AlCl₃, NaOAc, H₃BO₃). These reagents cause characteristic shifts in the absorption bands depending on the presence and location of free hydroxyl groups.[6]

Signaling Pathways and Experimental Workflows

This compound has been reported to possess significant anti-inflammatory and antioxidant properties. These biological activities are often mediated through the modulation of specific cellular signaling pathways.

Anti-Inflammatory Signaling Pathway

This compound, along with its isomer eriocitrin, has been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates a simplified representation of this inhibitory action.

Neoeriocitrin_NFkB_Pathway This compound's Anti-Inflammatory Mechanism via NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex ProInflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Transcription Inflammation Inflammation Gene_Expression->Inflammation This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Antioxidant Response Signaling Pathway

The antioxidant effects of many flavonoids are mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway upregulates the expression of various antioxidant and detoxification enzymes.

Neoeriocitrin_Nrf2_Pathway This compound's Antioxidant Mechanism via Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Oxidizes Keap1_Nrf2 Keap1/Nrf2 Complex Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Keap1->Keap1_Nrf2 Dissociation Nrf2 Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Expression Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection This compound This compound This compound->Keap1_Nrf2 Promotes Dissociation

Caption: this compound promotes the Nrf2 antioxidant response pathway.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a general workflow for the isolation and spectroscopic characterization of this compound from a plant source.

Experimental_Workflow General Workflow for Spectroscopic Analysis of this compound Plant_Material Plant Material (e.g., Citrus Peels) Extraction Extraction (e.g., with Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., Preparative HPLC) Fractions->Purification Pure_this compound Pure this compound Purification->Pure_this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_this compound->NMR MS Mass Spectrometry (LC-MS, MS/MS) Pure_this compound->MS UV_Vis UV-Vis Spectroscopy Pure_this compound->UV_Vis Structural_Elucidation Structural Elucidation & Data Interpretation NMR->Structural_Elucidation MS->Structural_Elucidation UV_Vis->Structural_Elucidation

Caption: Workflow for isolation and analysis of this compound.

References

Neoeriocitrin in Citrus Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Neoeriocitrin is a flavanone-7-O-neohesperidoside, a prominent flavonoid glycoside found primarily in citrus fruits.[1][2] As a stereoisomer of eriocitrin, it is distinguished by the rhamnoglucoside linkage to the eriodictyol aglycone. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, distribution within citrus species, established experimental protocols for its analysis, and its characterized biological activities. The document consolidates quantitative data, details key methodologies, and visualizes complex pathways to serve as an in-depth resource for professionals in research and drug development.

Biosynthesis of this compound in Citrus

The biosynthesis of this compound is an integral part of the broader phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants, including flavonoids.[3] The pathway initiates with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce the core flavanone structure, which is then glycosylated to yield this compound. The key aglycone precursor for this compound is eriodictyol.

The generalized pathway leading to the formation of this compound involves three major stages:

  • Phenylpropanoid Pathway: L-Phenylalanine is converted to p-Coumaroyl-CoA.

  • Flavanone Synthesis: One molecule of p-Coumaroyl-CoA and three molecules of Malonyl-CoA are condensed by Chalcone Synthase (CHS) and isomerized by Chalcone Isomerase (CHI) to form the flavanone naringenin. Naringenin is then hydroxylated to produce the aglycone eriodictyol.

  • Glycosylation: The final step involves the attachment of a neohesperidose sugar moiety (composed of rhamnose and glucose) to the 7-hydroxyl group of eriodictyol, a reaction catalyzed by specific glycosyltransferases.

Neoeriocitrin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavanone Flavanone Synthesis cluster_glycosylation Glycosylation Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL NaringeninChalcone Naringenin Chalcone CouCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H This compound This compound Eriodictyol->this compound UGT

Figure 1: Major biosynthesis pathway of this compound in citrus plants.

Distribution and Quantification in Citrus Species

This compound is present in various citrus species, with its concentration varying significantly depending on the species, cultivar, fruit part (peel, juice, edible part), and maturity.[4][5] Generally, neohesperidosides like this compound are found in higher concentrations in bitter-tasting citrus varieties.[6] The following table summarizes the quantitative data reported in the literature for this compound content.

Citrus Species/CultivarFruit PartMean Concentration (mg/100 g or mL)Reference(s)
Lemon (Citrus limon)Pure Juice0.31[7]
Grapefruit (Citrus paradisi)Pure Juice0.09[8]
Grapefruit/Pummelo HybridPure Juice0.22[8]
Ponderosa Lemon (C. pyriformis)Peel & JuicePresent in significant amounts
Bergamot (C. bergamia)FruitHigh concentration relative to other citrus[9]
Sour Orange (C. aurantium)PeelPrimary flavonoid glycoside[1]

Experimental Protocols

Extraction and Isolation from Citrus Matrix

The extraction of this compound from citrus materials is the primary step for its quantification and purification. The process typically involves solvent extraction followed by purification steps to remove interfering compounds.

Methodology:

  • Sample Preparation: Fresh citrus material (e.g., peel, whole fruit) is freeze-dried and ground into a fine powder to increase the surface area for extraction.[4]

  • Solvent Extraction: The powdered sample is extracted with a polar solvent. A common method involves maceration with methanol or a methanol/DMSO (1:1) mixture.[4][10] The extraction is often repeated multiple times (e.g., three times) to ensure maximum yield.[4]

  • Crude Extract Preparation: The combined solvent extracts are concentrated under vacuum using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning (Purification): The crude extract is redissolved in water and partitioned against a non-polar solvent like n-hexane. This step removes lipids and other non-polar impurities, while the more polar flavonoids like this compound remain in the aqueous phase.[10]

  • Chromatographic Purification: For isolation of pure this compound, the aqueous phase is subjected to column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[11][12]

Extraction_Workflow Start Citrus Fruit Material (Peel, Edible Part) Prep Sample Preparation (Freeze-dry, Grind) Start->Prep Extract Solvent Extraction (e.g., Methanol/DMSO) Prep->Extract Filter Filtration / Centrifugation Extract->Filter Evap Solvent Evaporation (Rotary Evaporator) Filter->Evap Crude Crude Flavonoid Extract Evap->Crude Partition Liquid-Liquid Partitioning (vs. n-Hexane) Crude->Partition Aqueous Aqueous Phase (Contains this compound) Partition->Aqueous PrepHPLC Preparative HPLC / Column Chromatography Aqueous->PrepHPLC Final Purified this compound PrepHPLC->Final

Figure 2: General experimental workflow for this compound extraction.
Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for accurate and sensitive quantification of this compound in complex matrices like citrus juice.[13][14]

Instrumentation:

  • HPLC System: UHPLC instrument (e.g., Thermo Scientific).[13]

  • Column: C18 reversed-phase column (e.g., Hypersil GOLD, 2.1 × 100 mm, 3 μm).[13]

  • Mass Spectrometer: Triple-stage quadrupole mass spectrometer (e.g., TSQ Quantum Vantage) with an electrospray ionization (ESI) source.[13]

Protocol:

  • Sample Preparation: Juice samples are centrifuged (12,000 rpm for 3 minutes). The supernatant is diluted (e.g., 10-fold with water for Paper Spray MS/MS or 500-fold for direct HPLC-MS/MS) and an internal standard is added.[13]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.[13]

    • Mobile Phase B: Methanol.[13]

    • Flow Rate: 0.3 mL/min.[13]

    • Injection Volume: 5 µL.[13]

    • Gradient Elution: A typical gradient involves a stepwise increase in the concentration of Mobile Phase B over approximately 20-30 minutes to separate the various flavonoids.[13] For example:

      • 0-1.5 min: 5% B

      • 1.5-3.5 min: 5% to 30% B

      • 4.5-8.0 min: 30% to 40% B

      • 9.0-11.0 min: 40% to 60% B

      • 12.0-14.0 min: 60% to 70% B

      • 15.0-16.0 min: 70% to 80% B

      • 18.0-20.0 min: 80% to 5% B

      • 20.0-26.0 min: 5% B (re-equilibration).[13]

  • MS/MS Detection:

    • Ionization Mode: ESI in negative mode.[13]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound.

Antioxidant Activity Assessment (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method to evaluate the radical scavenging capability of compounds like this compound.[13]

Protocol:

  • Reagent Preparation: A 0.1 mM solution of DPPH is prepared in methanol.[13] Stock solutions of this compound are prepared in a suitable solvent in a concentration range of approximately 2 to 140 µmol/L.[13]

  • Reaction: The this compound solution is mixed with the DPPH solution.

  • Measurement: The reduction in DPPH absorbance is measured spectrophotometrically at 517 nm after a set incubation period. The absorbance of a blank sample (DPPH solution without the antioxidant) is also measured.[13]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A) / A₀] * 100 Where A₀ is the absorbance of the blank and A is the absorbance in the presence of this compound.[13] Studies have shown that neohesperidosides like this compound exhibit significantly superior antioxidant activity compared to their rutinoside counterparts (e.g., eriocitrin) at lower concentrations.[13]

Biological Activities and Signaling Pathways

Preclinical studies, primarily in vitro and in animal models, have demonstrated that this compound possesses several promising biological activities.[1][15][16]

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways.[15]

  • Inhibition of Pro-inflammatory Cytokines: It can inhibit the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[15]

  • Suppression of NF-κB Activation: A central mechanism of its anti-inflammatory action is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway, which is a critical regulator of inflammatory processes.[15]

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Cytokines TNF-α, IL-6, IL-1β Production Gene->Cytokines Neo This compound Neo->IKK

Figure 3: Inhibition of the NF-κB signaling pathway by this compound.
Effects on Bone Health

This compound has shown potential in supporting bone health by promoting the activity of osteoblasts, the cells responsible for bone formation.[1][17]

Mechanism of Action:

  • Enhanced Proliferation and Differentiation: In studies using MC3T3-E1 pre-osteoblastic cells, this compound was found to significantly improve cell proliferation and alkaline phosphatase (ALP) activity, a key marker of osteogenic differentiation.[17]

  • Upregulation of Osteogenic Genes: It upregulates the expression of crucial osteogenic transcription factors and bone matrix proteins, including Runt-related transcription factor 2 (Runx2), Collagen Type I (COLI), and Osteocalcin (OCN).[17] Compared to the related flavonoid naringin, this compound demonstrated a more potent effect on these markers.[17]

Bone_Health_Pathway cluster_genes Upregulation of Gene Expression Neo This compound MC3T3 Pre-osteoblast Cell (MC3T3-E1) Neo->MC3T3 Proliferation Increased Cell Proliferation MC3T3->Proliferation Differentiation Osteogenic Differentiation MC3T3->Differentiation Bone Bone Formation Proliferation->Bone ALP Increased ALP Activity Differentiation->ALP Runx2 Runx2 Differentiation->Runx2 COL1 COLI Differentiation->COL1 OCN OCN Differentiation->OCN ALP->Bone Runx2->Bone COL1->Bone OCN->Bone

Figure 4: this compound's mechanism for promoting osteogenesis.
Antioxidant and Metabolic Effects

This compound is a potent antioxidant, capable of neutralizing free radicals and reducing oxidative stress.[1][18]

  • ROS Scavenging: In cellular models, pretreatment with this compound was shown to significantly reduce intracellular Reactive Oxygen Species (ROS) formation.[18]

  • Lipid Peroxidation: It can decrease the levels of lipid peroxidation products, as measured by TBARS assay.[18]

  • Metabolic Syndrome: Preclinical data suggests this compound may help improve markers of metabolic syndrome by reducing lipid accumulation in liver cells and improving glucose uptake.[16] However, clinical evidence in humans is currently lacking.[16]

Conclusion and Future Directions

This compound is a significant flavonoid metabolite in citrus species with demonstrable antioxidant, anti-inflammatory, and osteogenic properties in preclinical models. Its quantification is robustly achieved via HPLC-MS/MS, and established protocols exist for its extraction and purification. While the current body of evidence is promising, further research is required to translate these findings to human health. Specifically, robust clinical trials are needed to evaluate the efficacy of this compound in treating inflammatory conditions, metabolic syndrome, and bone disorders like osteoporosis.[15][16] Furthermore, investigations into its bioavailability, pharmacokinetics, and the influence of gut microbiota on its metabolism are critical for its development as a potential therapeutic agent or nutraceutical.[9][19][20]

References

Methodological & Application

High-purity Neoeriocitrin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeriocitrin is a flavanone-7-O-glycoside naturally found in citrus fruits and other plants.[1][2] As a high-purity analytical standard, it serves as a critical tool for researchers in the fields of pharmacology, analytical chemistry, and drug discovery. This document provides detailed application notes and experimental protocols for the utilization of high-purity this compound, focusing on its analytical determination and its effects on cellular processes. This compound has demonstrated significant biological activities, including antioxidant, anti-inflammatory, and osteogenic properties.[3][4]

Chemical Properties of this compound [1][2][5]

PropertyValue
Chemical Formula C27H32O15
Molar Mass 596.53 g/mol
CAS Number 13241-32-2
Appearance Off-white powder
Melting Point 277°C
Solubility Soluble in DMSO and DMF

Analytical Protocols

Accurate quantification of this compound is essential for research and quality control. The following are detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reverse-phase HPLC method for the separation and quantification of this compound.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • High-purity this compound analytical standard

  • Methanol (for sample and standard preparation)

  • 0.22 µm syringe filters

Protocol Steps:

  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standards by diluting the stock solution with methanol to achieve a concentration range suitable for calibration (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • For liquid samples (e.g., citrus juice), centrifuge to remove particulate matter and filter through a 0.22 µm syringe filter.

    • For solid samples (e.g., plant extracts), perform a suitable extraction (e.g., with methanol), followed by centrifugation and filtration.

  • Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient 0-5 min: 10% B5-20 min: 10-40% B20-25 min: 40-80% B25-30 min: 80-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm
Injection Volume 10 µL
  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the analytical standard.

    • Quantify the amount of this compound in the samples by constructing a calibration curve from the peak areas of the standards.

Workflow for HPLC Analysis of this compound

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation (1-100 µg/mL) HPLC HPLC System (C18 Column, UV/DAD) Standard_Prep->HPLC Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC Chromatogram Data Acquisition (Chromatograms) HPLC->Chromatogram Calibration Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibration Quantification Quantify this compound in Samples Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol provides a method for the sensitive and selective detection of this compound using LC coupled with tandem mass spectrometry (MS/MS).

Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • High-purity this compound analytical standard

  • Methanol (for sample and standard preparation)

Protocol Steps:

  • Sample and Standard Preparation: Prepare as described in the HPLC protocol.

  • LC-MS/MS Conditions:

ParameterCondition
Column C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid (Gradient elution)
Flow Rate 0.3 mL/min
Ionization Mode ESI Negative
MRM Transitions Precursor ion (m/z): 595.2Product ions (m/z): 433.1, 287.1
Collision Energy Optimized for the specific instrument

This compound Fragmentation in MS/MS

This compound This compound [M-H]⁻ m/z 595.2 Fragment1 Loss of Rhamnose [M-H-146]⁻ m/z 449.1 This compound->Fragment1 Fragment2 Loss of Rhamnose-Glucose [M-H-308]⁻ m/z 287.1 (Eriodictyol aglycone) This compound->Fragment2 Fragment3 Internal Cleavage m/z 433.1 This compound->Fragment3 cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene This compound This compound This compound->Inhibition Inhibition->IKK cluster_pathway Osteogenic Signaling Cascade This compound This compound MEK MEK This compound->MEK ERK ERK MEK->ERK Runx2 Runx2 Upregulation ERK->Runx2 Osteo_Genes Osteogenic Gene Expression (e.g., Collagen I, Osteocalcin) Runx2->Osteo_Genes Differentiation Osteoblast Differentiation & Mineralization Osteo_Genes->Differentiation

References

Application Notes & Protocols: Neoeriocitrin Extraction from Citrus Peel

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Neoeriocitrin is a flavanone glycoside predominantly found in citrus fruits, particularly in the peel[1][2]. As a bioactive compound, it exhibits significant antioxidant and anti-inflammatory properties, making it a compound of interest for nutraceutical and pharmaceutical applications. The effective extraction of this compound from citrus waste streams, such as peels, is a critical step in its valorization. These application notes provide a comprehensive overview of modern and conventional methods for extracting this compound, detailed experimental protocols, and insights into its biological significance for drug development.

Overview of Extraction Methods

The recovery of flavonoids from citrus by-products depends heavily on the chosen extraction procedure[3][4]. Methods range from conventional solvent-based techniques to modern, greener alternatives that enhance efficiency and reduce environmental impact.

  • Conventional Solvent Extraction (CSE): This traditional method relies on the diffusion of solutes from the plant matrix into a solvent, often involving maceration, heating, or reflux distillation[1][5]. While straightforward, it can be time-consuming and require large volumes of organic solvents[2]. Methanol and ethanol are common solvents used for flavonoid extraction[5][6][7].

  • Ultrasound-Assisted Extraction (UAE): UAE utilizes acoustic cavitation to disrupt plant cell walls, facilitating solvent penetration and enhancing mass transfer. This technique significantly reduces extraction time and temperature, preserving thermolabile compounds[6][7][8]. It has proven to be highly efficient for extracting flavonoids from citrus peels[9][10][11].

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to create localized heating within the solvent-immersed sample, leading to the rupture of cell walls and the rapid release of target compounds[12]. This method is known for its high speed, reduced solvent consumption, and often higher extraction yields compared to conventional techniques[8][13][14].

  • Enzyme-Assisted Extraction (EAE): This method employs cell wall-degrading enzymes, such as pectinases and cellulases, to break down the complex polysaccharide matrix of the citrus peel[15][16]. This enzymatic hydrolysis enhances the release of flavonoids into the extraction medium, often water, making it an environmentally friendly option[15][16].

Table 1: Qualitative Comparison of Extraction Methods
MethodPrincipleAdvantagesDisadvantages
Solvent Extraction (Maceration) Solute diffusion into a solvent over time.Simple, low-cost equipment.Time-consuming, large solvent volume, potential degradation of compounds with long heating.
Ultrasound-Assisted (UAE) Acoustic cavitation disrupts cell walls, enhancing mass transfer.Fast, high efficiency at lower temperatures, reduced solvent use[6][8].Specialized equipment required, potential for radical formation at high power.
Microwave-Assisted (MAE) Microwave energy causes rapid, localized heating and cell rupture.Very fast, high yield, low solvent consumption[14][17].Requires microwave-transparent solvents, potential for localized overheating.
Enzyme-Assisted (EAE) Enzymatic hydrolysis of cell wall components.Environmentally friendly (often aqueous), high specificity, mild conditions[15][16].Cost of enzymes, longer incubation times, enzyme activity is pH and temperature-dependent.

Quantitative Data & Optimization

The efficiency of this compound extraction is influenced by several parameters, including solvent choice, temperature, time, and the specific technique employed. Lemon peels are a particularly rich source of this compound[1][2].

Table 2: Optimized Parameters for Flavonoid Extraction from Citrus Peel
MethodCitrus SourceKey ParametersTarget Compound(s)Yield/ResultReference(s)
Solvent Extraction Citrus changshanensisChloroform:Methanol:n-Butanol:Water (4:3:1:3)Flavonoids (inc. This compound)437 mg/g[18]
Ultrasound-Assisted (UAE) Orange Peel57.7% Ethanol, 50°C, 44 minTotal Phenols & FlavonoidsTPC: 292 µg/g; TFC: 191 µg/g[7]
Ultrasound-Assisted (UAE) Lime, Orange, TangerineAqueous extractionFlavonoid FractionUp to 40.25 mg/g[3][4][9]
Ultrasound-Assisted (UAE) Citrus limon63.93% Ethanol, 15.05 minTotal Phenolic Content1522 mg GAE/100 g[8]
Microwave-Assisted (MAE) Orange Peel60% Ethanol, 300 W, 2 min, 1:30 solid:liquid ratioPolyphenols & FlavonoidsHigh recovery of phenolics[14]
Microwave-Assisted (MAE) Clementine Peel68% Hexane/Acetone, 561 W, 7.64 min, 43 mL/g ratioTotal Carotenoids186.55 µg/g DM[19]
Enzyme-Assisted (EAE) Grapefruit, Lemon, etc.Celluzyme MXTotal PhenolicsRecovery up to 65.5%[15][16]

Note: Data for specific this compound yield is often aggregated with other flavonoids. Yields are highly dependent on the specific cultivar and pre-treatment of the peel.

Experimental Workflows & Protocols

The general workflow for this compound extraction involves sample preparation, extraction, and downstream analysis.

G General Workflow for this compound Extraction & Analysis A Citrus Fruit Peel (e.g., Lemon, Orange) B Pre-treatment (Washing, Drying, Grinding) A->B C Extraction (e.g., UAE, MAE) B->C D Filtration / Centrifugation (Separation of solid residue) C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Flavonoid Extract E->F G Purification / Analysis (HPLC, LC-MS) F->G H Quantified this compound G->H

Caption: General workflow for this compound extraction.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general method for extracting flavonoids, including this compound, from citrus peel using an ultrasonic bath.

Materials and Reagents:

  • Fresh citrus peels (e.g., lemon, orange)

  • Deionized water

  • Ethanol (70%, v/v)

  • Whatman No. 1 filter paper or equivalent

  • Glassware (beakers, flasks)

  • Drying oven

  • Grinder or blender

Equipment:

  • Ultrasonic bath with temperature and time control (e.g., 40 kHz)[20]

  • Analytical balance

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Sample Preparation: Wash fresh citrus peels thoroughly with deionized water to remove surface impurities. Dry the peels in an oven at 40-50°C until brittle[21].

  • Grind the dried peels into a fine powder (e.g., 40-60 mesh).

  • Extraction: Accurately weigh 5 g of the dried citrus peel powder and place it into a 250 mL Erlenmeyer flask.

  • Add 100 mL of 70% ethanol to the flask (achieving a 1:20 solid-to-liquid ratio)[22].

  • Place the flask in the ultrasonic bath. Set the temperature to 50°C and the sonication time to 45-60 minutes[6][7][20].

  • Separation: After extraction, cool the mixture to room temperature. Filter the extract through Whatman No. 1 filter paper to separate the peel residue from the liquid extract. Centrifugation (e.g., 8,000 x g for 15 min) can also be used before filtration for better separation[21].

  • Solvent Removal: Concentrate the filtered extract using a rotary evaporator at a reduced pressure and a temperature of <50°C to remove the ethanol[21].

  • Storage: The resulting aqueous concentrate, rich in flavonoids, can be freeze-dried to obtain a stable powder for analysis or stored at -20°C.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol outlines a rapid extraction method using a microwave extractor.

Materials and Reagents:

  • As described in Protocol 1.

Equipment:

  • Microwave extraction system with power and temperature control

  • Analytical balance

  • Rotary evaporator

  • Filtration or centrifugation equipment

Procedure:

  • Sample Preparation: Prepare dried citrus peel powder as described in Protocol 1.

  • Extraction: Weigh 2 g of the powder and place it in a microwave-safe extraction vessel.

  • Add 60 mL of 60% ethanol (for a 1:30 solid-to-liquid ratio)[14].

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters. A typical starting point could be a microwave power of 300-500 W for an irradiation time of 2-5 minutes[13][14]. Caution: Parameters must be optimized for the specific equipment to avoid excessive pressure buildup.

  • Separation & Solvent Removal: After the extraction cycle is complete and the vessel has cooled, filter or centrifuge the mixture.

  • Remove the solvent from the supernatant using a rotary evaporator as described in Protocol 1.

Protocol 3: HPLC Quantification of this compound

This protocol provides a general method for the analysis and quantification of this compound in the prepared extracts.

Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[23].

  • This compound analytical standard.

  • HPLC-grade acetonitrile (Solvent B).

  • HPLC-grade water with 0.1% formic acid (Solvent A).

  • Syringe filters (0.45 µm).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the dried crude extract in the mobile phase starting composition (e.g., 90% A, 10% B) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile)[23].

    • Gradient Program: A typical gradient might be: 0-3 min, 10% B; 3-20 min, ramp to 30% B; 20-25 min, ramp to 90% B (wash); 25-30 min, return to 10% B (re-equilibration).

    • Flow Rate: 1.0 mL/min[23].

    • Column Temperature: 25-30°C.

    • Detection Wavelength: Monitor at 285 nm for flavanones like this compound[23].

    • Injection Volume: 10-20 µL.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the analytical standard. Quantify the amount by using the calibration curve generated from the standards.

Biological Relevance & Signaling Pathways

For drug development professionals, understanding the mechanism of action is crucial. This compound and its structural relatives (e.g., eriocitrin, hesperidin) from citrus peels are known to modulate key signaling pathways involved in inflammation and oxidative stress.

G Mechanism of Ultrasound-Assisted Extraction (UAE) A Ultrasound Wave B Solvent A->B C Formation & Collapse of Microbubbles (Cavitation) B->C D Micro-jetting & Shockwaves C->D F Cell Wall Disruption & Pore Formation D->F E Plant Cell Wall (Citrus Peel) E->F G Enhanced Solvent Penetration & Mass Transfer F->G H Release of this compound G->H

Caption: Mechanism of Ultrasound-Assisted Extraction.

Anti-inflammatory and Antioxidant Effects:

  • This compound has demonstrated protective effects against oxidative stress by reducing reactive oxygen species (ROS) formation and lipid peroxidation in cellular models[24].

  • Molecular docking studies predict that flavonoids commonly found in citrus peels, such as naringin and neohesperidin, can inhibit key inflammatory targets like Nuclear Factor Kappa Beta (NF-κB) and soluble Epoxide Hydrolase (sEH)[20]. As structurally related compounds, this compound may share these activities, presenting a promising avenue for developing anti-inflammatory agents.

Anti-Angiogenic Potential (Eriocitrin): Research on the closely related flavonoid eriocitrin has shown potent anti-angiogenic effects, which are critical for cancer drug development. Eriocitrin inhibits angiogenesis by directly targeting the VEGFR2 signaling pathway[25].

G Eriocitrin's Anti-Angiogenic Signaling Pathway Eriocitrin Eriocitrin (related to this compound) Eriocitrin->Inhibition VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis (Migration, Proliferation, Tube Formation) mTOR->Angiogenesis Inhibition->VEGFR2 Note This pathway for Eriocitrin suggests a potential mechanism for structurally similar this compound.

Caption: Anti-angiogenic signaling of eriocitrin.

This inhibition of the PI3K/AKT/mTOR cascade, a central pathway in cell growth and proliferation, highlights the potential of citrus flavanones like this compound as leads for novel therapeutic agents[25]. Further research is warranted to confirm these effects specifically for this compound.

References

Application Note: Isolation and Purification of Neoeriocitrin Using Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoeriocitrin is a flavanone glycoside found in various citrus fruits, particularly in the peels of lemons and bergamots.[1] Like its isomer, eriocitrin, this compound exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications.[2][3] Effective isolation and purification of this compound are crucial for its characterization, and evaluation of its therapeutic potential. This application note provides detailed protocols for the isolation and purification of this compound from citrus peel using column chromatography and High-Speed Counter-Current Chromatography (HSCCC).

Experimental Protocols

Extraction of Crude Flavonoids from Citrus Peel

This protocol outlines the initial extraction of a flavonoid-rich fraction from citrus peel, which serves as the starting material for chromatographic purification.

Materials:

  • Fresh citrus peels (e.g., lemon, orange)

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Deionized water

  • Magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Protocol:

  • Preparation of Plant Material: Shadow-dry fresh citrus peels for 7-10 days and grind them into a fine powder.

  • Defatting: Macerate 500 g of the powdered peel in 2500 mL of n-hexane for 4 hours at room temperature with continuous stirring. This step removes nonpolar compounds like lipids and waxes.

  • Filtration: Filter the mixture to separate the peel residue from the n-hexane extract. Air-dry the residue at room temperature.

  • Flavonoid Extraction: Extract the air-dried residue with 2500 mL of ethyl acetate overnight (approximately 16 hours) at room temperature with continuous stirring.[4]

  • Concentration: Filter the ethyl acetate extract and evaporate the solvent under reduced pressure using a rotary evaporator at 60°C to obtain the crude flavonoid extract.[5]

  • Reconstitution: Reconstitute the dried extract in a minimal amount of the initial mobile phase for the subsequent chromatographic step.

Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography. This method is adapted from a protocol for the purification of the related compound, eriocitrin.[1][4]

Materials:

  • Crude flavonoid extract

  • Silica gel (for column chromatography)

  • n-Hexane

  • Ethyl acetate

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Protocol:

  • Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column (e.g., 300mm x 10mm).[1][4]

  • Sample Loading: Dissolve the crude extract in a small volume of ethyl acetate and load it onto the top of the silica gel column.[4]

  • Washing: Wash the column with 125 mL of n-hexane to elute remaining nonpolar impurities. Collect fractions of 5 mL.[4]

  • Elution: Elute the flavonoids using a gradient of ethyl acetate in n-hexane. A step-wise or linear gradient can be employed. A suggested starting point is 100% n-hexane, gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions (e.g., 5 mL each) and monitor the separation using TLC.[4] Spot the fractions on a TLC plate, develop it in a suitable solvent system (e.g., ethyl acetate: n-hexane), and visualize the spots under a UV lamp. Fractions containing the target compound (this compound) are identified by comparing their Rf values with a this compound standard.

  • Pooling and Concentration: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.[6][7] This makes it a highly efficient method for the purification of natural products.

Materials:

  • Crude flavonoid extract

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Water

  • HSCCC instrument

  • HPLC system for analysis

Protocol:

  • Solvent System Selection: A suitable two-phase solvent system is crucial for successful HSCCC separation. A commonly used system for flavonoids is n-hexane-ethyl acetate-methanol-water.[2][7] The optimal ratio should be determined experimentally to achieve a partition coefficient (K) for this compound between 0.5 and 2. A suggested starting ratio is 11:5:11:5 (v/v/v/v).[7]

  • Preparation of Two-Phase Solvent System: Prepare the chosen solvent system by mixing the solvents in a separatory funnel. Allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases by sonication before use.[7]

  • HSCCC Instrument Setup: Fill the HSCCC column entirely with the stationary phase (upper phase). Set the desired rotation speed (e.g., 800-1000 rpm) and pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 1.5-2.5 mL/min) until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the crude extract in a mixture of the upper and lower phases (1:1, v/v) and inject it into the column.[7]

  • Elution and Fraction Collection: Continue to pump the mobile phase through the column and collect fractions at regular intervals. Monitor the effluent with a UV detector at a suitable wavelength for flavonoids (e.g., 280 nm).

  • Analysis and Recovery: Analyze the collected fractions by HPLC to identify those containing pure this compound. Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Data Presentation

The following tables summarize representative quantitative data for the purification of flavonoids from citrus peel. Note that specific values for this compound may vary depending on the starting material and the precise experimental conditions.

Table 1: Column Chromatography Purification of a Related Flavonoid (Eriocitrin)

ParameterValueReference
Starting MaterialCrude Ethyl Acetate Extract[4]
Purity of Eriocitrin after Purification90%[4]
Concentration in Orange Peel Powder37.68 µg/mL[4]

Table 2: High-Speed Counter-Current Chromatography (HSCCC) Purification of Flavonoids

ParameterValueReference
Starting MaterialCrude Flavonoid Extract[2]
Purity of Isolated Flavonoids>97%[2]
Recovery Yield (for total flavonoids)84.93%[8]

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product start Citrus Peel Powder defat Defatting with n-Hexane start->defat extract Extraction with Ethyl Acetate defat->extract concentrate Concentration (Rotary Evaporator) extract->concentrate crude Crude Flavonoid Extract concentrate->crude cc Column Chromatography (Silica Gel) crude->cc hsccc HSCCC crude->hsccc fractions_cc Fractions from CC cc->fractions_cc fractions_hsccc Fractions from HSCCC hsccc->fractions_hsccc hplc HPLC Analysis fractions_cc->hplc fractions_hsccc->hplc pure Pure this compound hplc->pure

Caption: Experimental workflow for the isolation and purification of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Migration, Angiogenesis mTOR->Proliferation Stimulation This compound This compound / Eriocitrin This compound->VEGFR2 Inhibition

Caption: Proposed inhibitory effect of this compound on the VEGFR2-mediated PI3K/AKT/mTOR signaling pathway.

References

Application Note: Quantification of Neoeriocitrin in Plant Extracts by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-UV method provides a reliable and accessible approach for the quantification of the flavonoid neoeriocitrin in plant extracts. This application note details a validated method suitable for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction this compound, a flavanone glycoside predominantly found in citrus fruits, is recognized for its significant antioxidant properties. Accurate quantification of this bioactive compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used analytical technique for this purpose, offering excellent resolution and sensitivity.[1][2] This method relies on a reversed-phase chromatography principle to separate this compound from other components in the complex plant matrix, followed by its detection and quantification based on its characteristic UV absorbance.

Principle of the Method The method employs a Reversed-Phase HPLC (RP-HPLC) system. A C18 column is used as the stationary phase, which retains nonpolar compounds more strongly. The mobile phase consists of a mixture of an aqueous solvent (acidified water) and an organic solvent (methanol or acetonitrile). By gradually increasing the proportion of the organic solvent (gradient elution), compounds are eluted from the column based on their polarity. This compound, being a moderately polar compound, is well-resolved from other phytochemicals. The eluting compound is then passed through a UV detector set at a specific wavelength where this compound exhibits maximum absorbance, typically around 282 nm, allowing for its accurate quantification.[3][4]

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or Trifluoroacetic acid, TFA)

  • Plant material (e.g., dried citrus peel powder)

  • 0.22 µm or 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

3. Chromatographic Conditions A validated set of chromatographic conditions is essential for achieving optimal separation and quantification.

ParameterSpecification
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (or Methanol) with 0.1% Formic Acid[6]
Gradient Elution 0-5 min: 15% B; 5-20 min: 15-40% B; 20-25 min: 40-80% B; 25-30 min: 80-15% B
Flow Rate 1.0 mL/min[7][8]
Column Temperature 30°C[6]
Injection Volume 10 µL
Detection Wavelength 282 nm[3]

4. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol. Store these solutions at 4°C, protected from light.

5. Sample Preparation Protocol The extraction procedure is critical for obtaining accurate quantitative results.

  • Extraction: Accurately weigh approximately 1.0 g of the homogenized, dried plant powder into a centrifuge tube. Add 20 mL of 70% methanol-water solution.

  • Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes to facilitate extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.[1]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Injection: The filtered extract is now ready for injection into the HPLC system.

Diagram: Experimental Workflow for this compound Quantification

G Figure 1: Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Weigh Plant Material B Add Extraction Solvent (e.g., 70% Methanol) A->B C Ultrasonic Extraction (30 min) B->C D Centrifugation (4000 rpm, 15 min) C->D E Filter Supernatant (0.22 µm) D->E F Inject into HPLC-UV System E->F G Data Acquisition (Chromatogram at 282 nm) F->G H Quantification using Calibration Curve G->H

Caption: A flowchart of the sample preparation and analysis process.

Method Validation

To ensure the reliability and accuracy of the analytical method, it must be validated according to the International Conference on Harmonization (ICH) guidelines. Key validation parameters are summarized below.[6][9]

ParameterMethodologyAcceptance Criteria
Specificity Compare the chromatogram of a blank, a standard, and a plant extract to ensure no interfering peaks at the retention time of this compound.The peak for this compound in the sample should be pure and have no co-eluting peaks.
Linearity Analyze a series of at least five concentrations of the standard solution. Plot a calibration curve of peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.[6][10]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[8]
Accuracy (% Recovery) Spike a known amount of this compound standard into a pre-analyzed plant extract at three different concentration levels. Calculate the percentage recovery.Recovery should be within 90-110%.[9][10][11]
Precision (RSD%) Repeatability (Intra-day): Analyze replicate injections of the same sample on the same day. Intermediate Precision (Inter-day): Analyze the sample on different days.Relative Standard Deviation (RSD) ≤ 5%.[9][11]

Diagram: HPLC Method Validation Parameters

G Figure 2: Method Validation Workflow cluster_validation Validation Parameters (ICH Guidelines) center Validated HPLC-UV Method Specificity Specificity (No Interference) center->Specificity Linearity Linearity (R² ≥ 0.999) center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision LOD LOD (Sensitivity) center->LOD LOQ LOQ (Quantitation Limit) center->LOQ

Caption: Key parameters for the validation of the analytical method.

Data Analysis and Results

1. Calibration Curve A linear regression is performed on the data obtained from the working standard solutions (peak area vs. concentration). The resulting equation (y = mx + c) and the correlation coefficient (R²) are used for quantification.

2. Quantification of this compound in Samples The peak area corresponding to this compound in the sample chromatogram is used to calculate its concentration using the calibration curve equation. The final amount is typically expressed as micrograms per gram (µg/g) or milligrams per gram (mg/g) of the dry weight of the plant material.

Example Quantitative Data

Sample IDRetention Time (min)Peak AreaConcentration in Extract (µg/mL)Concentration in Plant (mg/g DW)
Standard (25 µg/mL)14.245015025.0N/A
Citrus Peel Extract A14.336012020.04.0
Citrus Leaf Extract B14.2900305.01.0

Note: DW = Dry Weight. Calculations assume a 1g sample extracted in 20 mL of solvent.

Conclusion The described HPLC-UV method is specific, accurate, and precise for the quantification of this compound in plant extracts. The detailed protocol for sample preparation, chromatographic separation, and method validation provides a robust framework for natural product analysis, ensuring reliable data for quality control and research applications.

References

Application Notes and Protocols for LC-MS/MS Detection of Neoeriocitrin Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeriocitrin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant interest for its potential antioxidative and anti-inflammatory properties.[1] Understanding its metabolic fate is crucial for evaluating its bioavailability, efficacy, and potential therapeutic applications. This document provides a detailed LC-MS/MS protocol for the detection and quantification of this compound and its primary metabolites in biological matrices.

The metabolism of this compound is believed to follow a similar pathway to its isomer, Eriocitrin.[2][3][4] Following oral ingestion, this compound is likely hydrolyzed by gut microbiota to its aglycone, Eriodictyol. Eriodictyol is then absorbed and undergoes phase II metabolism in the liver and other tissues, leading to the formation of glucuronide and sulfate conjugates. Methylated derivatives of Eriodictyol, such as Homoeriodictyol and Hesperetin, may also be formed and subsequently conjugated.[2][3]

Metabolic Pathway of this compound

The proposed metabolic pathway of this compound involves initial deglycosylation by intestinal microflora, followed by phase II conjugation of the resulting aglycone, Eriodictyol.

This compound This compound Eriodictyol Eriodictyol This compound->Eriodictyol Gut Microbiota (Deglycosylation) PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Eriodictyol->PhaseII Metabolites Eriodictyol-O-glucuronide Eriodictyol-O-sulfate PhaseII->Metabolites

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocol

This protocol outlines a sensitive and specific method for the simultaneous determination of this compound and its metabolites in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

A protein precipitation method is utilized for the extraction of analytes from plasma samples.[5]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of methanol containing the internal standard (e.g., Hesperidin, 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., acetonitrile-water, 20:80, v/v).[5]

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min, 10% B; 1-5 min, 10-80% B; 5-7 min, 80% B; 7.1-10 min, 10% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 30°C

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4000 V
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Press. 35 psi
Experimental Workflow

The overall experimental workflow for the analysis of this compound metabolites is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Methanol + IS) Plasma->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Evaporation Evaporation (Nitrogen) Centrifugation1->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Centrifugation2 Centrifugation Reconstitution->Centrifugation2 HPLC_Vial Transfer to HPLC Vial Centrifugation2->HPLC_Vial LC_MSMS LC-MS/MS System HPLC_Vial->LC_MSMS Data_Acquisition Data Acquisition (MRM Mode) LC_MSMS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Results Results Quantification->Results

Figure 2: Experimental workflow for the LC-MS/MS analysis of this compound metabolites.

Quantitative Data

The following table summarizes the proposed MRM transitions and typical quantitative parameters for this compound and its expected major metabolites. These values are based on literature for this compound and related flavanones and may require optimization on the specific instrument used.[5]

AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)LLOQ (ng/mL)
This compound 595.2459.12515.0
Eriodictyol 287.1135.030~10
Eriodictyol-O-glucuronide 463.1287.120~20
Eriodictyol-O-sulfate 367.0287.125~20
Hesperidin (IS) 609.2301.130-

LLOQ (Lower Limit of Quantification) values for metabolites are estimated based on typical assay performance.

A validated method for this compound in rat plasma demonstrated good linearity over the concentration range of 15.0-960 ng/mL.[5] The intra- and inter-day precision for this compound were reported to be within 9.7% and 7.6%, respectively, with an accuracy ranging from -4.3% to 0.43%.[5]

Conclusion

This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound and its metabolites using LC-MS/MS. The described methodology, including sample preparation and instrument parameters, offers a robust starting point for researchers in pharmacology, drug metabolism, and natural product chemistry. The provided quantitative data and metabolic pathway information will aid in the design and interpretation of pharmacokinetic and bioavailability studies of this compound.

References

Application Notes: Neoeriocitrin in MC3T3-E1 Osteoblast Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neoeriocitrin, a flavonoid compound primarily isolated from the traditional Chinese medicinal plant Drynaria fortunei, has demonstrated significant potential in bone health research.[1] In vitro studies utilizing the murine pre-osteoblastic cell line MC3T3-E1 have established this compound as a potent promoter of osteogenesis. These cells are a widely accepted model for studying osteoblast differentiation and bone formation, as they mimic the developmental sequence of in vivo bone cells.[2][3] This document provides detailed application notes and protocols for researchers investigating the effects of this compound on MC3T3-E1 cells.

Mechanism of Action

This compound enhances osteoblast proliferation and differentiation.[4] The optimal concentration for these effects has been identified as 2 µg/mL.[4] The primary mechanism involves the upregulation of key transcription factors and osteogenic markers. This compound significantly increases the expression of Runt-related transcription factor 2 (Runx2), which is a master regulator of osteogenesis.[4][5] This is followed by the increased expression of downstream markers crucial for bone matrix formation and maturation, including Collagen Type I (COLI) and Osteocalcin (OCN).[4]

Furthermore, this compound has been shown to rescue the inhibitory effects of PD98059, a specific inhibitor of the MAPK/ERK pathway, suggesting its activity may be mediated through or compensatory to this signaling cascade.[4] While not definitively proven in the context of this compound alone, related flavonoid studies and osteoporosis research suggest potential modulation of the Wnt/β-catenin signaling pathway as another possible mechanism.[1]

Key Applications

  • Osteoporosis Research: this compound is a promising candidate for the development of therapeutic agents for osteoporosis due to its ability to promote bone formation.[1][4]

  • Bone Regeneration Studies: It can be used as a positive control or test compound in studies screening for biomolecules that enhance bone regeneration.[6]

  • Mechanistic Studies of Osteogenesis: The MC3T3-E1 model in conjunction with this compound provides a robust system for dissecting the molecular pathways governing osteoblast differentiation.

Data Presentation

The following table summarizes the quantitative effects of this compound on osteogenic gene expression in MC3T3-E1 cells when compared to naringin, another flavonoid from Drynaria Rhizome.

Gene MarkerThis compound (2 µg/mL)Effect Compared to Naringin
Runx2 -56% greater up-regulation[4]
COLI (Collagen Type I)-37% greater up-regulation[4]
OCN (Osteocalcin)-14% greater up-regulation[4]
ALP Activity Significantly ImprovedMore significant improvement[4]
Cell Proliferation Significantly ImprovedMore significant improvement[4]

Experimental Protocols

MC3T3-E1 Cell Culture and Osteogenic Induction

This protocol outlines the basic culture of MC3T3-E1 cells and the induction of osteogenic differentiation using this compound.

Materials:

  • MC3T3-E1 Subclone 4 cells (ATCC CRL-2593)

  • Alpha Minimum Essential Medium (α-MEM) without ascorbic acid[3]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Osteogenic Induction Medium (OIM): Complete α-MEM supplemented with 50 µg/mL L-ascorbic acid and 10 mM β-glycerophosphate[7]

  • This compound stock solution (dissolved in DMSO, then diluted in media)

Protocol:

  • Cell Seeding: Culture MC3T3-E1 cells in complete α-MEM (α-MEM + 10% FBS + 1% Penicillin-Streptomycin) in a 37°C, 5% CO₂ incubator.

  • When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into appropriate multi-well plates for specific assays.[8]

  • Allow cells to adhere for 24 hours.

  • Induction: Replace the growth medium with OIM. For the experimental group, supplement the OIM with 2 µg/mL this compound. For the control group, add an equivalent volume of the vehicle (e.g., DMSO diluted in media).[4]

  • Culture the cells for the desired period (e.g., 3-7 days for ALP activity and gene expression, 14-21 days for mineralization), replacing the medium every 2-3 days.[5][9]

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.[5] Its activity can be measured colorimetrically.

Materials:

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Cell lysis buffer (e.g., 1x RIPA buffer)[10]

  • Microplate reader (405 nm)

Protocol:

  • After 5-7 days of induction, wash the cells in each well twice with ice-cold PBS.

  • Add cell lysis buffer to each well and incubate on ice.[10]

  • Centrifuge the cell lysates to pellet debris and collect the supernatant.[10]

  • Add an aliquot of the supernatant from each sample to a new 96-well plate.

  • Add pNPP substrate solution to each well and incubate at 37°C for 30 minutes.[10]

  • Stop the reaction by adding NaOH solution.

  • Measure the absorbance at 405 nm. The activity is proportional to the color intensity.

  • Normalize the ALP activity to the total protein concentration of the respective cell lysate (determined by a BCA or Bradford assay).

Alizarin Red S (ARS) Staining for Mineralization

ARS staining is the gold standard for detecting and quantifying calcium deposition, a hallmark of late-stage osteoblast differentiation and matrix mineralization.[11][12]

Materials:

  • 4% Paraformaldehyde (PFA) or 70% Ethanol for fixation

  • Alizarin Red S solution (2%, pH 4.2)[7]

  • Deionized water (DI H₂O)

Protocol:

  • After 14-21 days of induction, aspirate the culture medium.

  • Gently wash the cells twice with PBS.

  • Fix the cells with 4% PFA or 70% ethanol for 20-30 minutes at room temperature.

  • Wash the fixed cells three times with DI H₂O.

  • Add the 2% Alizarin Red S solution to each well and incubate for 5-10 minutes at room temperature.[7]

  • Aspirate the ARS solution and wash the wells four to five times with DI H₂O to remove excess stain.

  • Visualize the red-orange mineralized nodules under a microscope.

  • Quantification (Optional): To quantify mineralization, add a solution like 10% cetylpyridinium chloride to destain the wells, and then measure the absorbance of the extracted dye at approximately 562 nm.

Visualizations

Experimental_Workflow cluster_setup Phase 1: Cell Culture & Treatment cluster_assays Phase 2: Assays at Different Timepoints A Seed MC3T3-E1 Cells B 24h Incubation for Adherence A->B C Induce Differentiation: - Control (OIM) - Experimental (OIM + 2µg/mL this compound) B->C D Days 3-7: Early Differentiation Markers C->D G Days 14-21: Late Differentiation & Mineralization C->G E ALP Activity Assay D->E F Gene Expression (Runx2, etc.) via RT-qPCR D->F J Data Analysis & Comparison E->J F->J H Alizarin Red S Staining for Calcium Deposition G->H I Gene Expression (OCN, etc.) via RT-qPCR G->I H->J I->J

Caption: Experimental workflow for assessing this compound effects.

Signaling_Pathway cluster_input Stimulus Neo This compound MAPK MAPK/ERK Pathway Neo->MAPK Activates / Modulates Runx2 ↑ Runx2 / Osterix Expression MAPK->Runx2 Markers ↑ Expression of: - ALP - Collagen Type I - Osteocalcin Runx2->Markers Promotes Transcription Diff Osteoblast Differentiation & Proliferation Markers->Diff Mineral Matrix Mineralization Diff->Mineral

Caption: Proposed signaling pathway for this compound in osteoblasts.

References

In Vitro Anti-inflammatory Assay Protocol for Neoeriocitrin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction Neoeriocitrin, a flavonoid predominantly found in citrus fruits, has demonstrated notable anti-inflammatory properties in various preclinical studies. This document provides a detailed protocol for assessing the anti-inflammatory effects of this compound in vitro, utilizing the widely accepted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. The protocol outlines methods for evaluating the inhibition of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, this document illustrates the key signaling pathways involved in the inflammatory response and the experimental workflow.

Data Presentation

The following tables summarize the inhibitory effects of this compound on various inflammatory markers. Note: Specific IC50 values for this compound are not consistently available in the public domain. The data presented here is a representative summary based on available literature and may include data from structurally related flavonoids. Researchers should determine specific IC50 values empirically.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production

Concentration (µM)% Inhibition of NO ProductionIC50 (µM)
10Data not available~20-50
50Data not available
100Data not available

Table 2: Inhibitory Effect of this compound on Pro-inflammatory Cytokines

CytokineConcentration (µM)% InhibitionIC50 (µM)
TNF-α10Data not availableData not available
50Data not available
100Data not available
IL-610Data not availableData not available
50Data not available
100Data not available

Table 3: Inhibitory Effect of this compound on Pro-inflammatory Enzymes

EnzymeConcentration (µM)% Inhibition of ExpressionIC50 (µM)
iNOS10Data not availableData not available
50Data not available
100Data not available
COX-210Data not availableData not available
50Data not available
100Data not available

Experimental Protocols

1. Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.[1][2][3][4]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they should be subcultured. Detach adherent cells by gentle scraping or using a cell scraper.

2. In Vitro Anti-inflammatory Assay Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis seed_cells Seed RAW 264.7 cells in plates incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with this compound incubate_24h->pretreat incubate_1h Incubate for 1h pretreat->incubate_1h stimulate Stimulate with LPS (1 µg/mL) incubate_1h->stimulate incubate_24h_2 Incubate for 24h stimulate->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant lyse_cells Lyse Cells incubate_24h_2->lyse_cells no_assay Nitric Oxide (NO) Assay collect_supernatant->no_assay elisa ELISA (TNF-α, IL-6) collect_supernatant->elisa western_blot Western Blot (iNOS, COX-2) lyse_cells->western_blot

Caption: Experimental workflow for in vitro anti-inflammatory assay.

3. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[5][6]

  • Procedure:

    • Seed RAW 264.7 cells (5 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect 100 µL of the culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is used to determine the nitrite concentration.

4. Pro-inflammatory Cytokine Measurement (ELISA)

The levels of TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7][8][9][10][11]

  • General Procedure:

    • Coat a 96-well plate with the capture antibody overnight.

    • Block the plate with a suitable blocking buffer.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Incubate, wash, and then add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

5. iNOS and COX-2 Expression Analysis (Western Blot)

This method is used to determine the protein levels of iNOS and COX-2 in cell lysates.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory gene expression. This compound is known to suppress the activation of NF-κB.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Genes induces

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation. Flavonoids, including this compound, can modulate this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds ASK1 ASK1 TLR4->ASK1 activates ERK ERK TLR4->ERK activates MKK MKK3/6 ASK1->MKK activates JNK JNK ASK1->JNK activates p38 p38 MKK->p38 activates AP1 AP-1 p38->AP1 activates JNK->AP1 activates ERK->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates This compound This compound This compound->p38 inhibits This compound->JNK inhibits This compound->ERK inhibits DNA DNA AP1_nuc->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes induces

Caption: this compound modulates the MAPK signaling pathway.

References

Application Notes and Protocols for Neoeriocitrin as an Acetylcholinesterase (AChE) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of neoeriocitrin as an acetylcholinesterase (AChE) inhibitor and offer detailed protocols for its investigation. While direct and extensive research on this compound's AChE inhibitory activity is limited, data from the closely related flavonoid, eriocitrin, suggests potential efficacy. These notes are intended to guide researchers in the systematic evaluation of this compound for applications in neurodegenerative disease research and drug development.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] Inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft, a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[1][2] Flavonoids, a class of natural polyphenolic compounds, have garnered significant interest as potential AChE inhibitors due to their neuroprotective and anti-inflammatory properties. This compound, a flavanone glycoside found in citrus fruits, is a promising candidate for investigation as an AChE inhibitor.

Quantitative Data Summary

CompoundSource Organism/TypeIC50 (µg/mL)IC50 (µM)Reference
EriocitrinMentha spicata0.439737.2[3]
Rosmarinic AcidMentha spicata0.4391218.4[3]
EriodictyolMentha spicata0.256888.1[3]

Note: The IC50 values were converted from mg/mL to µM based on their respective molecular weights. Researchers should experimentally determine the IC50 value for this compound to accurately assess its potency.

Signaling Pathways and Mechanisms

The primary mechanism of action for AChE inhibitors is the prevention of acetylcholine breakdown at the synapse. By binding to the active site of the AChE enzyme, these inhibitors block the access of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced cholinergic neurotransmission. The inhibition can be reversible (competitive, non-competitive, or mixed) or irreversible. The exact mode of inhibition for this compound needs to be determined experimentally.

AChE_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor ACh Receptor ACh->ACh_receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibits Signal Signal Transduction ACh_receptor->Signal Activates

Caption: Cholinergic synapse and the inhibitory action of this compound on AChE.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound as an AChE inhibitor.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to screen for AChE inhibitors. It is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.

AChE_Assay_Workflow prep Prepare Reagents: AChE, ATCI, DTNB, Buffer, this compound plate Add to 96-well plate: Buffer, AChE, this compound prep->plate incubate1 Pre-incubate plate->incubate1 add_dtns Add DTNB incubate1->add_dtns add_atci Add ATCI to initiate reaction add_dtns->add_atci incubate2 Incubate add_atci->incubate2 measure Measure Absorbance at 412 nm incubate2->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: General workflow for the in vitro AChE inhibition assay.

  • Acetylcholinesterase (AChE) from electric eel (or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Donepezil or Galantamine)

  • 96-well microplate

  • Microplate reader

  • Reagent Preparation:

    • Prepare a stock solution of AChE in Tris-HCl buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in Tris-HCl buffer.

    • Prepare serial dilutions of this compound and the positive control at various concentrations.

  • Assay in 96-well Plate:

    • To each well, add 140 µL of Tris-HCl buffer.

    • Add 20 µL of the this compound solution (or solvent for control).

    • Add 20 µL of the AChE solution.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add 10 µL of the DTNB solution to each well.

    • Add 10 µL of the ATCI solution to initiate the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader at time 0 and then every minute for 10-20 minutes.

  • Calculation:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Kinetic Studies of AChE Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies should be performed. This involves measuring the rate of the enzymatic reaction at different substrate (ATCI) concentrations in the presence and absence of the inhibitor (this compound).

Inhibition_Kinetics_Workflow setup Set up reactions with varying [Substrate] and fixed [Inhibitor] measure_rates Measure initial reaction rates (V₀) setup->measure_rates plot Generate Lineweaver-Burk plot (1/V₀ vs 1/[S]) measure_rates->plot dixon Generate Dixon plot (1/V₀ vs [I]) to determine Ki measure_rates->dixon analyze Analyze plot to determine Km, Vmax, and inhibition type plot->analyze

Caption: Workflow for determining the kinetics of AChE inhibition.

  • Perform the AChE inhibition assay as described in section 4.1, but with varying concentrations of the substrate (ATCI).

  • For each inhibitor concentration (including zero), generate a Michaelis-Menten plot (reaction velocity vs. substrate concentration).

  • Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration).

  • Analyze the Lineweaver-Burk plot to determine the type of inhibition:

    • Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

    • Mixed inhibition: Lines intersect in the second or third quadrant.

    • Uncompetitive inhibition: Lines are parallel.

  • The inhibitor constant (Ki) can be determined from Dixon plots (1/velocity vs. inhibitor concentration) at different substrate concentrations.

Conclusion

This compound represents a promising natural compound for investigation as an acetylcholinesterase inhibitor. The provided protocols offer a robust framework for researchers to determine its inhibitory potency (IC50), mechanism of action, and kinetic parameters. The data obtained from these studies will be crucial in evaluating the therapeutic potential of this compound for neurodegenerative diseases like Alzheimer's. Further in vivo studies and molecular docking simulations would be valuable next steps to fully characterize its pharmacological profile.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Neoeriocitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the aqueous solubility of Neoeriocitrin.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

Q2: Which methods are most promising for enhancing the aqueous solubility of this compound?

Several techniques have shown success in improving the solubility of flavonoids, including this compound and its structural analogs:

  • Cyclodextrin Inclusion Complexation: This is a widely used method to enhance the solubility of poorly soluble compounds by encapsulating the guest molecule within the cyclodextrin cavity.[1][3][4][5][6]

  • Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level, which can improve wettability and dissolution.[7][8][9][10][11][12][13]

  • Co-amorphous Systems: This approach involves creating a single-phase amorphous system of the drug with a low-molecular-weight "co-former," which can enhance stability and dissolution.[14][15][16][17]

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced dissolution rates and solubility.[2][18][19][20][21][22][23][24]

Q3: How much can I expect the solubility of this compound to increase with these methods?

The degree of solubility enhancement is dependent on the chosen method, formulation parameters, and the specific flavonoid. For Eriocitrin, a structural isomer of this compound, complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase its water solubility from 4.1 ± 0.2 g/L to 11.0 ± 0.1 g/L, a 2.68-fold increase.[25] For other flavonoids like naringenin, solid dispersion with PVP has resulted in a 51.4-fold increase in dissolution. While specific quantitative data for this compound with methods other than cyclodextrin complexation (for its isomer) is limited in the provided results, significant improvements can be anticipated based on studies with structurally similar flavonoids.

Q4: Are there any potential downsides to using these solubility enhancement techniques?

Yes, each method has potential challenges:

  • Cyclodextrin Complexation: The stoichiometry of the complex needs to be optimized. In complex mixtures of flavonoids, the antioxidant activity of the complex may unexpectedly be lower than the free flavonoids.[3]

  • Solid Dispersion and Co-amorphous Systems: These systems can be thermodynamically unstable and may revert to a crystalline form over time, which would decrease solubility. Phase separation is another common issue.[7][17]

  • Nanoparticle Formulation: Ensuring the physical stability of the nanoparticle suspension and achieving high encapsulation efficiency can be challenging. There are also considerations regarding the potential toxicity of some nanoparticle formulations.[2][20]

Troubleshooting Guides

Issue 1: Low Yield or Inefficient Formation of Cyclodextrin Inclusion Complexes
Possible Cause Troubleshooting Steps
Incorrect Stoichiometry Perform a phase solubility study to determine the optimal molar ratio of this compound to cyclodextrin. A 1:1 or 1:2 ratio is often a good starting point for flavonoids.[3]
Inefficient Mixing/Complexation Method Ensure adequate mixing and incubation time. Consider using methods like kneading, co-evaporation, or freeze-drying, which can be more efficient than simple physical mixing.
Inappropriate Cyclodextrin Type The size of the cyclodextrin cavity is crucial. For flavonoids, β-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used due to their suitable cavity size.
Competitive Inhibition in Complex Mixtures If working with a plant extract, other compounds may compete with this compound for the cyclodextrin cavity. Consider purifying this compound before complexation.[3]
Issue 2: Physical Instability (Recrystallization) of Solid Dispersions or Co-amorphous Systems
Possible Cause Troubleshooting Steps
High Molecular Mobility Select a carrier or co-former with a high glass transition temperature (Tg) to reduce the molecular mobility of the amorphous system.
Inadequate Drug-Carrier Interaction Choose a carrier or co-former that can form strong intermolecular interactions (e.g., hydrogen bonds) with this compound to stabilize the amorphous form.
Hygroscopicity Store the prepared solid dispersion or co-amorphous system in a desiccator or under low humidity conditions to prevent moisture-induced crystallization.
Inappropriate Preparation Method The method of preparation (e.g., solvent evaporation, hot-melt extrusion) can significantly impact the stability of the final product. Experiment with different methods to find the most stable formulation.
Issue 3: Poor Encapsulation Efficiency or Instability of Nanoparticle Formulations
Possible Cause Troubleshooting Steps
Suboptimal Formulation Parameters Systematically optimize parameters such as the drug-to-polymer ratio, surfactant concentration, and homogenization speed/time.
Poor Choice of Polymer/Stabilizer Select a polymer and stabilizer that are compatible with this compound and can effectively stabilize the nanoparticles.
Aggregation of Nanoparticles Ensure sufficient surface charge (zeta potential) to prevent aggregation. This can be influenced by the choice of stabilizer and the pH of the medium.
Drug Leakage from Nanoparticles Optimize the formulation to ensure strong entrapment of this compound within the nanoparticle matrix. The choice of polymer and the method of preparation are critical factors.

Quantitative Data on Solubility Enhancement

The following table summarizes quantitative data on the solubility of this compound and a structurally similar flavonoid, Eriocitrin, in various solvents and formulations.

CompoundSolvent/FormulationSolubilityFold IncreaseReference
This compound DMSO:PBS (1:4, pH 7.2)0.2 mg/mL-[1]
Ethanol1 mg/mL-[1]
DMF15 mg/mL-[1]
DMSO30 mg/mL-[1]
Eriocitrin Water4.1 ± 0.2 g/L-[25]
Water with HP-β-Cyclodextrin11.0 ± 0.1 g/L2.68[25]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Adapted from Eriocitrin Protocol)

This protocol is adapted from a study on Eriocitrin, a structural isomer of this compound.[25]

1. Phase Solubility Study:

  • Prepare a series of aqueous solutions with increasing concentrations of a suitable cyclodextrin (e.g., HP-β-CD).
  • Add an excess amount of this compound to each solution.
  • Shake the suspensions at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
  • Filter the suspensions and analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
  • Plot the concentration of dissolved this compound against the concentration of cyclodextrin to determine the stoichiometry of the complex.

2. Preparation of the Inclusion Complex (Kneading Method):

  • Based on the determined stoichiometry (e.g., 1:2 molar ratio of this compound to HP-β-CD), weigh the appropriate amounts of each component.
  • Place the powders in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.
  • Knead the paste for a specified time (e.g., 60 minutes).
  • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
  • Pulverize the dried complex and pass it through a sieve.

3. Characterization:

  • Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM).

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is a general method for preparing flavonoid solid dispersions.

1. Preparation:

  • Select a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone - PVP K30) and a drug-to-carrier ratio (e.g., 1:4 w/w).
  • Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol or methanol).
  • Evaporate the solvent under reduced pressure using a rotary evaporator.
  • Dry the resulting solid film in a vacuum oven at a controlled temperature to remove any residual solvent.
  • Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.

2. Characterization:

  • Analyze the solid dispersion using FT-IR, DSC, and XRD to confirm the amorphous state of this compound and the absence of crystalline drug.
  • Use SEM to observe the morphology of the solid dispersion particles.

3. Dissolution Study:

  • Perform an in vitro dissolution study in a suitable medium (e.g., phosphate buffer pH 6.8) to compare the dissolution rate of the solid dispersion with that of pure this compound.

Visualizations

Experimental_Workflow_Cyclodextrin_Inclusion_Complex cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation start Phase Solubility Study (Determine Stoichiometry) weigh Weigh this compound & Cyclodextrin start->weigh mix Knead with Solvent weigh->mix dry Dry the Product mix->dry pulverize Pulverize & Sieve dry->pulverize ftir FT-IR pulverize->ftir dsc DSC pulverize->dsc xrd XRD pulverize->xrd sem SEM pulverize->sem solubility_test Aqueous Solubility Test pulverize->solubility_test

Caption: Workflow for Cyclodextrin Inclusion Complexation.

Experimental_Workflow_Solid_Dispersion cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation start Select Carrier & Ratio dissolve Dissolve this compound & Carrier in Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize & Sieve dry->pulverize ftir FT-IR pulverize->ftir dsc DSC pulverize->dsc xrd XRD pulverize->xrd sem SEM pulverize->sem dissolution_test In Vitro Dissolution Test pulverize->dissolution_test

Caption: Workflow for Solid Dispersion Preparation.

logical_relationship_solubility_enhancement cluster_methods Solubility Enhancement Methods cluster_mechanisms Mechanisms neo Poorly Soluble This compound cd Cyclodextrin Complexation neo->cd sd Solid Dispersion neo->sd co Co-amorphous System neo->co np Nanoparticle Formulation neo->np encap Molecular Encapsulation cd->encap amorph Amorphization sd->amorph wett Improved Wettability sd->wett co->amorph surf Increased Surface Area np->surf goal Enhanced Aqueous Solubility & Bioavailability encap->goal amorph->goal wett->goal surf->goal

Caption: Methods and Mechanisms for Solubility Enhancement.

References

Neoeriocitrin stability issues in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability of neoeriocitrin in solution and during storage. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: Solid this compound should be stored at -20°C and protected from light. When stored in a tightly sealed vial, it can be stable for up to two years at 2-8°C or for four years or more at -20°C.

Q2: What is the best way to prepare and store stock solutions of this compound?

A2: Due to its higher solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. For long-term storage, it is advised to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store these aliquots protected from light. For specific storage durations and temperatures, please refer to the table below.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol. It is sparingly soluble in water. It is important to note that hygroscopic solvents like DMSO can absorb moisture, which may impact the solubility of the product; always use newly opened DMSO for the best results.

Q4: What are the main factors that affect the stability of this compound in solution?

A4: The stability of this compound, like other flavonoids, is primarily affected by pH, temperature, light, and the presence of oxygen.[1] Alkaline conditions (high pH) are known to accelerate the degradation of many polyphenolic compounds.[2] Exposure to UV light and elevated temperatures can also lead to degradation.[1][3]

Q5: Is this compound stable under acidic conditions?

A5: Studies on citrus flavanones, including this compound, have shown that they are relatively stable during simulated in vitro digestion, which involves exposure to acidic (gastric) and neutral (intestinal) pH conditions.[4] This suggests good short-term stability in acidic to neutral environments. However, long-term stability should be experimentally verified for your specific buffer system.

Data Presentation: Storage and Solubility

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid (Powder)-20°C≥ 4 yearsProtect from light
Solid (Powder)2-8°CUp to 24 monthsTightly sealed vial
Stock Solution-80°CUp to 6 monthsIn DMSO, protect from light
Stock Solution-20°CUp to 1 monthIn DMSO, protect from light
Stock Solution-20°CUp to 2 weeksIn other solvents (e.g., Ethanol, Methanol)

Table 2: Solubility of this compound in Common Solvents

SolventConcentrationMolar Equivalent (approx.)Notes
DMSO100 mg/mL167.6 mMUltrasonic assistance may be needed
DMF15 mg/mL25.1 mM
Ethanol1 mg/mL1.7 mM
DMSO:PBS (pH 7.2) (1:4)0.2 mg/mL0.34 mMIllustrates lower solubility in aqueous buffer

Troubleshooting Guides

Q6: My this compound solution has turned a yellow or brownish color. What happened?

A6: A color change in your solution, particularly towards yellow or brown, is a common indicator of degradation, likely due to oxidation. The phenolic hydroxyl groups in the this compound structure are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or high pH.

  • Immediate Actions:

    • Prepare a fresh solution from your solid stock.

    • If possible, degas your solvent before use and purge the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing.

    • Ensure the solution is protected from light by using an amber vial or wrapping the container in foil.

    • Store the solution at the recommended low temperature (-20°C or -80°C).

Q7: I am observing a loss of biological activity in my cell-based assays over time. Could this be a stability issue?

A7: Yes, a decline in biological activity is a strong indicator of chemical degradation. The integrity of the flavanone structure is often essential for its biological function. If the compound degrades, its ability to interact with its biological target may be diminished or lost.

  • Troubleshooting Steps:

    • Prepare Fresh: Always prepare working solutions fresh from a properly stored concentrated stock solution just before the experiment.

    • Check Solvent Compatibility: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells and does not affect the stability of this compound in the aqueous environment of the medium.

    • Run a Control: Include a positive control in your assay to ensure the assay itself is performing as expected.

    • Analytical Check: If possible, analyze your working solution by HPLC to confirm the concentration and purity of this compound at the time of the experiment.

Q8: I see extra peaks in my HPLC chromatogram when analyzing an older solution. What are they?

A8: The appearance of new peaks, typically eluting at different retention times than the parent this compound peak, strongly suggests the presence of degradation products. A stability-indicating HPLC method is designed to separate these products from the active compound.

  • Logical Flow for Investigation:

    Caption: Troubleshooting flowchart for unexpected HPLC results.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a standard procedure for preparing this compound solutions for experimental use.

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour. This prevents condensation of moisture onto the powder.

  • Stock Solution Preparation (e.g., 100 mM in DMSO):

    • Weigh the required amount of this compound powder (MW: 596.53 g/mol ) in a sterile microcentrifuge tube.

    • Add the calculated volume of high-purity, anhydrous DMSO. For example, to make a 100 mM solution, add 1.676 mL of DMSO to 100 mg of this compound.

    • Vortex thoroughly to dissolve. If needed, use an ultrasonic bath for a few minutes to aid dissolution.

  • Aliquoting and Storage:

    • Immediately after dissolution, dispense the stock solution into smaller, single-use aliquots in amber or light-blocking vials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).

  • Working Solution Preparation:

    • On the day of the experiment, thaw one aliquot of the stock solution.

    • Perform serial dilutions into the appropriate experimental buffer or cell culture medium to achieve the final desired concentration.

    • Use the working solution immediately. Do not store diluted aqueous solutions for extended periods.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol outlines a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.[5][6] This is essential for developing a stability-indicating analytical method.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDuration (Typical)
Acid Hydrolysis0.1 M HCl2 - 24 hours
Base Hydrolysis0.1 M NaOH1 - 8 hours
Oxidation3% H₂O₂2 - 24 hours
Thermal60-80°C (in solution)24 - 72 hours
PhotolyticUV light (254 nm) and/or visible light (ICH option 1)24 - 72 hours

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of approximately 1 mg/mL.

  • Stress Application:

    • Acid/Base Hydrolysis: Mix equal parts of the drug solution with 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period. At each time point, withdraw a sample and neutralize it (base for the acid sample, acid for the base sample).

    • Oxidation: Mix the drug solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Protect from light and incubate at room temperature.

    • Thermal: Place a vial of the drug solution in a calibrated oven at a set temperature (e.g., 80°C). Keep a control sample at 4°C.

    • Photolytic: Expose a solution in a quartz cuvette or clear vial to a light source providing a specified illumination (e.g., >1.2 million lux hours and >200 W hours/m²). Wrap a control sample in foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/DAD or LC-MS). The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed without being subsequently degraded themselves.[5]

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify new peaks (degradation products).

    • Calculate the percentage of this compound remaining.

    • A stability-indicating method is one that can resolve the main this compound peak from all degradation product peaks.

Protocol 3: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method. Optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    • 0-2 min: 5% B

    • 2-20 min: Ramp from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV Diode Array Detector (DAD). Monitor at 285 nm for quantification and collect spectra from 200-400 nm for peak purity analysis.

Visualizations: Workflows and Pathways

G cluster_prep Solution Preparation cluster_storage Storage & Use powder This compound Powder equilibrate Equilibrate to Room Temp powder->equilibrate weigh Weigh Powder equilibrate->weigh solvent Add Anhydrous DMSO weigh->solvent dissolve Vortex / Sonicate solvent->dissolve aliquot Aliquot into Light-Protected Vials dissolve->aliquot Fresh Stock Solution store Store at -80°C (long-term) or -20°C (short-term) aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Solution in Aqueous Buffer thaw->dilute use Use Immediately dilute->use

Caption: Recommended workflow for preparing and handling this compound solutions.

DegradationPathway Neo This compound (Flavanone structure) Chalcone Chalcone Intermediate Neo->Chalcone Ring Opening (Base-catalyzed) Aglycone Eriodictyol (Aglycone) Neo->Aglycone Hydrolysis of Glycosidic Bond (Strong Acid / Heat) Oxidized Oxidized Products (Quinones) Neo->Oxidized Oxidation (O₂, light, metal ions) Chalcone->Neo Ring Closure (Acid-catalyzed) SmallPhenols Smaller Phenolic Acids (e.g., Phloroglucinol, Protocatechuic Acid derivatives) Aglycone->SmallPhenols C-Ring Fission (Oxidative Cleavage) Aglycone->Oxidized Oxidation

Caption: Hypothetical degradation pathways for flavanones like this compound.

References

Technical Support Center: Optimizing HPLC Gradient Elution for Neoeriocitrin Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of Neoeriocitrin using High-Performance Liquid Chromatography (HPLC) with gradient elution.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting gradient method for this compound separation on a C18 column?

A1: A common starting point for separating flavonoids like this compound on a C18 column involves a binary gradient with an acidified aqueous mobile phase (A) and an organic solvent (B). A representative gradient is:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program: Begin with a low percentage of mobile phase B (e.g., 20%), gradually increase to a higher percentage (e.g., 50-70%) over 20-40 minutes.[1][2] The exact gradient will depend on the column dimensions and the complexity of the sample matrix.

Q2: How can I improve the resolution between this compound and other closely eluting flavonoids?

A2: To enhance resolution, you can "stretch out" the part of the gradient where your compounds of interest elute.[3] This involves creating a shallower gradient slope in that specific time window. For instance, if this compound elutes between 15 and 20 minutes, you can modify the gradient to increase the organic phase more slowly during this period. Additionally, consider reducing the flow rate, which can lead to better separation, or evaluating a different organic modifier (e.g., switching from acetonitrile to methanol or vice versa), as this can alter selectivity.[4][5]

Q3: My this compound peak is tailing. What are the common causes and how can I fix it?

A3: Peak tailing for flavonoids like this compound is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.[6][7] Here are the primary causes and solutions:

  • Mobile Phase pH: The pH of the mobile phase may not be low enough to suppress the ionization of silanol groups. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase can protonate the silanols and significantly reduce tailing.[7]

  • Column Overload: Injecting too much sample can lead to peak distortion.[6][8] Try diluting your sample and injecting a smaller volume to see if the peak shape improves.

  • Column Contamination: Buildup of sample matrix components on the column frit or packing material can cause tailing for all peaks.[8][9] Using a guard column and appropriate sample preparation techniques like solid-phase extraction (SPE) can prevent this. If contamination is suspected, flushing the column with a strong solvent may help.[9][10]

  • Dead Volume: Excessive volume between the injector, column, and detector can cause band broadening and tailing.[7] Ensure all fittings and tubing are appropriate for your system and properly connected.

Q4: Should I use acetonitrile or methanol as the organic solvent for this compound separation?

A4: Both acetonitrile and methanol are commonly used for the separation of flavonoids.[5] Acetonitrile generally has a lower viscosity, which results in lower backpressure.[4] The choice between the two can affect the selectivity of the separation. It is often beneficial to screen both solvents during method development to determine which provides the best resolution for your specific sample.

Q5: What is the recommended detection wavelength for this compound?

A5: Flavonoids, including this compound, typically have strong UV absorbance. A common detection wavelength for the analysis of flavanones is around 280-285 nm.[5][11] However, for optimal sensitivity, it is recommended to determine the absorption maximum of this compound by running a UV spectrum with a photodiode array (PDA) detector.

Troubleshooting Guides

Problem: Poor Peak Resolution
Possible Cause Troubleshooting Step
Inadequate Gradient Profile Modify the gradient to be shallower in the region where this compound elutes.[3] This increases the separation time between closely eluting peaks.
Inappropriate Mobile Phase Test both acetonitrile and methanol as the organic modifier (Mobile Phase B) to see which provides better selectivity.[5]
High Flow Rate Reduce the flow rate. Lower flow rates can increase column efficiency and improve resolution.[4]
Suboptimal Temperature Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and resolution for flavonoids.[2][4]
Problem: Peak Tailing
Possible Cause Troubleshooting Step
Secondary Silanol Interactions Add 0.1% formic acid or acetic acid to the aqueous mobile phase (Mobile Phase A) to suppress silanol activity.[1][7]
Mass or Volume Overload Dilute the sample or inject a smaller volume.[6][8]
Column Bed Deformation or Contamination Replace the guard column if one is in use.[9] If the problem persists, try flushing the analytical column with a strong solvent or replace the column if it is old.[8]
Extra-column Volume Check all connections for leaks and ensure that the tubing used has the smallest possible internal diameter appropriate for the system.[7]

Experimental Protocols

Protocol 1: General Gradient Method for this compound Separation
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][12]

  • Mobile Phase B: Acetonitrile.[1][12]

  • Flow Rate: 0.8 mL/min.[12][13]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 285 nm.[5]

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 21% B

    • 25-45 min: 21% to 50% B[1]

    • Post-run equilibration at initial conditions for 5-10 minutes.

Data Presentation

Table 1: HPLC Parameters for Flavonoid Separation
Parameter Condition 1 Condition 2 Condition 3
Column C18 (150 x 4.6 mm, 5 µm)[14]C18 (250 x 4.6 mm, 5 µm)[1]C18 (dimensions not specified)[12]
Mobile Phase A 0.1% Trifluoroacetic Acid in Water[14]0.1% Formic Acid in Water[1]0.1% Formic Acid in Water[12]
Mobile Phase B Acetonitrile[14]Acetonitrile[1]Acetonitrile[12]
Flow Rate 1.0 mL/min[14]0.6 mL/min[1]0.8 mL/min[12]
Detection 254 nm[14]355 nm[1]MS/MS[12]
Temperature Not specified25 °C[1]Not specified

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Plant Material Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject Sample Filtration->Injection Gradient Gradient Elution (C18 Column) Injection->Gradient Detection UV/PDA Detection (~285 nm) Gradient->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) Start->Check_pH Add_Acid Action: Add Acid to Mobile Phase A Check_pH->Add_Acid No Check_Overload Is Sample Concentration High? Check_pH->Check_Overload Yes Resolved Problem Resolved Add_Acid->Resolved Dilute_Sample Action: Dilute Sample and Re-inject Check_Overload->Dilute_Sample Yes Check_Column Is the Column Old or Contaminated? Check_Overload->Check_Column No Dilute_Sample->Resolved Flush_Column Action: Flush or Replace Column Check_Column->Flush_Column Yes Check_Column->Resolved No Flush_Column->Resolved

Caption: Troubleshooting guide for peak tailing issues.

References

Troubleshooting Neoeriocitrin peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common issues encountered during the reverse-phase HPLC analysis of flavonoids, with a specific focus on Neoeriocitrin.

Troubleshooting Guide: this compound Peak Tailing

Peak tailing is a common chromatographic problem where the peak's trailing edge is drawn out, leading to asymmetry.[1] This distortion can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[2][3] An ideal peak should be a symmetrical Gaussian shape, with a tailing factor (Tf) close to 1.0; values above 2.0 are generally considered unacceptable for high-precision methods.[2]

Use the following systematic guide to diagnose and resolve peak tailing issues with this compound.

Step 1: Initial Diagnosis - All Peaks or Just this compound?

First, observe the entire chromatogram. Are all peaks tailing, or is the issue specific to the this compound peak (and potentially other similar analytes)?

  • If all peaks are tailing: The problem is likely systemic or "physical." This points to issues with the HPLC system hardware or the column's physical integrity.[4][5] Proceed to the Systemic Issues Troubleshooting section.

  • If only this compound (or specific peaks) tail: The problem is likely chemical in nature, related to unwanted secondary interactions between your analyte and the stationary phase.[6] Proceed to the Chemical & Method-Specific Issues Troubleshooting section.

Step 2: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing.

G node_start node_start node_decision node_decision node_process node_process node_solution node_solution start Peak Tailing Observed for this compound decision1 Are ALL peaks tailing? start->decision1 proc_system Systemic (Physical) Issue decision1->proc_system  Yes proc_chemical Chemical / Method Issue decision1->proc_chemical  No   check_fittings Check for Dead Volume: - Improper fittings - Tubing too long/wide proc_system->check_fittings check_column_void Check for Column Void: - Sudden pressure drop - Early peaks most affected check_fittings->check_column_void check_frit Check for Blocked Frit: - High backpressure - Sudden onset check_column_void->check_frit solution_system Fix connections, replace tubing, backflush or replace column. check_frit->solution_system check_ph Mobile Phase pH: Is pH << pKa of this compound? Is pH < 3 to suppress silanols? proc_chemical->check_ph check_buffer Buffer Strength: Is concentration sufficient? (e.g., 10-50 mM) check_ph->check_buffer check_column_chem Column Chemistry: - Using older Type A silica? - Column is not end-capped? check_buffer->check_column_chem check_overload Sample Overload: - Peak shape improves on dilution? - Right-triangle shape? check_column_chem->check_overload solution_chemical Optimize method parameters or replace column. check_overload->solution_chemical

Caption: A troubleshooting workflow for diagnosing the root cause of peak tailing.

Frequently Asked Questions (FAQs)

Chemical & Method-Specific Issues
Q1: What is the most common cause of peak tailing for flavonoids like this compound?

The most frequent cause is secondary interaction between the analyte and the stationary phase.[7] this compound, a flavanone glycoside rich in hydroxyl (phenolic) groups, can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based C18 columns.[8][9][10] These interactions, particularly with acidic silanols, create a secondary retention mechanism that leads to peak tailing.[11][12]

The diagram below illustrates this unwanted interaction.

Caption: Interaction mechanism leading to peak tailing on silica-based columns.

Q2: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[13][14] Its effect is twofold:

  • Analyte Ionization: this compound has acidic phenolic hydroxyl groups. At higher pH values, these groups can deprotonate, becoming negatively charged and potentially causing tailing.

  • Silanol Group Ionization: Residual silanol groups on the silica surface are acidic (pKa ≈ 4-5) and become ionized (negatively charged) at a pH above ~3-4.[10] These ionized silanols strongly interact with polar analytes, causing significant tailing.[12][15]

By lowering the mobile phase pH to below 3, the ionization of these silanol groups is suppressed, minimizing secondary interactions and dramatically improving peak shape.[6][11][15]

Table 1: Effect of Mobile Phase pH on Tailing Factor (Illustrative)

Mobile Phase pH Silanol Group State This compound Peak Shape Typical Tailing Factor (Tf)
7.0 Mostly Ionized (-SiO⁻) Severe Tailing > 2.5
4.5 Partially Ionized Moderate Tailing 1.8 - 2.2
3.0 Mostly Protonated (-SiOH) Minor Tailing 1.2 - 1.5

| 2.5 | Fully Protonated (-SiOH) | Symmetrical / Good | 1.0 - 1.2 |

Q3: My mobile phase pH is low, but I still see tailing. What else can I check?

If pH adjustment is insufficient, consider the following:

  • Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH at the column surface, especially with larger sample loads.[10] Increasing the buffer strength (e.g., from 10 mM to 25-50 mM) can improve peak shape, but be mindful of buffer solubility in the organic modifier.[2][6]

  • Column Choice: Not all C18 columns are the same. Older, Type-A silica columns have more active silanol sites and are prone to causing tailing.[1] Modern, high-purity, end-capped columns are designed to shield these silanols, providing much better peak shapes for challenging compounds.[2][11]

  • Sample Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to tailing that often looks like a right triangle.[3] To check this, dilute your sample 10-fold and reinject. If the peak shape improves, overload was the issue.[6]

  • Strong Injection Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion.[2] Ideally, dissolve your sample in the initial mobile phase.[3]

Systemic & Hardware Issues
Q4: How can I determine if my column is degraded or contaminated?

Column degradation is a common cause of tailing for all peaks.[2][7][16]

  • Sudden Onset: If performance degraded suddenly after analyzing complex samples (like plant extracts), the column inlet frit may be blocked or the head contaminated.[4]

  • Gradual Decline: A gradual worsening of peak shape and loss of resolution over time suggests the stationary phase is degrading or becoming irreversibly contaminated.[17]

  • Confirmation: The easiest way to confirm a bad column is to replace it with a new one of the same type. If the peak shape is restored, the old column was the problem.[15]

Q5: What are "extra-column effects" and how do they cause tailing?

Extra-column effects refer to any contribution to peak broadening and tailing that occurs outside of the column itself.[18] This is caused by "dead volume," which are empty spaces in the flow path where the sample can spread out and mix.[5] Common sources include:

  • Using tubing with an internal diameter that is too wide or tubing that is excessively long.[2][7]

  • Improperly seated fittings that leave a gap between the tubing and the port.[19]

  • A void or channel forming at the head of the column packing.[3]

These issues typically affect all peaks in the chromatogram, but are most pronounced for early-eluting peaks.[3][6]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment

Objective: To determine the optimal mobile phase pH to minimize this compound peak tailing.

Methodology:

  • Prepare Stock Buffers: Prepare 100 mM aqueous stock solutions of formic acid (for pH < 3.5) and ammonium acetate (for pH 4-6).

  • Initial Conditions: Start with your current analytical method (e.g., Acetonitrile and Water with 0.1% Formic Acid, pH ≈ 2.7).

  • Establish Baseline: Equilibrate the column and inject your this compound standard. Record the retention time, peak width, and calculate the USP tailing factor.

  • Adjust pH Upwards: Prepare a new mobile phase with a slightly higher pH (e.g., pH 3.5). This can be done by titrating the ammonium acetate solution with acetic acid.

  • Equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase (at least 10-15 column volumes) and re-inject the standard. Record the chromatographic parameters.

  • Repeat: Repeat steps 4 and 5 for additional pH values (e.g., 4.0, 4.5, 5.5).

  • Compare Data: Tabulate the tailing factor for each pH. The optimal pH is the one that provides an acceptable tailing factor (ideally < 1.5) without compromising the required separation from other components. Generally, for silanol suppression, the lowest stable pH gives the best results.

Protocol 2: Column Flushing and Regeneration

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Methodology:

  • Disconnect Column: Disconnect the column from the detector to prevent contamination of the detector cell.

  • Reverse Direction: Reverse the column direction and connect it to the injector.

  • Low pH Wash: Flush the column with 20-30 column volumes of your mobile phase without any buffer (e.g., 95:5 Water:Acetonitrile).

  • Strong Solvent Wash: Sequentially wash the column with stronger, miscible solvents. A common sequence for reversed-phase columns is:

    • 100% Methanol (20 column volumes)

    • 100% Acetonitrile (20 column volumes)

    • 75:25 Acetonitrile:Isopropanol (20 column volumes)

    • 100% Methylene Chloride (optional, if compatible with column hardware)

    • 100% Isopropanol (20 column volumes)

  • Return to Initial Conditions: Gradually re-introduce your mobile phase by flushing in reverse order of solvent strength, ending with your starting mobile phase composition.

  • Re-equilibrate: Reconnect the column to the detector in the correct flow direction and equilibrate thoroughly.

  • Test Performance: Inject your standard to assess if peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.[2]

References

Technical Support Center: Enhancing Neoeriocitrin Absorption in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the absorption of Neoeriocitrin in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

Like many flavonoid glycosides, this compound's oral bioavailability is generally low. The primary challenges include:

  • Poor Membrane Permeability: The hydrophilic sugar moiety (neohesperidose) attached to the eriodictyol aglycone limits its passive diffusion across the lipid-rich intestinal epithelial cell membranes.

  • Presystemic Metabolism: this compound can be metabolized by intestinal enzymes and gut microbiota before it reaches systemic circulation. The primary metabolic step is the hydrolysis of the glycosidic bond to release the aglycone, eriodictyol, which is then further metabolized.

  • Efflux Transporters: The absorbed aglycone and its metabolites can be pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs).

Q2: What are the most promising strategies to enhance this compound absorption in animal models?

Based on studies of structurally similar flavanone glycosides and general strategies for improving flavonoid bioavailability, the most promising approaches are:

  • Nanoformulations: Encapsulating this compound into nanocarriers can improve its solubility, protect it from degradation in the gastrointestinal tract, and facilitate its transport across the intestinal epithelium.[1] Promising nanoformulations include:

    • Nanoemulsions: Oil-in-water emulsions with droplet sizes in the nanometer range can enhance the oral bioavailability of poorly water-soluble compounds.[2][3]

    • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, improving their absorption.[4][5]

    • Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles for sustained release and improved bioavailability.[6]

  • Co-administration with Bioenhancers: Certain natural compounds, known as bioenhancers, can improve the absorption of other substances.

    • Piperine: An alkaloid from black pepper, piperine is a well-known bioenhancer that can inhibit drug-metabolizing enzymes and P-glycoprotein, thereby increasing the bioavailability of various compounds.[7][8] Co-administration of piperine has been shown to increase the bioavailability of other polyphenols.[9]

  • Structural Modification (Prodrug Approach): While more complex, chemically modifying the this compound molecule to create a more lipophilic prodrug could enhance its passive diffusion. The prodrug would then be converted to the active form in the body.

Q3: How is this compound metabolized in animal models?

Direct and extensive pharmacokinetic studies on isolated this compound are limited. However, based on studies of its isomer, eriocitrin, and other flavanone glycosides, the metabolic pathway is likely as follows:

  • Hydrolysis by Gut Microbiota: The glycosidic bond of this compound is cleaved by the enzymes of the intestinal microflora, releasing the aglycone, eriodictyol, and the sugar moiety, neohesperidose.

  • Absorption of the Aglycone: Eriodictyol is more lipophilic than this compound and can be absorbed by the intestinal epithelial cells.

  • Phase II Metabolism: In the enterocytes and subsequently in the liver, eriodictyol undergoes extensive phase II metabolism, including glucuronidation, sulfation, and methylation, to form various water-soluble conjugates that are then excreted.[10][11]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in plasma concentrations of this compound between animals. Differences in gut microbiota composition among animals, leading to variable rates of hydrolysis.1. Use animals from the same supplier and house them under identical conditions to minimize variations in gut flora. 2. Consider a pre-treatment period with a standardized diet to normalize the gut microbiome. 3. Increase the number of animals per group to improve statistical power.
Low or undetectable levels of this compound in plasma after oral administration. Poor absorption, rapid metabolism, or analytical method not sensitive enough.1. Confirm the sensitivity and lower limit of quantification (LLOQ) of your analytical method (e.g., LC-MS/MS). 2. Measure the metabolites of this compound (e.g., eriodictyol and its conjugates) in addition to the parent compound, as the parent compound may be rapidly metabolized. 3. Consider using one of the enhancement strategies mentioned in the FAQs, such as nanoformulation or co-administration with piperine.
Inconsistent results with nanoformulation. Instability of the nanoformulation, inappropriate particle size, or low encapsulation efficiency.1. Characterize your nanoformulation thoroughly for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency before in vivo studies. 2. Assess the stability of the nanoformulation under simulated gastric and intestinal conditions. 3. Optimize the formulation parameters (e.g., surfactant concentration, oil-to-water ratio) to achieve the desired characteristics.
Co-administration with piperine does not significantly improve bioavailability. Inadequate dose of piperine, timing of administration, or a different metabolic pathway is dominant.1. Review the literature for effective doses of piperine used in similar studies with rats (typically 10-20 mg/kg). 2. Administer piperine shortly before or simultaneously with this compound. 3. Investigate other potential bioenhancers that may target different metabolic enzymes or transporters.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and Related Flavanones in Rats

Compound Dose & Route Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Reference
This compoundPart of a compound formulation (oral)~300~0.5Not reported[12]
NaringinPart of a compound formulation (oral)~400~0.5Not reported[12]
EriocitrinOral< 1% Bioavailability3-3.2 (metabolites)Not reported[13]

Note: Data for this compound is from a study where it was part of a complex formulation, which may influence its pharmacokinetics.

Table 2: Examples of Bioavailability Enhancement of Flavonoids Using Different Strategies

Flavonoid Strategy Animal Model Fold Increase in Bioavailability (AUC) Reference
QuercetinLiposomesRats~2.5[1]
OxyresveratrolCo-administration with piperineRats~2[9]
EfavirenzLiposomesRats~2[5]

Experimental Protocols

Protocol 1: General Pharmacokinetic Study of this compound in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimatize animals for at least one week with free access to standard chow and water.

  • Fasting: Fast animals overnight (12-18 hours) before oral administration, with free access to water.

  • Drug Preparation: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Administer this compound orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or retro-orbital sinus into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Precipitate plasma proteins with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Centrifuge to remove the precipitated proteins.

    • Analyze the supernatant for this compound and its major metabolites (e.g., eriodictyol) using a validated LC-MS/MS method.[12]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Protocol 2: Preparation of a this compound Nanoemulsion

This protocol is a general guideline for preparing an oil-in-water (O/W) nanoemulsion using the spontaneous emulsification method.

  • Organic Phase Preparation:

    • Dissolve this compound in a suitable oil (e.g., eucalyptus oil, medium-chain triglycerides).

    • Add a lipophilic surfactant (e.g., Span 80) to the oil phase.

  • Aqueous Phase Preparation:

    • Dissolve a hydrophilic surfactant (e.g., Tween 80) in distilled water or a suitable buffer.

  • Emulsification:

    • Heat both the oil and aqueous phases to the same temperature (e.g., 60-70°C).

    • Slowly add the aqueous phase to the oil phase under continuous high-speed homogenization (e.g., 10,000 rpm) for a specified time (e.g., 10-15 minutes).

    • The mixture can be further subjected to ultrasonication to reduce the droplet size.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using a dynamic light scattering instrument.

    • Determine the encapsulation efficiency by separating the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantifying the drug in both fractions.

  • In Vivo Administration: The prepared nanoemulsion can be administered orally to animal models as described in Protocol 1.

Protocol 3: Co-administration Study with Piperine
  • Animal Groups:

    • Group 1 (Control): Receive this compound alone.

    • Group 2 (Test): Receive this compound co-administered with piperine.

  • Drug Preparation:

    • Prepare a suspension of this compound as in Protocol 1.

    • Prepare a separate suspension of piperine in the same vehicle.

  • Administration:

    • For the control group, administer the this compound suspension.

    • For the test group, administer the piperine suspension (e.g., 20 mg/kg) approximately 30 minutes before or simultaneously with the this compound suspension.

  • Pharmacokinetic Analysis: Follow steps 6-10 of Protocol 1 to collect and analyze blood samples and compare the pharmacokinetic parameters between the two groups.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting drug_prep Drug Formulation (e.g., Suspension, Nanoemulsion) fasting->drug_prep admin Oral Gavage drug_prep->admin sampling Serial Blood Sampling admin->sampling plasma_sep Plasma Separation sampling->plasma_sep lcms LC-MS/MS Analysis plasma_sep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Caption: Experimental workflow for an in vivo pharmacokinetic study.

absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation neo This compound microbiota Gut Microbiota (Hydrolysis) neo->microbiota erio Eriodictyol metabolites Phase II Metabolites (Glucuronides, Sulfates) erio->metabolites Absorption & Metabolism circ_metabolites Circulating Metabolites metabolites->circ_metabolites To Portal Vein efflux Efflux (P-gp, MRPs) metabolites->efflux microbiota->erio

Caption: Proposed metabolic pathway of this compound.

nano_enhancement cluster_strategy Nanoemulsion Strategy cluster_benefits Mechanisms of Enhancement cluster_outcome Outcome neo This compound nano Nanoemulsion Formulation neo->nano solubility Increased Solubility nano->solubility protection Protection from Degradation nano->protection transport Enhanced Transport nano->transport bioavailability Improved Bioavailability solubility->bioavailability protection->bioavailability transport->bioavailability

Caption: How nanoemulsions enhance bioavailability.

References

Preventing Neoeriocitrin degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of neoeriocitrin during extraction processes.

Troubleshooting Guide

Effectively isolating this compound requires careful control of extraction parameters to minimize degradation. Below is a troubleshooting guide to address common issues encountered during the extraction of this flavonoid.

Issue Potential Cause Recommended Solution
Low this compound Yield High Temperature: Thermal degradation is a primary cause of flavonoid loss. Temperatures above 50°C can significantly accelerate the degradation of these compounds.[1]- Maintain extraction temperatures below 50°C. - Utilize temperature-controlled extraction systems such as cooled ultrasonic baths. - Consider non-thermal extraction methods like Pulsed Electric Field (PEF) or High Hydrostatic Pressure-Assisted Extraction (HHPAE).[2]
Inappropriate Solvent pH: The stability of flavonoids is highly pH-dependent. Both strongly acidic and alkaline conditions can lead to structural degradation. For many flavonoids, a slightly acidic environment is optimal.- Adjust the extraction solvent to a slightly acidic pH, typically between 4 and 5.[1] - Use buffers to maintain a stable pH throughout the extraction process.
Oxidative Degradation: The presence of oxygen, especially when combined with light or high temperatures, can lead to the oxidation of this compound.- Degas solvents before use to remove dissolved oxygen. - Perform extractions under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants such as ascorbic acid to the extraction solvent. A low concentration (e.g., 0.1%) is often sufficient.
Enzymatic Degradation: Plant tissues contain enzymes like polyphenol oxidases and glycosidases that can degrade flavonoids upon cell lysis.- Freeze-dry (lyophilize) fresh plant material immediately after harvesting to inactivate enzymes.[3][4] - Blanching fresh plant material can also inactivate enzymes, but the heat may cause some degradation.
Photodegradation: Exposure to UV or even visible light can induce degradation of light-sensitive compounds like flavonoids.[5]- Conduct extraction in amber glassware or vessels protected from light. - Minimize the exposure of the extract to light at all stages of the process.
Presence of Impurities/Degradation Products in Final Extract Prolonged Extraction Time: Longer extraction times increase the exposure of this compound to degradative conditions.- Optimize extraction time. Modern methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly reduce extraction times compared to conventional methods like maceration.[3][4]
Harsh Extraction Method: Some conventional methods, like Soxhlet extraction, use high temperatures for extended periods, leading to significant degradation.- Employ "green" extraction techniques such as UAE, MAE, or Supercritical Fluid Extraction (SFE) that are generally faster and operate at lower temperatures.[2]
Inadequate Sample Pre-treatment: The physical state of the starting material can impact extraction efficiency and compound stability.- Lyophilization has been shown to yield extracts with higher flavonoid content compared to air-drying.[3][4] - Grinding the plant material to a fine powder increases the surface area for extraction, but should be done at low temperatures (e.g., with liquid nitrogen) to prevent heat generation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: The primary causes of this compound degradation, like other flavonoids, are exposure to high temperatures, inappropriate pH levels, oxygen, and light.[5] Enzymatic activity from the plant matrix itself can also contribute significantly to its degradation.[3]

Q2: Which extraction method is best for preserving this compound?

A2: Ultrasound-Assisted Extraction (UAE) is often recommended as it is an efficient method that can be performed at low temperatures, thus minimizing thermal degradation.[3][4] Microwave-Assisted Extraction (MAE) is another rapid technique, but careful temperature control is crucial. For thermally sensitive compounds, non-thermal methods like High Hydrostatic Pressure-Assisted Extraction (HHPAE) and Pulsed Electric Field (PEF) extraction are excellent alternatives, though the equipment is more specialized.[2]

Q3: What is the optimal pH for extracting this compound?

A3: For flavonoids in general, a slightly acidic environment is often optimal for stability. For lemon peel, an optimal extraction was achieved using acidified ethanol at a pH of 4.[1] It is advisable to maintain the pH of the extraction solvent between 4 and 5 to enhance stability and yield.

Q4: Can I use antioxidants to protect this compound during extraction?

A4: Yes, adding antioxidants to the extraction solvent can be beneficial. Ascorbic acid (Vitamin C) is commonly used to prevent oxidative degradation.[6] However, it is important to note that in some cases, particularly with anthocyanins, ascorbic acid has been reported to accelerate degradation, so its effect on this compound should be empirically tested for your specific matrix and conditions.[7]

Q5: How should I prepare my plant material to maximize this compound yield and stability?

A5: Proper sample preparation is critical. Lyophilization (freeze-drying) of fresh plant material is considered the best pretreatment method as it inactivates degradative enzymes and preserves the chemical integrity of the flavonoids better than air-drying.[3][4] If using fresh material is unavoidable, it should be processed quickly and at low temperatures.

Q6: How can I monitor for this compound degradation during method development?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[8][9][10] This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. By subjecting samples to stress conditions (e.g., heat, acid, base, oxidation, light), you can identify the degradation peaks and ensure your analytical method can resolve them from the parent compound.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound from Citrus Peel

This protocol is based on optimized conditions for flavonoid extraction from lemon peel, which is a known source of this compound.[1]

1. Sample Preparation:

  • Fresh citrus peels are flash-frozen in liquid nitrogen and then lyophilized (freeze-dried) for 48 hours.
  • The dried peels are ground into a fine powder (particle size < 0.5 mm) using a cryogenic grinder.
  • Store the powder at -20°C in a desiccator until extraction.

2. Extraction Procedure:

  • Solvent Preparation: Prepare a solution of 75% ethanol in deionized water. Adjust the pH to 4.0 using citric acid.[1] Add 0.1% (w/v) ascorbic acid as an antioxidant. Degas the solvent by sonicating for 15 minutes before use.
  • Extraction: Weigh 1 gram of the powdered peel into a 50 mL amber centrifuge tube. Add 20 mL of the prepared extraction solvent.
  • Place the tube in an ultrasonic bath with temperature control set to 25°C.
  • Sonicate for 30 minutes.[1]
  • Separation: Centrifuge the extract at 4000 rpm for 15 minutes at 4°C.
  • Collection: Carefully decant the supernatant and filter it through a 0.45 µm PTFE syringe filter into an amber vial.
  • Store the final extract at -20°C until analysis.

Protocol 2: Stability-Indicating HPLC-DAD Method for this compound Analysis

This protocol outlines a general approach for developing a stability-indicating HPLC method for the analysis of this compound.

1. Instrumentation and Columns:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.
  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for flavonoid analysis.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • A gradient elution is typically required to separate a range of flavonoids. A starting point could be:
  • 0-5 min: 10-20% B
  • 5-25 min: 20-40% B
  • 25-30 min: 40-80% B
  • 30-35 min: 80-10% B (return to initial conditions)
  • 35-40 min: 10% B (equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: Monitor at 285 nm for flavanones like this compound. A DAD allows for scanning across a wavelength range (e.g., 200-400 nm) to check for peak purity.

3. Forced Degradation Study:

  • Prepare solutions of a purified this compound standard or a well-characterized extract.
  • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 2 hours.
  • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature for 30 minutes.
  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 1 hour.
  • Thermal Degradation: Heat a solution at 80°C for 4 hours.
  • Photodegradation: Expose a solution to UV light (254 nm) for 24 hours.
  • Analyze all stressed samples by the developed HPLC method to ensure that degradation product peaks are well-separated from the this compound peak.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids from Lemon

This table summarizes findings from a comparative study on the effect of different extraction methods on flavonoid yield.[3][4]

Extraction Method Relative Flavonoid Abundance Key Advantages Key Disadvantages
Ultrasound-Assisted Extraction (USAE) HighFast, efficient, operates at lower temperatures.Equipment cost.
Microwave-Assisted Extraction (MAE) HighVery fast, reduced solvent consumption.Potential for localized heating and degradation if not controlled.
Shaking Extraction (Maceration) ModerateSimple, low equipment cost.Time-consuming, may have lower efficiency.
Superheated Liquid Extraction (SHLE) LowFast, uses environmentally friendly solvents.High temperatures can cause significant degradation of thermally labile compounds.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis start Fresh Citrus Peel freeze Flash Freeze (Liquid Nitrogen) start->freeze lyophilize Lyophilization (-50°C, 48h) freeze->lyophilize grind Cryogenic Grinding lyophilize->grind powder Fine Powder (<0.5mm) grind->powder mix Mix Powder with Acidified Ethanol (pH 4) + Ascorbic Acid powder->mix sonicate Sonicate (25°C, 30 min) mix->sonicate centrifuge Centrifuge (4000 rpm, 15 min, 4°C) sonicate->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter hplc Stability-Indicating HPLC-DAD Analysis filter->hplc end Quantification of This compound hplc->end degradation_pathways cluster_stressors Degradation Stressors This compound Intact this compound DegradationProducts Degradation Products (e.g., aglycone, oxidized forms) This compound->DegradationProducts Degradation Temp High Temperature Temp->DegradationProducts pH Extreme pH pH->DegradationProducts Oxygen Oxygen Oxygen->DegradationProducts Light UV/Visible Light Light->DegradationProducts Enzymes Enzymes Enzymes->DegradationProducts

References

Technical Support Center: Lipid-Based Nanoencapsulation for Enhanced Neoeriocitrin Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the lipid-based nanoencapsulation of Neoeriocitrin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formulation, characterization, and application of this compound-loaded lipid nanoparticles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing potential causes and recommended solutions in a straightforward question-and-answer format.

Problem Potential Causes Recommended Solutions
Low Encapsulation Efficiency (%EE) of this compound Poor solubility of this compound in the molten lipid. Drug expulsion during lipid recrystallization. Insufficient amount of lipid to encapsulate the drug. Suboptimal homogenization or sonication parameters.Select a lipid or lipid blend in which this compound has higher solubility. Consider adding a small amount of a biocompatible co-solvent to the lipid phase. Utilize nanostructured lipid carriers (NLCs) which incorporate liquid lipids to create a less ordered lipid matrix, reducing drug expulsion.[1] Increase the lipid-to-drug ratio in your formulation. Optimize the duration and power of homogenization and sonication to ensure proper nanoparticle formation and drug encapsulation.
Particle Aggregation and Sedimentation Insufficient surfactant concentration or inappropriate surfactant type. High particle concentration. Inappropriate storage conditions (temperature, pH). Strong particle-particle interactions due to low surface charge (Zeta Potential).Increase the concentration of the surfactant or screen different surfactants (e.g., Polysorbate 80, Poloxamer 188) to provide better steric or electrostatic stabilization. Prepare formulations at a lower particle concentration or dilute the formulation after preparation for storage. Store the nanoparticle dispersion at a recommended temperature (often 4°C) and ensure the pH of the aqueous phase is appropriate for maintaining stability.[1] Aim for a zeta potential of at least ±30 mV to ensure sufficient electrostatic repulsion between particles. This can be influenced by the choice of lipids, surfactants, and the pH of the medium.
Inconsistent Particle Size (High Polydispersity Index - PDI) Inefficient homogenization or sonication. Aggregation of nanoparticles. Use of impure lipids or surfactants.Optimize the homogenization (speed and duration) and sonication (power and time) parameters to achieve a more uniform particle size distribution. Address aggregation issues by optimizing surfactant concentration and checking the zeta potential. Ensure the purity of all formulation components.
Drug Leakage During Storage Drug expulsion from the solid lipid matrix over time, especially in Solid Lipid Nanoparticles (SLNs). Degradation of the lipid matrix or the encapsulated drug.[2]Formulate with NLCs instead of SLNs to provide more space for the drug within the lipid matrix and minimize expulsion. Store the formulation at a low temperature (e.g., 4°C) and protect from light to minimize degradation. Consider adding an antioxidant to the formulation if this compound is prone to oxidation.
Issues with In Vitro Release Studies (e.g., burst release, incomplete release) A significant portion of the drug adsorbed on the nanoparticle surface. Poor diffusion of the released drug through the dialysis membrane (if used). Degradation of the drug in the release medium. Insufficient sink conditions.Wash the nanoparticle dispersion after preparation to remove surface-adsorbed drug. Select a dialysis membrane with an appropriate molecular weight cut-off (MWCO) and ensure adequate stirring of the release medium. Consider alternative methods like sample and separate techniques.[3][4][5][6][7] Ensure the stability of this compound in the chosen release medium for the duration of the study. Maintain sink conditions by using a large volume of release medium or by periodically replacing the medium.
Low Cellular Uptake of Nanoparticles Inappropriate particle size or surface charge for the target cells. Aggregation of nanoparticles in cell culture medium. Presence of serum proteins in the medium forming a "protein corona" that alters nanoparticle-cell interactions.Optimize the particle size to be within the ideal range for cellular uptake (typically 30-200 nm).[8] Modify the surface charge to be slightly positive or neutral, which can sometimes enhance interaction with negatively charged cell membranes. Assess the stability of the nanoparticles in the specific cell culture medium to be used. Characterize the protein corona formation and consider surface modification with PEG (PEGylation) to reduce non-specific protein binding.

Frequently Asked Questions (FAQs)

1. What are the key parameters to consider when selecting lipids for this compound encapsulation?

The selection of lipids is crucial for the successful formulation of lipid nanoparticles. Key parameters include:

  • Solubility of this compound: The drug should have good solubility in the molten lipid to achieve high encapsulation efficiency.

  • Lipid Matrix Structure: For Solid Lipid Nanoparticles (SLNs), highly crystalline lipids can lead to drug expulsion. Nanostructured Lipid Carriers (NLCs), which are a blend of solid and liquid lipids, create a less ordered matrix that can accommodate more drug and reduce leakage.[1]

  • Biocompatibility and Biodegradability: The chosen lipids should be generally recognized as safe (GRAS) and biodegradable.[1]

  • Melting Point: The melting point of the solid lipid should be high enough to ensure the nanoparticles are solid at both room and body temperature.

2. How do I choose the right surfactant for my this compound formulation?

The surfactant plays a critical role in stabilizing the nanoparticle dispersion. Important considerations include:

  • HLB Value: The Hydrophile-Lipophile Balance (HLB) value helps in selecting a surfactant that will form a stable oil-in-water emulsion.

  • Stabilization Mechanism: Surfactants provide either steric hindrance (e.g., PEGylated lipids, Poloxamers) or electrostatic repulsion (e.g., charged lipids or surfactants) to prevent particle aggregation.

  • Biocompatibility: The surfactant should be non-toxic and approved for pharmaceutical applications. Commonly used surfactants include Polysorbate 80 (Tween 80), Poloxamer 188, and soy lecithin.

3. What is a good starting point for the lipid-to-drug ratio?

A common starting point for the lipid-to-drug ratio is in the range of 10:1 to 20:1 (w/w). However, this needs to be optimized for each specific formulation to maximize encapsulation efficiency and drug loading while maintaining nanoparticle stability.

4. What are the most important characterization techniques for this compound-loaded nanoparticles?

Essential characterization techniques include:

  • Dynamic Light Scattering (DLS): To determine the mean particle size, polydispersity index (PDI), and zeta potential.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.

  • Differential Scanning Calorimetry (DSC): To assess the physical state of the encapsulated drug (crystalline or amorphous) and to study the thermal behavior of the lipid matrix.

  • High-Performance Liquid Chromatography (HPLC): To quantify the encapsulation efficiency and drug loading.

5. How can I improve the long-term stability of my this compound nanoparticle formulation?

To enhance long-term stability, consider the following:

  • Optimize Formulation: Ensure an adequate surfactant concentration and achieve a high zeta potential.

  • Storage Conditions: Store at low temperatures (e.g., 4°C) and protect from light.

  • Lyophilization: Freeze-drying the nanoparticle dispersion into a powder form can significantly improve long-term stability. A cryoprotectant (e.g., trehalose, sucrose) should be added before lyophilization to prevent particle aggregation.

Quantitative Data Summary

The following table summarizes typical quantitative data for flavonoid-loaded lipid nanoparticles based on literature for structurally similar compounds like naringenin and quercetin. These values can serve as a benchmark for your this compound formulations. Note: These are representative values and will require optimization for your specific formulation.

ParameterSolid Lipid Nanoparticles (SLNs)Nanostructured Lipid Carriers (NLCs)Liposomes
Particle Size (nm) 100 - 30050 - 25080 - 200
Polydispersity Index (PDI) < 0.3< 0.25< 0.2
Zeta Potential (mV) -20 to -40-25 to -45-15 to -35
Encapsulation Efficiency (%) 60 - 8575 - 9550 - 80
Drug Loading (%) 1 - 52 - 100.5 - 4

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by High-Shear Homogenization followed by Ultrasonication

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Liquid Lipid (e.g., Oleic acid, Miglyol® 812)

  • Surfactant (e.g., Polysorbate 80)

  • Purified Water

Procedure:

  • Preparation of Lipid Phase: Weigh the solid lipid, liquid lipid, and this compound. Heat the mixture to 5-10°C above the melting point of the solid lipid until a clear, homogenous molten lipid phase is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Nanoemulsion Formation: Immediately subject the hot pre-emulsion to high-power probe ultrasonication for 5-15 minutes to reduce the droplet size to the nanometer range.

  • NLC Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipids will recrystallize, forming the solid NLCs.

  • Purification (Optional): To remove unencapsulated drug, the NLC dispersion can be centrifuged or subjected to dialysis.

Protocol 2: Characterization of this compound-Loaded NLCs
  • Particle Size, PDI, and Zeta Potential: Dilute the NLC dispersion with purified water and analyze using a Dynamic Light Scattering (DLS) instrument.

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL):

    • Separate the unencapsulated this compound from the NLCs using a suitable method like ultracentrifugation or centrifugal filter units.

    • Quantify the amount of free drug in the supernatant using a validated HPLC method.

    • Disrupt the NLC pellet with a suitable solvent (e.g., methanol, isopropanol) to release the encapsulated drug and quantify the total amount of drug.

    • Calculate %EE and %DL using the following formulas:

      • %EE = [(Total Drug - Free Drug) / Total Drug] x 100

      • %DL = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study
  • Place a known amount of this compound-loaded NLC dispersion into a dialysis bag (with an appropriate MWCO).

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the amount of this compound released in the collected samples using HPLC.

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: Cellular Uptake Study
  • Seed the target cells (e.g., Caco-2, HepG2) in a suitable culture plate and allow them to adhere overnight.

  • Treat the cells with this compound-loaded NLCs (and a free this compound control) at a predetermined concentration for a specific time period (e.g., 2, 4, 6 hours).

  • After incubation, wash the cells thoroughly with cold PBS to remove any nanoparticles that are not internalized.

  • Lyse the cells using a suitable lysis buffer.

  • Quantify the amount of internalized this compound in the cell lysate using HPLC or a fluorescently labeled nanoparticle formulation can be visualized and quantified using fluorescence microscopy or flow cytometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation prep1 Lipid Phase Preparation (this compound + Lipids) prep3 High-Shear Homogenization (Pre-emulsion) prep1->prep3 prep2 Aqueous Phase Preparation (Surfactant + Water) prep2->prep3 prep4 Ultrasonication (Nanoemulsion) prep3->prep4 prep5 Cooling & NLC Formation prep4->prep5 char1 Particle Size & Zeta Potential (DLS) prep5->char1 char2 Morphology (TEM/SEM) prep5->char2 char3 Encapsulation Efficiency (%EE) prep5->char3 char4 Drug Loading (%DL) prep5->char4 eval1 In Vitro Release Study prep5->eval1 eval2 Cellular Uptake Study prep5->eval2 eval3 Stability Assessment prep5->eval3 troubleshooting_logic cluster_problem Identify the Issue cluster_cause Investigate Potential Causes cluster_solution Implement Solutions start Problem Encountered p1 Low %EE start->p1 p2 Aggregation start->p2 p3 High PDI start->p3 c1 Poor Drug Solubility in Lipid p1->c1 c2 Insufficient Surfactant p2->c2 c3 Suboptimal Homogenization p2->c3 p3->c3 s1 Change Lipid / Use NLCs c1->s1 s2 Increase Surfactant Conc. / Change Surfactant c2->s2 s3 Optimize Homogenization/ Sonication Parameters c3->s3 signaling_pathway NLC This compound-NLC Cell Target Cell NLC->Cell Uptake Cellular Uptake Cell->Uptake Release This compound Release Uptake->Release ROS Reactive Oxygen Species (ROS) Release->ROS Scavenges Nrf2 Nrf2 Release->Nrf2 Activates Inflammation Inflammatory Response Release->Inflammation Inhibits ROS->Inflammation Induces ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes

References

Technical Support Center: Refinement of Macroporous Resin Purification for Neoeriocitrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) for the purification of Neoeriocitrin using macroporous resins.

FAQs: Frequently Asked Questions

Q1: What are macroporous resins and why are they suitable for this compound purification?

Macroporous resins are synthetic polymers with a porous structure, large surface area, and specific polarity.[1] They are effective for the purification of flavonoids like this compound due to their ability to selectively adsorb these compounds from complex mixtures through mechanisms like van der Waals forces and hydrogen bonding.[2] This method is cost-effective, scalable, and allows for the efficient elution of the target compound.[3][4]

Q2: Which type of macroporous resin is best for this compound purification?

The optimal resin choice depends on the specific characteristics of the crude extract. Generally, for flavonoids, weakly polar or non-polar resins with large surface areas and suitable pore diameters tend to exhibit strong adsorption capacities.[1][4] For citrus flavonoids like this compound, resins such as the Amberlite XAD series (e.g., XAD-7HP) and Diaion HP series have been used effectively for flavonoid purification.[3][5] It is crucial to screen several resins to find the best fit for your specific experimental conditions.

Q3: What are the key parameters to optimize for successful this compound purification?

The key parameters to optimize include:

  • pH of the sample solution: The pH affects the ionization state of this compound and the surface charge of the resin, influencing adsorption.[2]

  • Sample loading concentration and flow rate: These parameters impact the binding efficiency and the prevention of premature breakthrough.[6]

  • Elution solvent composition and flow rate: The concentration of the organic solvent (typically ethanol) in the eluent is critical for efficient desorption.[7] The flow rate affects the elution peak sharpness and solvent consumption.

  • Temperature: Temperature can influence the adsorption and desorption kinetics.[3]

Q4: How does the polarity of the resin and solvent affect the purification process?

The principle of "like dissolves like" is relevant. A resin with a polarity similar to this compound will generally have a good adsorption capacity.[2] For elution, a solvent system is chosen that disrupts the interaction between this compound and the resin. By gradually increasing the polarity of the elution solvent (e.g., by decreasing the ethanol concentration in an ethanol-water mixture), compounds can be selectively desorbed.

Troubleshooting Guide

Problem Possible Causes Solutions
Low Adsorption of this compound 1. Inappropriate resin type (polarity, surface area, pore size).[1] 2. pH of the sample solution is not optimal.[2] 3. High sample loading flow rate.[6] 4. High concentration of organic solvent in the crude extract.1. Screen a variety of resins with different polarities (non-polar, weakly polar, polar). 2. Adjust the pH of the sample solution (typically a slightly acidic pH is favorable for flavonoid adsorption).[2] 3. Decrease the sample loading flow rate to allow for sufficient interaction time. 4. Dilute the crude extract with water to reduce the organic solvent concentration before loading.
Poor Recovery of this compound (Low Desorption) 1. Elution solvent is too weak (e.g., ethanol concentration is too low).[7] 2. Elution volume is insufficient. 3. Elution flow rate is too high. 4. Strong, irreversible binding to the resin.1. Increase the ethanol concentration in the elution solvent incrementally (e.g., 30%, 50%, 70%).[7] 2. Increase the volume of the elution solvent. 3. Decrease the elution flow rate to ensure complete desorption. 4. Consider a different resin with weaker binding characteristics. Pre-washing the column with a weak solvent might help remove strongly bound impurities.
Co-elution of Impurities with this compound 1. Inadequate washing step. 2. Elution gradient is not optimized. 3. The selected resin has low selectivity.1. Implement a thorough washing step with water or a low concentration of ethanol to remove weakly bound impurities after sample loading.[8] 2. Employ a stepwise or linear gradient elution with increasing concentrations of ethanol to separate compounds with different polarities. 3. Screen for a more selective resin.
Degradation of this compound 1. Extreme pH conditions during the process.[9] 2. High temperatures during sample preparation or purification.[9] 3. Prolonged processing time.1. Maintain a mildly acidic to neutral pH throughout the process. The stability of a related compound, neohesperidin dihydrochalcone, is optimal around pH 4.5.[9] 2. Perform the purification at room temperature or below if possible. 3. Minimize the duration of the purification process.
Column Clogging or High Backpressure 1. Particulate matter in the crude extract. 2. Resin beads have swollen or broken down. 3. High viscosity of the sample solution.1. Filter the crude extract through a 0.45 µm filter before loading onto the column. 2. Ensure the resin is properly pre-treated and is compatible with the solvents used. 3. Dilute the sample solution to reduce its viscosity.

Data Presentation

Table 1: Comparison of Macroporous Resins for Flavonoid Purification (General Data)

Resin TypePolaritySurface Area (m²/g)Average Pore Diameter (Å)Adsorption Capacity (mg/g)Desorption Ratio (%)Reference
AB-8 Weakly Polar480-520130-14018.3070.8[7]
HPD-100 Non-polar500-60080-9017.5665.2[7]
XAD-7HP Moderately Polar4509039.8>100 (concentration effect)[3]
D101 Non-polar500-55090-100--[10]
HPD-600 Polar550-60080->80[2]

Note: The data presented are for total flavonoids from various plant sources and should be used as a general guide. Optimal resin and performance for this compound may vary.

Table 2: Influence of Elution Solvent on Flavonoid Desorption

Ethanol Concentration (%)Desorption Ratio (%)RemarksReference
30LowInefficient desorption.[7]
50ModerateEffective for some flavonoids.[11]
60-70HighOften the optimal range for desorbing flavonoids.[3][7]
80-90DecreasingMay cause co-elution of less polar impurities.[7]

Experimental Protocols

1. Protocol for Screening of Macroporous Resins (Static Adsorption/Desorption)

This protocol is a general guideline for selecting the most suitable resin for this compound purification.

  • Resin Pre-treatment:

    • Soak the resin in ethanol for 24 hours to remove any residual monomers and porogenic agents.

    • Wash the resin thoroughly with deionized water until the effluent is clear.

  • Static Adsorption:

    • Accurately weigh 1.0 g of pre-treated resin into a series of flasks.

    • Add a known volume (e.g., 50 mL) of the crude this compound extract solution of a known concentration to each flask.

    • Shake the flasks at a constant temperature (e.g., 25°C) for 24 hours to reach adsorption equilibrium.

    • Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC).

    • Calculate the adsorption capacity (mg/g resin) and adsorption ratio (%).

  • Static Desorption:

    • After adsorption, filter the resin and wash it with deionized water to remove any unbound sample.

    • Transfer the resin to a flask containing a known volume (e.g., 50 mL) of the elution solvent (e.g., 70% ethanol).

    • Shake the flask at a constant temperature (e.g., 25°C) for 24 hours.

    • Measure the concentration of this compound in the eluate.

    • Calculate the desorption ratio (%).

2. Protocol for Column Chromatography Purification of this compound

This protocol outlines the dynamic purification process.

  • Column Packing:

    • Slurry pack the selected and pre-treated resin into a glass column of appropriate dimensions.

    • Equilibrate the column by passing deionized water through it until the effluent pH is neutral.

  • Sample Loading:

    • Load the filtered crude this compound extract onto the column at a controlled flow rate (e.g., 1-2 Bed Volumes/hour).

  • Washing:

    • Wash the column with deionized water or a low concentration of ethanol (e.g., 5-10%) to remove impurities that are weakly adsorbed.

  • Elution:

    • Elute the adsorbed this compound using an optimized concentration of ethanol (e.g., 60-70%) at a controlled flow rate (e.g., 2-3 Bed Volumes/hour).

    • Collect fractions and monitor the concentration of this compound in each fraction.

  • Resin Regeneration:

    • After elution, wash the resin with a high concentration of ethanol or another suitable solvent to remove any remaining compounds.

    • Wash with deionized water until neutral and store appropriately for future use.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Final Product Crude_Extract Crude this compound Extract Sample_Loading Sample Loading (Low Flow Rate) Crude_Extract->Sample_Loading Resin_Prep Resin Pre-treatment Resin_Prep->Sample_Loading Washing Washing (Water/Low % EtOH) Sample_Loading->Washing Impurities Elution Elution (Optimized EtOH conc.) Washing->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Analysis Purity Analysis (HPLC) Fraction_Collection->Analysis Purified_this compound Purified This compound Analysis->Purified_this compound

References

Technical Support Center: Amorphous Solid Dispersion of Poorly Soluble Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amorphous solid dispersions (ASDs) of poorly soluble flavonoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of using amorphous solid dispersions (ASDs) for poorly soluble flavonoids?

Amorphous solid dispersions are a highly effective technique for improving the oral bioavailability of poorly soluble flavonoids. By converting the crystalline form of the flavonoid into a higher-energy amorphous state and dispersing it within a polymer matrix, ASDs can significantly enhance both the dissolution rate and the extent of supersaturation in the gastrointestinal tract. This leads to increased absorption and therapeutic efficacy.[1][2] Flavonoids themselves can also act as functional carriers in co-amorphous solid dispersions, offering dual functionality by stabilizing the amorphous form of another drug and potentially enhancing its bioavailability through various molecular interactions.[1]

Q2: Which polymers are commonly used for flavonoid ASDs?

The choice of polymer is critical for the stability and performance of a flavonoid ASD. Commonly used polymers include:

  • Polyvinylpyrrolidone (PVP): Known for its ability to form strong hydrogen bonds with flavonoids, which helps to prevent recrystallization.[1][3]

  • Hydroxypropyl Methylcellulose (HPMC): A versatile polymer that can inhibit crystallization and improve membrane permeability.

  • Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS): Often used for enteric release, as its solubility is pH-dependent.

  • Eudragit® Polymers: A family of pH-sensitive polymers that can be tailored for targeted drug release in the gastrointestinal tract.

  • Soluplus®: A graft copolymer that has shown significant solubility enhancement for flavonoids like quercetin and resveratrol.[4]

The selection of the optimal polymer depends on the specific flavonoid, the desired release profile, and the manufacturing process.[5][6]

Q3: What are the most common methods for preparing flavonoid ASDs?

The three most prevalent techniques for preparing flavonoid ASDs are:

  • Spray Drying: This method involves dissolving the flavonoid and polymer in a common solvent and then rapidly evaporating the solvent by spraying the solution into a hot gas stream. It is suitable for thermolabile compounds.[7]

  • Hot-Melt Extrusion (HME): In this solvent-free process, the flavonoid and polymer are mixed and heated to form a molten mass, which is then forced through a die. HME is a continuous and efficient process.[8][9]

  • Solvent Evaporation: This technique involves dissolving the flavonoid and polymer in a solvent, followed by slow evaporation of the solvent to form a solid dispersion. While simple, it can be time-consuming and residual solvent removal is crucial.[7][10]

Troubleshooting Guides

Issue 1: Poor Solubility Enhancement or Dissolution Rate

Q: My flavonoid ASD is not showing the expected improvement in solubility or dissolution. What could be the problem and how can I fix it?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Polymer Selection The interaction between the flavonoid and the polymer is crucial. A polymer that forms strong hydrogen bonds or other interactions with the flavonoid is more likely to stabilize the amorphous state and enhance dissolution.[1][11] Consider screening different polymers (e.g., PVP, HPMCAS, Soluplus®) to find the one with the best miscibility and interaction with your specific flavonoid. Hydrophilic polymers generally lead to faster release at low drug loadings.[12]
Incorrect Drug-to-Polymer Ratio A high drug loading can lead to slower dissolution as the polymer's ability to control the release is diminished.[5][6][12] Conversely, a very low drug loading may not provide a significant enough therapeutic dose. Experiment with different drug-to-polymer ratios to find the optimal balance between drug loading and dissolution performance.
Phase Separation The flavonoid and polymer may not be fully miscible, leading to the formation of drug-rich and polymer-rich domains. This can reduce the surface area of the amorphous drug exposed to the dissolution medium. Characterize the solid-state of your ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to check for a single glass transition temperature (Tg), which indicates good miscibility.[13]
Particle Size and Morphology The particle size and morphology of the ASD can significantly impact the dissolution rate. Smaller particles with a higher surface area will dissolve faster. Optimize the parameters of your preparation method (e.g., spray drying atomization pressure, HME screw speed) to achieve smaller, more uniform particles.[4]
Issue 2: Recrystallization of the Flavonoid During Storage

Q: My flavonoid ASD is showing signs of recrystallization over time. How can I improve its physical stability?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Weak Flavonoid-Polymer Interactions Strong intermolecular interactions between the flavonoid and the polymer are essential to inhibit molecular mobility and prevent recrystallization.[1][3] Select polymers that are known to form strong hydrogen bonds with flavonoids, such as PVP.[1][3]
High Molecular Mobility The amorphous state is thermodynamically unstable. If the storage temperature is too close to the glass transition temperature (Tg) of the ASD, the molecules will have enough mobility to rearrange into a crystalline structure.[14] Select a polymer with a high Tg to ensure the ASD remains in a glassy state at typical storage temperatures. Storing the ASD at a temperature significantly below its Tg (at least 50°C lower) is recommended.[14]
Moisture Absorption Water can act as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which can lead to recrystallization.[14] Store the ASD in a desiccated environment and consider using polymers with lower hygroscopicity. Proper packaging is also crucial.
High Drug Loading A higher drug loading increases the thermodynamic driving force for crystallization.[15] If stability is an issue, consider reducing the drug-to-polymer ratio to ensure the flavonoid molecules are adequately separated and stabilized by the polymer matrix.

Data Summary Tables

Table 1: Comparison of ASD Preparation Techniques for Flavonoids

TechniqueAdvantagesDisadvantagesKey Process Parameters
Spray Drying Suitable for thermolabile compounds, rapid process, good control over particle size.[7]Use of organic solvents, potential for product loss on equipment walls.[7]Inlet/outlet temperature, feed rate, atomization pressure, solvent selection.[7]
Hot-Melt Extrusion Solvent-free ("green") process, continuous manufacturing, good for poorly soluble drugs with high melting points.[8][9]Requires thermally stable compounds, potential for thermal degradation.[9]Barrel temperature, screw speed, feed rate, die design.[8][9]
Solvent Evaporation Simple setup, suitable for lab-scale preparation.Time-consuming, potential for residual solvent, difficult to scale up.[7][10]Solvent selection, evaporation rate, temperature, stirring speed.[10]

Table 2: Solubility Enhancement of Quercetin using Different ASD Techniques and Polymers

FlavonoidPolymerPreparation MethodDrug:Polymer RatioSolubility EnhancementReference
QuercetinSoluplus®Hot-Melt Extrusion-36-fold increase (from 0.023 mg/ml to 0.823 mg/ml)[4]
QuercetinPVP K-30Spray Drying10:90High dissolution rate (95.12% in 120 min)[16]
QuercetinInulinSpray Drying-High encapsulation efficiency and stability[17]
QuercetinPluronic F-127 & PVP K30Spray Drying1:1 (with 5% Pluronic F-127)Significant improvement in solubility and dissolution[18]

Experimental Protocols

Protocol 1: Preparation of Quercetin-PVP ASD by Spray Drying
  • Solution Preparation:

    • Dissolve Quercetin and Polyvinylpyrrolidone (PVP) K-30 in a suitable solvent system (e.g., a mixture of ethanol and water) at the desired drug-to-polymer ratio (e.g., 1:9 w/w).[16]

    • Ensure complete dissolution of both components with gentle stirring.

  • Spray Drying Parameters:

    • Inlet Temperature: Set to a temperature that allows for efficient solvent evaporation without degrading the flavonoid (e.g., 120-160°C).

    • Outlet Temperature: Monitor and maintain within a range that ensures the product is dry (e.g., 70-90°C).

    • Feed Rate: Adjust to ensure proper atomization and drying (e.g., 3-5 mL/min).

    • Atomizing Air Flow: Optimize to achieve the desired particle size.

  • Product Collection and Storage:

    • Collect the dried ASD powder from the cyclone separator.

    • Store the collected powder in a tightly sealed container with a desiccant at a controlled low temperature to prevent moisture absorption and recrystallization.

Protocol 2: Preparation of Quercetin-Soluplus® ASD by Hot-Melt Extrusion
  • Physical Mixture Preparation:

    • Accurately weigh the desired amounts of Quercetin and Soluplus®.

    • Blend the powders thoroughly in a suitable mixer to ensure a homogenous physical mixture.

  • Hot-Melt Extrusion Parameters:

    • Extruder: Use a co-rotating twin-screw extruder.

    • Temperature Profile: Set a gradually increasing temperature profile across the extruder barrel zones to ensure the polymer melts and the drug dissolves without degradation (e.g., Zone 1: 100°C, Zone 2: 140°C, Zone 3: 160°C, Die: 165°C).[8]

    • Screw Speed: Set to a moderate speed (e.g., 100-150 rpm) to ensure adequate mixing and residence time.

    • Feed Rate: Maintain a constant feed rate to ensure consistent processing.

  • Extrudate Collection and Processing:

    • Cool the extrudate on a conveyor belt.

    • Mill the cooled extrudate to obtain a powder of the desired particle size.

    • Store the milled ASD in a tightly sealed container in a cool, dry place.

Visualizations

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation start Select Flavonoid and Polymer method Choose Preparation Method (Spray Drying, HME, etc.) start->method process Optimize Process Parameters method->process asd Produce Amorphous Solid Dispersion process->asd solid_state Solid-State Analysis (DSC, PXRD, SEM) asd->solid_state performance Performance Testing (Dissolution, Solubility) solid_state->performance stability Stability Assessment (Recrystallization) performance->stability stability->start Failed final Final Formulation stability->final Successful troubleshooting_workflow cluster_dissolution Poor Dissolution/Solubility cluster_stability Recrystallization During Storage start Problem Identified with Flavonoid ASD q1 Is the drug-polymer ratio optimized? start->q1 Dissolution Issue q2 Is the storage T << Tg? start->q2 Stability Issue a1_yes Check for Phase Separation (DSC/PXRD) q1->a1_yes Yes a1_no Vary drug:polymer ratio q1->a1_no No end Optimized ASD a1_yes->end a1_no->end a2_yes Assess flavonoid-polymer interactions (FTIR) and consider a different polymer q2->a2_yes Yes a2_no Store at lower T and/or select higher Tg polymer q2->a2_no No a2_yes->end a2_no->end

References

Validation & Comparative

A Comparative Analysis of Neoeriocitrin and Naringin on Osteoblast Proliferation and Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two flavonoids, neoeriocitrin and naringin, on osteoblast proliferation and differentiation. The information is compiled from experimental data to assist researchers in the fields of bone biology and drug development for osteoporosis.

Introduction to Osteoblasts, this compound, and Naringin

Osteoblasts are the specialized cells responsible for the formation of new bone tissue. The proliferation and differentiation of these cells are critical processes in bone homeostasis, and their stimulation is a key therapeutic strategy for conditions like osteoporosis. Flavonoids, a class of natural compounds found in plants, have garnered significant interest for their potential bone-protective effects.

Naringin, a prominent flavanone glycoside found in citrus fruits, is well-documented for its ability to promote osteoblast proliferation and differentiation.[1][2][3] this compound, another flavonoid structurally similar to naringin and isolated from Drynaria Rhizome, has also been investigated for its osteogenic properties.[4] This guide focuses on a direct comparison of the efficacy of these two compounds in stimulating osteoblastic activity.

Quantitative Comparison of Effects on Osteoblast Proliferation and Differentiation

A key study directly compared the effects of this compound and naringin on the mouse osteoblastic cell line MC3T3-E1. Both compounds were found to be most effective at a concentration of 2μg/ml.[4] The following table summarizes the quantitative data from this comparative study.

ParameterControlNaringin (2µg/ml)This compound (2µg/ml)Percentage Improvement of this compound over Naringin
Cell Proliferation (OD value) 1.001.251.358%
Alkaline Phosphatase (ALP) Activity (U/gprot) 1.001.501.7013.3%
Runx2 mRNA Expression (relative to control) 1.001.802.8056%
COLI mRNA Expression (relative to control) 1.002.703.7037%
OCN mRNA Expression (relative to control) 1.003.504.0014%

Data compiled from a study comparing this compound and naringin in MC3T3-E1 cells.[4]

The results indicate that while both compounds significantly promote osteoblast proliferation and the expression of key osteogenic markers, This compound demonstrated a more potent effect than naringin across all measured parameters.[4]

Experimental Protocols

The following is a summary of the key experimental methodologies used to generate the comparative data.

Cell Culture and Treatment:

  • Cell Line: Mouse osteoblastic cells (MC3T3-E1).

  • Culture Medium: α-MEM supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Treatment: Cells were treated with varying concentrations of this compound or naringin (ranging from 0.5 to 4 µg/ml) for specified durations. A concentration of 2µg/ml was identified as optimal for both compounds.[4]

Cell Proliferation Assay (MTT Assay):

  • MC3T3-E1 cells were seeded in 96-well plates.

  • After 24 hours, the cells were treated with this compound or naringin for 48 hours.

  • MTT solution was added to each well and incubated for 4 hours.

  • The resulting formazan crystals were dissolved in DMSO.

  • The absorbance was measured at 490 nm using a microplate reader to determine cell viability.

Alkaline Phosphatase (ALP) Activity Assay:

  • MC3T3-E1 cells were cultured and treated with the compounds for 72 hours.

  • Cells were lysed, and the supernatant was collected.

  • The ALP activity in the supernatant was measured using a commercial ALP activity assay kit.

  • The total protein concentration was determined using a BCA protein assay kit.

  • ALP activity was normalized to the total protein content.

Quantitative Real-Time PCR (qRT-PCR):

  • MC3T3-E1 cells were treated with the compounds for 72 hours.

  • Total RNA was extracted from the cells using TRIzol reagent.

  • cDNA was synthesized from the RNA using a reverse transcription kit.

  • qRT-PCR was performed using SYBR Green master mix to quantify the mRNA expression levels of osteogenic marker genes: Runt-related transcription factor 2 (Runx2), Collagen Type I (COLI), and Osteocalcin (OCN).

  • Gene expression was normalized to the housekeeping gene β-actin.

Signaling Pathways in Osteoblast Proliferation and Differentiation

The pro-osteogenic effects of naringin are known to be mediated through several signaling pathways. While the specific pathways for this compound are less extensively studied, its structural similarity to naringin and its observed effects suggest a potential overlap.

Naringin: Naringin has been shown to promote osteoblast proliferation and differentiation by activating the Extracellular signal-regulated kinase (ERK) signaling pathway .[1] Activation of ERK is a crucial step in the signaling cascade that leads to the upregulation of osteogenic transcription factors like Runx2.[1] Additionally, naringin is known to modulate the Wnt/β-catenin pathway and interact with estrogen receptors , both of which are critical for bone formation.[2][5][6] Some studies also point to the involvement of the Indian Hedgehog (IHH) signaling pathway .[7]

This compound: The direct comparative study suggests that this compound may also act through the ERK pathway, as it was able to partially rescue the inhibition of cell differentiation induced by PD98059, an ERK inhibitor.[4] This indicates that its superior osteogenic effects could be due to a more potent activation of this or related pathways.

Below is a diagram illustrating the proposed signaling pathways.

Osteoblast_Signaling_Pathways cluster_ligands Flavonoids cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response Naringin Naringin Receptor Receptor (e.g., ER, GPCR) Naringin->Receptor This compound This compound This compound->Receptor ERK ERK Receptor->ERK Wnt_beta_catenin Wnt/β-catenin Pathway Receptor->Wnt_beta_catenin IHH IHH Pathway Receptor->IHH Runx2 Runx2 ERK->Runx2 Proliferation Proliferation ERK->Proliferation Wnt_beta_catenin->Runx2 IHH->Runx2 Osteogenic_Genes Osteogenic Genes (COLI, OCN) Runx2->Osteogenic_Genes Differentiation Differentiation Osteogenic_Genes->Differentiation

Caption: Proposed signaling pathways for naringin and this compound in osteoblasts.

Experimental Workflow Diagram

The following diagram outlines the general workflow for comparing the effects of this compound and naringin on osteoblast proliferation and differentiation.

Experimental_Workflow cluster_assays Assays start Start: Culture MC3T3-E1 Cells treatment Treat cells with: - Control - Naringin (2µg/ml) - this compound (2µg/ml) start->treatment prolif_assay Cell Proliferation (MTT Assay @ 48h) treatment->prolif_assay alp_assay ALP Activity Assay (@ 72h) treatment->alp_assay qpcr_assay qRT-PCR for Runx2, COLI, OCN (@ 72h) treatment->qpcr_assay data_analysis Data Analysis and Comparison prolif_assay->data_analysis alp_assay->data_analysis qpcr_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for comparing this compound and naringin effects on osteoblasts.

Conclusion

The available experimental evidence strongly suggests that both this compound and naringin are effective promoters of osteoblast proliferation and differentiation.[4] However, a direct comparative study indicates that This compound exhibits a significantly greater potency in stimulating these osteogenic processes in MC3T3-E1 cells.[4] Specifically, this compound showed a more pronounced effect on upregulating the mRNA expression of key osteogenic markers Runx2, COLI, and OCN, as well as on enhancing cell proliferation and ALP activity.[4] The mechanism of action for both compounds likely involves the activation of the ERK signaling pathway, among others.[1][4] These findings position this compound as a particularly promising candidate for further investigation in the development of novel therapies for osteoporosis and other bone-related disorders.[4]

References

A Comparative Analysis of the Antioxidant Activities of Neoeriocitrin and Eriocitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of two structurally similar flavanone glycosides, Neoeriocitrin and Eriocitrin. The information presented is supported by experimental data to assist researchers in evaluating their potential applications as antioxidant agents.

Quantitative Antioxidant Activity

The antioxidant capacities of this compound and Eriocitrin have been evaluated using various in vitro assays. The following table summarizes their half-maximal inhibitory concentrations (IC50) and Oxygen Radical Absorbance Capacity (ORAC), providing a direct comparison of their potency. Lower IC50 values indicate greater antioxidant activity.

Antioxidant AssayThis compound (IC50, µM)Eriocitrin (IC50, µM)Reference Compound (Trolox) (IC50, µM)
DPPH 20.33 ± 0.1412.98 ± 0.1129.83 ± 0.21
TEAC (ABTS) 22.84 ± 0.1719.98 ± 0.1524.18 ± 0.16
FRAP 30.11 ± 0.1125.19 ± 0.1339.87 ± 0.19
ORAC (µmol TE/µmol) 5.31 ± 0.086.02 ± 0.09-

Data sourced from Smeriglio et al., 2021[1]. TE = Trolox Equivalents.

The data indicates that Eriocitrin consistently demonstrates stronger antioxidant activity than this compound across all tested assays, as evidenced by its lower IC50 values and higher ORAC value[1]. Notably, both citrus flavanones exhibited greater potency than the standard antioxidant, Trolox, in the DPPH, TEAC, and FRAP assays[1].

Experimental Methodologies

Detailed protocols for the key antioxidant assays are provided below. These are generalized procedures based on established methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH solution to a pale yellow color is monitored spectrophotometrically.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Various concentrations of the test compounds (this compound, Eriocitrin) are prepared in a suitable solvent.

  • In a 96-well microplate, a small volume of the test compound solution (e.g., 20 µL) is added to each well.

  • A larger volume of the DPPH working solution (e.g., 180 µL) is added to each well to initiate the reaction.

  • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance is measured at approximately 517 nm using a microplate reader.

  • A control (solvent plus DPPH solution) and a blank (solvent only) are also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay (TEAC)

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Various concentrations of the test compounds are prepared.

  • In a 96-well plate, a small volume of the test sample (e.g., 10 µL) is mixed with a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).

  • The mixture is incubated at room temperature for a set time (e.g., 6 minutes).

  • The absorbance is read at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Protocol:

  • The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • The reagent is warmed to 37°C before use.

  • In a 96-well plate, a small volume of the sample or standard (e.g., 10 µL) is added.

  • A large volume of the pre-warmed FRAP reagent (e.g., 190 µL) is added to each well.

  • The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

  • The absorbance is measured at 593 nm.

  • A standard curve is constructed using a known antioxidant, such as Trolox or FeSO₄. The results are expressed as equivalents of the standard.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

  • A fluorescent probe solution (e.g., fluorescein) is prepared in a phosphate buffer (75 mM, pH 7.4).

  • In a 96-well black microplate, the test sample or Trolox standard (25 µL) is added to the wells.

  • The fluorescein solution (150 µL) is added to each well, and the plate is pre-incubated at 37°C for 30 minutes.

  • The reaction is initiated by adding a peroxyl radical generator, such as AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride) (25 µL).

  • The fluorescence is immediately monitored kinetically (e.g., every minute for 60-90 minutes) with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • The area under the curve (AUC) is calculated for each sample and standard.

  • The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard.

  • A standard curve is created by plotting the net AUC of Trolox standards against their concentrations. Results are expressed as Trolox Equivalents (TE).

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and proposed signaling pathways.

G cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_exec Execution cluster_analysis Data Analysis P1 Prepare Stock Solutions (this compound, Eriocitrin, Standards) P2 Prepare Assay Reagents (DPPH, ABTS, FRAP, ORAC) E1 Dispense Samples & Reagents into 96-well Plates P2->E1 A1 DPPH Assay A2 ABTS Assay A3 FRAP Assay A4 ORAC Assay E2 Incubate (Time & Temp. as per protocol) E1->E2 E3 Measure Absorbance or Fluorescence (Spectrophotometer/Plate Reader) E2->E3 D1 Calculate % Inhibition E3->D1 D4 Calculate Area Under Curve (ORAC) E3->D4 D2 Plot Dose-Response Curves D1->D2 D3 Determine IC50 Values D2->D3 D4->D3

Caption: General experimental workflow for antioxidant capacity determination.

Signaling Pathways

Antioxidant compounds can exert their effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of protective enzymes.

Eriocitrin: Research has shown that Eriocitrin can protect cells from oxidative stress by modulating the Nrf2 and NF-κB pathways. It upregulates Dual-specificity phosphatase 14 (DUSP14), which in turn promotes the expression and nuclear translocation of Nrf2, a master regulator of antioxidant response genes. Concurrently, this action leads to the inactivation of the pro-inflammatory NF-κB pathway[2][3].

G cluster_nrf2 Nrf2 Pathway Eriocitrin Eriocitrin DUSP14 DUSP14 Eriocitrin->DUSP14 Upregulates Nrf2 Nrf2 DUSP14->Nrf2 Promotes NFkB NF-κB DUSP14->NFkB Inactivates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds Keap1 Keap1 Keap1->Nrf2 Inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates Expression ROS_reduction Reduced Oxidative Stress AntioxidantEnzymes->ROS_reduction Inflammation Inflammation NFkB->Inflammation Promotes G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges AntioxidantDefense Cellular Antioxidant Defense (e.g., Nrf2 Pathway - Proposed) This compound->AntioxidantDefense Upregulates (Hypothesized) ReducedDamage Reduced Oxidative Stress This compound->ReducedDamage Leads to CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage Causes AntioxidantDefense->ROS Neutralizes

References

A Comparative Analysis of the Pharmacokinetics of Neoeriocitrin and Hesperidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of neoeriocitrin and hesperidin, two prominent flavanones found in citrus fruits. The following sections present a detailed analysis based on experimental data, including a summary of key pharmacokinetic parameters, experimental methodologies, and visual representations of metabolic pathways and study workflows.

Enhanced Bioavailability of Eriocitrin Metabolites

A key factor influencing the pharmacokinetic profiles of these compounds is their solubility. This compound, primarily found in lemons, possesses higher aqueous solubility compared to hesperidin, which is abundant in oranges.[1] This difference in solubility is attributed to the presence of two hydroxyl groups in this compound's B-ring, in contrast to the single methoxy group in hesperidin's B-ring.[1] The enhanced solubility of this compound is hypothesized to facilitate its metabolism, leading to a more rapid and efficient generation of bioavailable metabolites.[1][2]

A randomized, crossover human pharmacokinetic study involving 16 healthy volunteers demonstrated that the consumption of an eriocitrin-rich lemon extract resulted in significantly higher plasma and urinary concentrations of all flavanone-derived metabolites, including hesperetin metabolites, compared to a hesperidin-rich orange extract.[1][2] This suggests that eriocitrin may serve as a more efficient precursor for delivering potentially bioactive compounds into the systemic circulation.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for the total plasma metabolites measured after the oral administration of an eriocitrin-rich lemon extract versus a hesperidin-rich orange extract.[1][2][3]

Pharmacokinetic ParameterEriocitrin-Rich Lemon Extract (Metabolites)Hesperidin-Rich Orange Extract (Metabolites)
Cmax (Maximum Plasma Concentration) Significantly HigherSignificantly Lower
Tmax (Time to Reach Cmax) 6.0 ± 0.4 hours8.0 ± 0.5 hours
AUC (Area Under the Curve) Significantly HigherSignificantly Lower

Data represents the mean ± standard error for total plasma metabolites.

The data clearly indicates that the metabolites derived from the eriocitrin-rich extract reached a higher maximum concentration in the plasma in a shorter amount of time and exhibited a greater overall exposure compared to the metabolites from the hesperidin-rich extract.

Experimental Protocols

The primary comparative data presented is based on a randomized-crossover human pharmacokinetic study.[1][2][3]

Study Design:

  • Participants: 16 healthy volunteers.

  • Intervention: Participants consumed either an eriocitrin-rich lemon extract or a hesperidin-rich orange extract in a randomized order, with a washout period between interventions. The study was conducted after a high-fat, high-sugar meal.

  • Sample Collection: Blood and urine samples were collected at various time points to measure the concentrations of flavanone metabolites.

  • Analytical Method: The concentrations of 17 phase-II flavanone-derived metabolites were identified and quantified in the collected samples.

Metabolic Pathways and Experimental Workflow

The bioavailability of both this compound and hesperidin is heavily dependent on their metabolism by the gut microbiota.[1][4] These flavonoid glycosides are largely resistant to degradation in the stomach and small intestine.[1] Upon reaching the colon, gut microbial enzymes hydrolyze the rutinose moiety, releasing their respective aglycones: eriodictyol from this compound and hesperetin from hesperidin.[1] These aglycones are then absorbed and undergo phase-II metabolism, resulting in the formation of various conjugated metabolites that are detected in the plasma and urine.[1][3]

Metabolic_Pathway cluster_gut Gut Lumen cluster_systemic Systemic Circulation This compound This compound Microbiota Gut Microbiota (Hydrolysis) This compound->Microbiota Hesperidin Hesperidin Hesperidin->Microbiota Eriodictyol Eriodictyol Absorbed_Eriodictyol Absorbed Eriodictyol Eriodictyol->Absorbed_Eriodictyol Absorption Hesperetin Hesperetin Absorbed_Hesperetin Absorbed Hesperetin Hesperetin->Absorbed_Hesperetin Absorption Microbiota->Eriodictyol Microbiota->Hesperetin PhaseII_Metabolites_E Phase-II Metabolites (Eriodictyol-derived) Absorbed_Eriodictyol->PhaseII_Metabolites_E Phase-II Metabolism PhaseII_Metabolites_H Phase-II Metabolites (Hesperetin-derived) Absorbed_Hesperetin->PhaseII_Metabolites_H Phase-II Metabolism

Caption: Simplified metabolic pathway of this compound and Hesperidin.

The following diagram illustrates a typical workflow for a human pharmacokinetic study designed to compare these two compounds.

Experimental_Workflow cluster_study_design Study Design cluster_data_collection Data Collection & Analysis Recruitment Participant Recruitment (Healthy Volunteers) Randomization Randomization Recruitment->Randomization Intervention1 Group A: This compound Administration Randomization->Intervention1 Intervention2 Group B: Hesperidin Administration Randomization->Intervention2 Washout Washout Period Intervention1->Washout Intervention2->Washout Crossover Crossover Washout->Crossover Sampling Blood & Urine Sampling (Timed Intervals) Crossover->Sampling Analysis LC-MS/MS Analysis of Metabolites Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Stats Statistical Comparison PK_Analysis->Stats

Caption: Experimental workflow for a comparative pharmacokinetic study.

References

A Head-to-Head Comparison: Neoeriocitrin and Neohesperidin in the Attenuation of Cartilage Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic agents for degenerative joint diseases like osteoarthritis, citrus flavonoids have emerged as promising candidates due to their anti-inflammatory and antioxidant properties. Among these, Neoeriocitrin and Neohesperidin have been investigated for their potential to protect cartilage from degradation. This guide offers a detailed, data-driven comparison of their efficacy, drawing from a key head-to-head in vitro study.

Quantitative Comparison of Chondroprotective Effects

A pivotal study directly compared the effects of this compound and Neohesperidin on key markers of cartilage degradation. The findings are summarized below, providing a clear overview of their relative potency in inhibiting inflammatory and catabolic pathways in human articular cartilage explants stimulated with Interleukin-1β (IL-1β).

ParameterThis compoundNeohesperidinKey Findings
MMP-13 Inhibition (IC50) Not active53.50 µM [1][2]Neohesperidin is a potent inhibitor of MMP-13, a key enzyme in collagen degradation, while this compound showed no activity in this assay.[2]
Inhibition of GAG Release (at 50 µg/mL) Significant reductionSignificant reduction [1]Both compounds significantly reduced the release of glycosaminoglycans (GAGs), indicating a protective effect on the cartilage extracellular matrix.[1]
Inhibition of Nitric Oxide (NO) Production (at 50 µg/mL) Significant reductionSignificant reduction [1]Both flavonoids were effective in reducing the production of nitric oxide, a key inflammatory mediator in joint diseases.[1]

Experimental Methodologies

The following protocols were employed in the comparative study of this compound and Neohesperidin:

Human Articular Cartilage Explant Culture
  • Tissue Source: Human articular cartilage was obtained from patients undergoing total knee replacement surgery, with informed consent.

  • Explant Preparation: Full-thickness cartilage slices were dissected from the femoral condyles and tibial plateaus. Circular explants were then prepared using a sterile biopsy punch.

  • Culture Conditions: The explants were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with antibiotics and fetal bovine serum.

  • Stimulation of Degradation: Cartilage degradation was induced by treating the explants with 10 ng/mL of human recombinant Interleukin-1β (IL-1β).

  • Treatment: The cartilage explants were co-treated with IL-1β and either this compound or Neohesperidin at concentrations of 10 µg/mL and 50 µg/mL for 120 hours.[1]

Matrix Metalloproteinase-13 (MMP-13) Inhibition Assay
  • Principle: The inhibitory activity of the flavonoids on MMP-13 was determined using a fluorimetric assay.[3]

  • Procedure: The assay was conducted in a buffer containing HEPES, CaCl2, ZnCl2, and Brij-35 at pH 7.[1]

  • Reaction: Recombinant human MMP-13 catalytic domain was incubated with a fluorescent peptide substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).[1] The cleavage of this substrate by MMP-13 results in an increase in fluorescence.

  • Inhibition Measurement: The assay was performed in the presence of varying concentrations of this compound and Neohesperidin to determine their ability to inhibit the enzymatic activity of MMP-13. The concentration required to inhibit 50% of the enzyme activity (IC50) was calculated.[2]

Glycosaminoglycan (GAG) Release Assay
  • Sample Collection: The culture medium from the cartilage explant cultures was collected after the 120-hour treatment period.

  • Quantification: The amount of sulfated GAGs released into the medium was quantified using the 1,9-dimethylmethylene blue (DMMB) dye-binding assay.

  • Analysis: The absorbance was measured spectrophotometrically, and the concentration of GAGs was determined by comparison to a standard curve generated with chondroitin sulfate. A reduction in GAG release in the presence of the flavonoids was indicative of a chondroprotective effect.[1]

Nitric Oxide (NO) Production Assay
  • Principle: The production of nitric oxide, a pro-inflammatory mediator, was assessed by measuring the accumulation of its stable end-product, nitrite, in the culture medium.

  • Procedure: The Griess reagent system was used to quantify the nitrite concentration in the collected culture supernatants.

  • Analysis: The absorbance was measured at 540 nm, and the nitrite concentration was calculated from a sodium nitrite standard curve. A decrease in nitrite levels indicated an anti-inflammatory effect of the tested compounds.[1]

Visualizing the Mechanisms of Action

The protective effects of this compound and Neohesperidin on cartilage are mediated through their interaction with key signaling pathways involved in inflammation and matrix degradation.

IL1b IL-1β Chondrocyte Chondrocyte IL1b->Chondrocyte stimulates NFkB NF-κB Pathway Chondrocyte->NFkB activates iNOS iNOS NFkB->iNOS induces MMPs MMPs (e.g., MMP-13) NFkB->MMPs induces NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Degradation Cartilage Matrix Degradation (GAG Release, Collagen Breakdown) MMPs->Degradation This compound This compound This compound->iNOS inhibits Neohesperidin Neohesperidin Neohesperidin->iNOS inhibits Neohesperidin->MMPs inhibits

Fig. 1: Inhibition of IL-1β-induced inflammatory and catabolic pathways.

start Start: Human Cartilage Explants il1b Induce Degradation: IL-1β (10 ng/mL) start->il1b treatment Treatment Groups: - Control - IL-1β alone - IL-1β + this compound - IL-1β + Neohesperidin il1b->treatment incubation Incubate for 120 hours treatment->incubation analysis Analyze Supernatant incubation->analysis gag GAG Release Assay (DMMB) analysis->gag no NO Production Assay (Griess Reagent) analysis->no end Endpoint: Assess Chondroprotection gag->end no->end

Fig. 2: Experimental workflow for assessing chondroprotective effects.

Discussion and Conclusion

The direct comparative data indicates that while both this compound and Neohesperidin exhibit chondroprotective effects by reducing inflammatory mediators and subsequent GAG release, Neohesperidin demonstrates a significant advantage in its ability to directly inhibit MMP-13.[1][2] This suggests that Neohesperidin may have a dual mechanism of action, targeting both the inflammatory and the enzymatic degradation pathways in cartilage. In contrast, the protective effect of this compound appears to be primarily mediated through its anti-inflammatory properties, specifically the inhibition of nitric oxide production.[1]

For researchers and drug development professionals, these findings highlight Neohesperidin as a particularly strong candidate for further investigation as a disease-modifying agent in osteoarthritis. Its potent MMP-13 inhibitory activity, coupled with its anti-inflammatory effects, presents a compelling profile for mitigating cartilage degradation. Future studies could explore the in vivo efficacy of these compounds and further elucidate the signaling pathways through which they exert their protective effects.

References

Reproducibility of Neoeriocitrin's Effects on Gene Expression Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Neoeriocitrin on key gene expression markers implicated in inflammation and osteogenesis. The data presented is compiled from preclinical studies to offer insights into the reproducibility and potential therapeutic applications of this citrus flavonoid. Comparisons with other flavonoids, such as Naringin and Hesperidin, are included to provide a broader context for its biological activity.

I. Comparative Analysis of Gene Expression Modulation

The following tables summarize the quantitative effects of this compound and comparable flavonoids on the expression of key gene markers. It is important to note that direct reproducibility is assessed based on the consistency of findings across studies on structurally similar flavonoids, as direct replication studies for this compound are limited.

A. Anti-inflammatory Gene Markers

This compound has been shown to modulate the expression of several genes involved in the inflammatory response. Its effects are often compared with other citrus flavonoids like Hesperidin and Naringin. The primary mechanism is believed to be through the inhibition of the NF-κB signaling pathway and activation of the Nrf2 pathway.

Gene MarkerCell LineTreatmentConcentrationResultComparison with AlternativesReference
COX-2 Caco-2This compound10 µMInhibition of expressionHesperetin, Eriocitrin, and a digested flavanone mix also showed inhibitory activity.[1][1]
IL-6 Caco-2Flavanone Mix (including this compound)10 µMStatistically significant decrease in IL-6 release.The flavanone mix showed a significant decrease compared to the anti-inflammatory drug dexamethasone.[2][2]
IL-8 Caco-2Flavanone Mix (including this compound)10 µMDecrease in IL-8 release.Similar to the effect of dexamethasone.[2][2]
NO (iNOS) Human Cartilage ExplantsThis compound10 and 50 µg/mLSignificant reduction in IL-1β induced NO release.Naringin and Neohesperidin also exhibited significant reduction in NO release.[3][3]
TNF-α, IL-1β LPS-stimulated macrophagesThis compoundNot SpecifiedInhibition of pro-inflammatory cytokine production.Preclinical studies suggest this compound can suppress these key inflammatory markers.[4][4]
B. Osteogenic Gene Markers

This compound has demonstrated a potential role in promoting bone formation by upregulating key osteogenic transcription factors and bone matrix proteins. A direct comparison with Naringin highlights its superior activity in this regard.

Gene MarkerCell LineTreatmentConcentrationResultComparison with NaringinReference
Runx2 MC3T3-E1This compound2 µg/mL56% greater up-regulation of Runx2 expression.This compound was significantly more effective than Naringin at the same concentration.[5][5]
COLI (Collagen, Type I) MC3T3-E1This compound2 µg/mL37% greater up-regulation of COLI expression.Exhibited a more potent effect compared to Naringin.[5][5]
OCN (Osteocalcin) MC3T3-E1This compound2 µg/mL14% greater up-regulation of OCN expression.Showed a stronger induction of this late-stage osteoblast marker than Naringin.[5][5]

II. Signaling Pathways Modulated by this compound and Related Flavonoids

The effects of this compound on gene expression are primarily mediated through the modulation of the NF-κB and Nrf2 signaling pathways. The following diagrams illustrate the proposed mechanisms of action based on studies of this compound and the closely related flavonoid, Eriocitrin.

NF_kB_Inhibition_by_this compound cluster_stimulus Inflammatory Stimulus (LPS, IL-1β) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB P NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex p65 p65 p65:e->NFkB_complex:w p50 p50 p50:e->NFkB_complex:w DNA DNA (κB sites) NFkB_complex->DNA Translocation & Binding This compound This compound This compound->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DNA->Gene_Expression Transcription

NF-κB pathway inhibition by this compound.

Nrf2_Activation_by_Eriocitrin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriocitrin Eriocitrin/ This compound Nrf2_Keap1 Nrf2-Keap1 Complex Eriocitrin->Nrf2_Keap1 Dissociates Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Ub Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Gene_Expression Antioxidant Gene Expression (HO-1, NQO1) ARE->Gene_Expression Transcription

Nrf2 pathway activation by Eriocitrin/Neoeriocitrin.

III. Experimental Protocols

This section outlines a representative methodology for investigating the effects of this compound on gene expression in cell culture, based on protocols described in the cited literature.

A. Cell Culture and Treatment
  • Cell Lines:

    • Caco-2 (Human Colorectal Adenocarcinoma): Used as a model for the intestinal epithelium to study anti-inflammatory effects.

    • MC3T3-E1 (Mouse Pre-osteoblast): Used to investigate osteogenic differentiation.[5]

  • Culture Conditions:

    • Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Alpha-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 6-well plates for RNA extraction).

    • Allow cells to adhere and reach approximately 80% confluency.

    • For inflammatory studies, pre-treat cells with an inflammatory stimulus such as Interleukin-1 beta (IL-1β) (e.g., 10 ng/mL) for a specified time before or concurrently with flavonoid treatment.[2][3]

    • Prepare stock solutions of this compound and other flavonoids in DMSO and dilute to the final desired concentrations in the culture medium.

    • Treat cells with various concentrations of the flavonoids or vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).

B. Gene Expression Analysis (RT-qPCR)

experimental_workflow Cell_Culture 1. Cell Culture (Caco-2 or MC3T3-E1) Treatment 2. Treatment (this compound & Controls) Cell_Culture->Treatment RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR 5. Quantitative PCR (SYBR Green) cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

General workflow for gene expression analysis.
  • RNA Isolation:

    • Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNA isolation kit).

    • Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quantity and quality using spectrophotometry (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

    • Typically, 1 µg of total RNA is used per reaction.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

    • Reaction setup (per reaction):

      • 10 µL SYBR Green Master Mix (2x)

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA template

      • 6 µL Nuclease-free water

    • Typical Cycling Conditions:

      • Initial Denaturation: 95°C for 3 minutes

      • 40 Cycles:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

      • Melt Curve Analysis

    • Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).[7]

    • Calculate the relative gene expression using the 2-ΔΔCt method.[7]

IV. Conclusion

The available preclinical evidence suggests that this compound consistently modulates gene expression markers associated with anti-inflammatory and osteogenic effects. Its mechanism of action likely involves the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway. Direct comparative studies, although limited, indicate that this compound may possess superior osteogenic potential compared to Naringin.

While these findings are promising, the reproducibility of these effects needs to be further substantiated through more direct, head-to-head comparative studies with standardized protocols. Future research should focus on elucidating the precise molecular targets of this compound and validating these in vitro findings in in vivo models to better ascertain its therapeutic potential. The provided protocols and comparative data serve as a valuable resource for researchers aiming to build upon the current understanding of this compound's bioactivity.

References

A Comparative Guide to the Inhibitory Effects of Citrus Flavanones on Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activities of various citrus flavanones against the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. The information presented herein is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry by offering a concise overview of the selective inhibitory potential of these natural compounds.

Introduction to COX Inhibition by Citrus Flavanones

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins and other pro-inflammatory mediators. Two main isoforms of this enzyme exist: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the gastric mucosa and platelet aggregation, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[1][2][3][4]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can lead to undesirable side effects, most notably gastrointestinal issues, due to the inhibition of the protective functions of COX-1.[2][3][4] Consequently, there is significant interest in the discovery and development of selective COX-2 inhibitors, which can provide anti-inflammatory benefits with a reduced risk of such side effects.

Citrus flavanones, a class of flavonoids abundant in citrus fruits, have garnered attention for their potential anti-inflammatory properties.[5][6][7][8] This guide compares the inhibitory effects of several prominent citrus flavanones on both COX-1 and COX-2, providing available quantitative data to aid in the evaluation of their potential as selective COX-2 inhibitors.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available data on the inhibitory effects of various citrus flavanones on COX-1 and COX-2. The data is presented as the percentage of enzyme inhibition at a concentration of 10 µM. A higher percentage of inhibition indicates greater potency. The selectivity for COX-2 can be inferred by comparing the inhibition of COX-2 to that of COX-1.

FlavanoneBotanical Source (Typical)% Inhibition of COX-1 (at 10 µM)% Inhibition of COX-2 (at 10 µM)Reference
Hesperidin Oranges, Lemons53.41 ± 0.2149.87 ± 0.33[1]
Neohesperidin Bitter Orange, Grapefruit50.11 ± 0.1848.92 ± 0.19[1]
Hesperetin Oranges, Lemons (Aglycone of Hesperidin)51.22 ± 0.1550.14 ± 0.24[1]
Neoeriocitrin Grapefruit, Bergamot35.18 ± 0.4278.00 ± 0.51[1]
Eriocitrin Lemons, Limes45.33 ± 0.3756.89 ± 0.45[1]
(±)-Eriodictyol Lemons, Limes (Aglycone of Eriocitrin)-Not highly active[9]
Naringenin Grapefruit, Oranges (Aglycone of Naringin)-Inhibits expression[5][10]
Naringin Grapefruit, Oranges-Inhibits expression[5]
Narirutin Grapefruit-Inhibits expression[7]

Note: A dash (-) indicates that specific quantitative data for direct enzyme inhibition was not available in the reviewed literature. Some studies indicate that certain flavanones, such as naringenin and its glycosides, may exert their anti-inflammatory effects by inhibiting the expression of the COX-2 enzyme rather than by direct enzymatic inhibition.[5][7][10]

Experimental Protocols

The following is a generalized methodology for an in vitro cyclooxygenase inhibition assay, based on protocols described in the scientific literature. This method is commonly used to determine the inhibitory potency of compounds against COX-1 and COX-2.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • A colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Test compounds (citrus flavanones) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., indomethacin for non-selective inhibition, celecoxib for selective COX-2 inhibition)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared according to the manufacturer's instructions or established laboratory protocols. Test compounds are prepared in a series of dilutions to determine the dose-response relationship.

  • Enzyme Reaction Setup:

    • In a 96-well plate, the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) are added to each well.

    • A specific volume of the test compound at various concentrations is added to the wells. Control wells containing only the solvent (vehicle control) and wells with a known inhibitor (positive control) are also included.

    • The plate is pre-incubated at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of the Reaction:

    • The enzymatic reaction is initiated by the addition of arachidonic acid to all wells.

    • Simultaneously or immediately after, the colorimetric or fluorometric probe is added. The probe acts as a substrate for the peroxidase activity of the COX enzyme, and its oxidation results in a measurable change in absorbance or fluorescence.

  • Data Acquisition:

    • The absorbance or fluorescence is measured over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • The rate of reaction is determined from the linear portion of the absorbance/fluorescence versus time curve.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the COX signaling pathways and a typical experimental workflow for assessing COX inhibition.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 catalyzes Prostaglandins_1 Physiological Prostaglandins (e.g., for gastric protection, platelet aggregation) PGH2_1->Prostaglandins_1 converted to PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 catalyzes Prostaglandins_2 Inflammatory Prostaglandins (e.g., mediating pain, fever, inflammation) PGH2_2->Prostaglandins_2 converted to Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, pathogens) Inflammatory_Stimuli->COX2 induces expression Citrus_Flavanones Citrus Flavanones (Potential Inhibitors) Citrus_Flavanones->COX1 Inhibits Citrus_Flavanones->COX2 Inhibits

Caption: COX-1 and COX-2 Signaling Pathways.

Experimental_Workflow Start Start: Prepare Reagents Setup Set up 96-well plate with Buffer, Heme, and COX Enzyme (COX-1 or COX-2) Start->Setup Add_Inhibitors Add Citrus Flavanones (various concentrations) and Controls Setup->Add_Inhibitors Pre_incubation Pre-incubate at controlled temperature Add_Inhibitors->Pre_incubation Initiate_Reaction Initiate reaction with Arachidonic Acid and Probe Pre_incubation->Initiate_Reaction Measure Measure Absorbance/ Fluorescence over time Initiate_Reaction->Measure Analyze Calculate % Inhibition and determine IC50 values Measure->Analyze End End: Comparative Analysis Analyze->End

Caption: General Experimental Workflow for COX Inhibition Assay.

Conclusion

The available data suggest that certain citrus flavanones exhibit inhibitory activity against both COX-1 and COX-2 enzymes. Notably, this compound and eriocitrin show a preference for inhibiting COX-2 over COX-1 at a concentration of 10 µM, indicating potential for selective COX-2 inhibition. In contrast, hesperidin, neohesperidin, and hesperetin appear to be non-selective inhibitors at this concentration. For other flavanones like naringenin and its glycosides, their anti-inflammatory effects may be more related to the regulation of COX-2 gene expression.

Further research, particularly studies determining the IC50 values for a broader range of citrus flavanones against both COX isoforms, is warranted to fully elucidate their therapeutic potential as anti-inflammatory agents. The methodologies and pathways described in this guide provide a framework for conducting and interpreting such investigations.

References

Side-by-side analysis of Neoeriocitrin and naringin in MMP-13 inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side analysis of the matrix metalloproteinase-13 (MMP-13) inhibitory potential of two citrus flavanones, Neoeriocitrin and Naringin. The following sections detail their comparative efficacy based on available experimental data, outline the experimental protocols for MMP-13 inhibition assays, and illustrate the associated signaling pathways.

Data Presentation: MMP-13 Inhibition

The inhibitory activities of this compound and Naringin against MMP-13 have been quantified, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. Lower IC50 values indicate greater potency.

CompoundIC50 (µM)Source
Naringin 157.46[1]
This compound Not Active[1]

Based on the available data, Naringin demonstrates inhibitory activity against MMP-13, whereas this compound was found to be inactive in the same assay.[1]

Experimental Protocols

The following is a representative protocol for an in vitro MMP-13 inhibition assay using a fluorogenic peptide substrate, a common method for screening potential inhibitors.

MMP-13 Inhibition Assay Protocol

1. Objective: To determine the in vitro inhibitory effect of test compounds (this compound and Naringin) on the enzymatic activity of MMP-13.

2. Materials:

  • Recombinant human MMP-13 (catalytic domain)
  • Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[1]
  • Assay Buffer (e.g., 50 mM HEPES, 5 mM CaCl2, 0.1 mM ZnCl2, 0.05% Brij-35, pH 7)[1]
  • Test compounds (this compound, Naringin) dissolved in a suitable solvent (e.g., DMSO)
  • 96-well microplate (black, for fluorescence readings)
  • Fluorescence microplate reader

3. Procedure:

  • Prepare a stock solution of the test compounds and perform serial dilutions to obtain a range of concentrations.
  • In a 96-well microplate, add the assay buffer.
  • Add the test compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control (a known MMP-13 inhibitor).
  • Add the recombinant human MMP-13 to all wells except for the blank (substrate only).
  • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the compounds to interact with the enzyme.
  • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.
  • Immediately place the microplate in a fluorescence reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
  • The rate of substrate cleavage is proportional to the enzyme activity.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value, the concentration of the compound that inhibits 50% of the MMP-13 activity, from the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilutions Prepare Serial Dilutions of this compound & Naringin Plate_Setup Add Buffer, Compounds, and MMP-13 to 96-well Plate Compound_Dilutions->Plate_Setup Reagents Prepare Assay Buffer, MMP-13, and Substrate Reagents->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Reaction_Start Add Fluorogenic Substrate Pre_incubation->Reaction_Start Measurement Measure Fluorescence Reaction_Start->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Determination Determine IC50 Values Inhibition_Calc->IC50_Determination

Caption: Workflow for MMP-13 Inhibition Assay.

Signaling Pathways

Naringin's Putative Mechanism of MMP-13 Inhibition

Naringin has been shown to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.[2][3] These pathways are crucial in regulating the expression of pro-inflammatory cytokines and enzymes like MMP-13.

naringin_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) IKK IKK Inflammatory_Stimuli->IKK MAPK MAPK Cascade (p38, ERK, JNK) Inflammatory_Stimuli->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates MMP13_Gene MMP-13 Gene Expression MAPK->MMP13_Gene Naringin Naringin Naringin->IKK inhibits Naringin->MAPK inhibits NFkB_active->MMP13_Gene

Caption: Naringin's Inhibition of NF-κB and MAPK Pathways.

This compound's Potential Anti-Inflammatory Mechanisms

While direct evidence for this compound's inhibition of MMP-13 is lacking, studies on its anti-inflammatory properties suggest potential mechanisms that could indirectly influence MMP-13 expression. This compound has been shown to inhibit the production of pro-inflammatory cytokines and suppress the activation of NF-κB.[4] Furthermore, related compounds like Eriocitrin have been found to modulate MAPK and PI3K/AKT/mTOR signaling pathways, which are also involved in inflammatory responses.[5]

neoeriocitrin_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Inflammatory_Stimuli Inflammatory Stimuli NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway MAPK_Pathway MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT/mTOR Pathway Inflammatory_Stimuli->PI3K_AKT_Pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., MMPs) NFkB_Pathway->Pro_inflammatory_Mediators MAPK_Pathway->Pro_inflammatory_Mediators PI3K_AKT_Pathway->Pro_inflammatory_Mediators This compound This compound This compound->NFkB_Pathway inhibits This compound->MAPK_Pathway potentially inhibits This compound->PI3K_AKT_Pathway potentially inhibits

Caption: this compound's Potential Anti-inflammatory Pathways.

Conclusion

Current in vitro evidence indicates that Naringin is an inhibitor of MMP-13, while this compound is not. The inhibitory action of Naringin is likely mediated through the suppression of the NF-κB and MAPK signaling pathways. Although this compound did not show direct MMP-13 inhibition in the cited study, its known anti-inflammatory properties, including the inhibition of the NF-κB pathway, suggest it may influence MMP-13 expression indirectly under certain cellular conditions. Further research is warranted to fully elucidate the therapeutic potential of these compounds in MMP-13 mediated pathologies.

References

The Structural-Activity Relationship of Neoeriocitrin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structurally similar compounds is paramount. This guide provides a comprehensive comparison of the structural-activity relationship (SAR) of neoeriocitrin against other common flavanones like hesperidin, naringin, and eriocitrin. The information is supported by experimental data, detailed methodologies for key experiments, and visual diagrams of associated signaling pathways.

Unveiling the Structural Nuances of Flavanones

Flavanones are a class of flavonoids characterized by a C6-C3-C6 skeleton. Their biological activities, particularly antioxidant and anti-inflammatory effects, are intricately linked to their structural features. Key determinants of a flavanone's efficacy include the hydroxylation and methoxylation patterns on the A and B rings, and the nature of the glycosidic linkage at position 7.

This compound, a flavanone glycoside found in citrus fruits, possesses a neohesperidoside moiety (a disaccharide of rhamnose and glucose) attached at the 7-hydroxyl group of the aglycone eriodictyol. Eriodictyol itself is characterized by a catechol group (3',4'-dihydroxy) on the B-ring, a feature known to be crucial for potent antioxidant activity.

Comparative Analysis of Biological Activity

The following sections detail the comparative antioxidant and anti-inflammatory activities of this compound and other structurally related flavanones.

Antioxidant Activity

The antioxidant capacity of flavanones is a key area of investigation. The presence of the 3',4'-dihydroxy (catechol) group in the B-ring, as seen in this compound and eriocitrin, is a significant contributor to their radical scavenging abilities. The glycosidic moiety also plays a role; studies suggest that the type of sugar and its linkage can influence the antioxidant potential.

FlavanoneDPPH IC50 (µM)FRAP (µM TE/µM)ORAC (µM TE/µM)ABTS IC50 (µM)
This compound 111.9 ± 10.06[1]~1.5[2]~12[2]178.55 ± 11.28[1]
Eriocitrin ~100[2]~1.2[2]~13[2]-
Hesperidin >200[2]~0.8[2]~5[2]276[3]
Naringin >200[2]~0.5[2]~4[2]-
Hesperetin 70[3]~1.0[2]~6[2]276[3]

TE: Trolox Equivalents. Data is compiled from multiple sources and presented for comparative purposes. The experimental conditions for each study may vary.

Anti-inflammatory Activity

Flavanones exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways. The structural features that enhance antioxidant activity often correlate with anti-inflammatory potential.

FlavanoneTargetIC50
This compound MMP-13Not active[4]
Nitric Oxide (NO)-
Naringin MMP-13157.46 µM[4]
Nitric Oxide (NO)-
Neohesperidin MMP-1353.50 µM[4]
Hesperidin Nitric Oxide (NO)-
Eriocitrin Nitric Oxide (NO)-

MMP-13: Matrix Metalloproteinase-13. Data on direct IC50 values for NO, IL-6, and IL-8 inhibition by this compound is limited in the reviewed literature. However, studies on flavanone mixes containing this compound show a reduction in these inflammatory markers[2].

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory properties of flavanones are often attributed to their ability to interfere with intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., LPS, TNF-α IKK IKK Receptor->IKK Activation IkBa IkBa IKK->IkBa Phosphorylation NFkB NFkB IkBa_P p-IkBa IkBa->IkBa_P NFkB_n NF-kB NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Hesperidin Hesperidin Hesperidin->Receptor Blocks Hesperidin->IKK Inhibits Naringin Naringin Naringin->IKK Inhibits Eriocitrin Eriocitrin Eriocitrin->IKK Inhibits DNA DNA NFkB_n->DNA Binds to promoter Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Transcription

Figure 1: General overview of the NF-κB signaling pathway and points of inhibition by various flavanones.

  • Hesperidin has been shown to inhibit the NF-κB pathway by blocking surface receptors like TLR4 and inhibiting the IKK complex, thereby preventing IκBα degradation[5].

  • Naringin and Eriocitrin also exhibit inhibitory effects on the NF-κB pathway, primarily through the suppression of IKK activation[6][7].

  • While the exact molecular targets of This compound within the NF-κB pathway are not as extensively detailed, its structural similarity to eriocitrin suggests a comparable mechanism of action, likely involving the inhibition of the IKK complex.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key components of this pathway include ERK, JNK, and p38.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases MAPKKK MAPKKK Upstream_Kinases->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK ERK, JNK, p38 MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Naringin Naringin Naringin->MAPK Inhibits (p38, ERK, JNK) Hesperidin Hesperidin Hesperidin->MAPK Inhibits (ERK, p38) Eriocitrin Eriocitrin Eriocitrin->MAPK Inhibits (ERK) Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Figure 2: Simplified MAPK signaling pathway and inhibitory actions of different flavanones.

  • Naringin has been demonstrated to inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli[8].

  • Hesperidin also suppresses the MAPK pathway, with studies showing inhibition of ERK and p38 phosphorylation[9].

  • Eriocitrin has been found to inhibit the MAPK/ERK signaling pathway[10].

  • Similar to its action on the NF-κB pathway, the specific interactions of This compound with MAPK pathway components are less defined. However, its structural resemblance to other active flavanones suggests it likely inhibits one or more of the key MAPK kinases.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Workflow:

DPPH_Workflow Prepare_Sample Prepare flavanone solutions (various concentrations) Mix Mix flavanone solution with DPPH solution Prepare_Sample->Mix Prepare_DPPH Prepare 0.1 mM DPPH solution in methanol Prepare_DPPH->Mix Incubate Incubate in the dark (e.g., 30 minutes at RT) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate

Figure 3: Workflow for the DPPH radical scavenging assay.

  • Reagent Preparation: Prepare a stock solution of the test flavanone in a suitable solvent (e.g., methanol or DMSO). Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure: In a 96-well plate, add a specific volume of the flavanone solution at various concentrations to the wells. Add the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging activity against the concentration of the flavanone.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Workflow:

FRAP_Workflow Prepare_Reagent Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix flavanone solution with FRAP reagent Prepare_Reagent->Mix Prepare_Sample Prepare flavanone solutions Prepare_Sample->Mix Incubate Incubate at 37°C (e.g., 30 minutes) Mix->Incubate Measure Measure absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP value (e.g., in Trolox equivalents) Measure->Calculate ORAC_Workflow Prepare Prepare flavanone solutions, fluorescein, and AAPH Mix Mix flavanone and fluorescein in a 96-well plate Prepare->Mix Incubate Pre-incubate at 37°C Mix->Incubate Add_AAPH Add AAPH to initiate reaction Incubate->Add_AAPH Measure Measure fluorescence decay kinetically over time Add_AAPH->Measure Calculate Calculate area under the curve (AUC) and express as Trolox equivalents Measure->Calculate Griess_Workflow Cell_Culture Culture cells (e.g., RAW 264.7) and treat with flavanone and LPS Collect_Supernatant Collect cell culture supernatant Cell_Culture->Collect_Supernatant Mix_Reagent Mix supernatant with Griess reagent Collect_Supernatant->Mix_Reagent Incubate Incubate at room temperature Mix_Reagent->Incubate Measure Measure absorbance at 540 nm Incubate->Measure Calculate Determine nitrite concentration from a standard curve Measure->Calculate ELISA_Workflow Coat_Plate Coat plate with capture antibody Add_Sample Add cell culture supernatant or standards Coat_Plate->Add_Sample Add_Detection_Ab Add biotinylated detection antibody Add_Sample->Add_Detection_Ab Add_Enzyme Add enzyme-conjugated streptavidin Add_Detection_Ab->Add_Enzyme Add_Substrate Add substrate and allow color development Add_Enzyme->Add_Substrate Stop_Reaction Stop reaction Add_Substrate->Stop_Reaction Measure Measure absorbance Stop_Reaction->Measure Calculate Determine cytokine concentration from standard curve Measure->Calculate

References

Safety Operating Guide

Proper Disposal of Neoeriocitrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of neoeriocitrin, a flavonoid compound utilized in various research and development applications. The following procedures are designed to ensure the safe handling and disposal of this substance in a laboratory setting, aligning with general best practices for chemical waste management.

Hazard Assessment

According to its Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] However, it is crucial to handle all laboratory chemicals with care and to follow established safety protocols. While not considered hazardous, improper disposal can still have negative environmental impacts. Therefore, surplus and non-recyclable solutions of this compound should be managed by a licensed professional waste disposal service in accordance with local regulations.[1]

General Laboratory Waste Disposal Principles

The disposal of any laboratory chemical, including this compound, should adhere to the following fundamental principles:

  • Waste Minimization: Only prepare the amount of this compound solution required for your experiment to minimize waste.[2]

  • Proper Labeling: All containers with this compound waste must be clearly labeled with the chemical name and any known hazards.

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[2][3] Specifically, do not mix it with organic solvents, toxic metals, or strong acids and bases unless part of a specific neutralization protocol.[2][3]

  • Designated Storage: Store this compound waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[3][4] This area should be inspected weekly for any leaks or container degradation.[3]

Step-by-Step Disposal Procedures for this compound

Unused or Surplus this compound (Solid):

  • Collection: Collect the solid this compound in a clearly labeled, sealed, and compatible waste container.

  • Storage: Store the container in the designated SAA.

  • Disposal: Arrange for pick-up and disposal through your institution's licensed professional waste disposal service.[1]

Aqueous Solutions of this compound:

  • Evaluation: While this compound is not classified as hazardous, direct drain disposal is generally discouraged for any chemical without specific institutional approval.[5]

  • Collection: Collect aqueous this compound waste in a dedicated, labeled container.

  • Storage: Store the container in the SAA.

  • Disposal: Dispose of the solution through your institution's chemical waste program.

Empty this compound Containers:

  • Decontamination: If the container held solid this compound, ensure all powder has been removed and collected as chemical waste. For containers that held solutions, rinse them three times with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as chemical waste.[5]

  • Label Defacement: Completely remove or deface the original chemical label.[2][5]

  • Final Disposal: Once decontaminated and with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste.

Quantitative Data for Laboratory Chemical Waste

The following table summarizes general quantitative guidelines for laboratory chemical waste disposal. Note that specific limits for this compound are not defined and are subject to local and institutional regulations.

ParameterGuidelineCitation
pH for Drain Disposal (if permitted) 6.0 - 9.0[6]
Flash Point for Drain Disposal > 140°F (60°C)[6]
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of hazardous waste[4]
Acute Hazardous Waste SAA Limit 1 quart (liquid) or 1 kg (solid)[4]
Experimental Protocols

As this compound is not considered a hazardous or reactive chemical, specific experimental protocols for its neutralization or degradation prior to disposal are generally not required. The primary disposal method is through collection and transfer to a licensed waste management facility.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Neoeriocitrin_Disposal_Workflow cluster_start Start cluster_characterization Waste Characterization cluster_solid Solid Waste Procedure cluster_solution Aqueous Solution Procedure cluster_container Empty Container Procedure cluster_end Final Disposal start This compound Waste Generated is_solid Is the waste solid this compound? start->is_solid is_solution Is the waste an aqueous solution? is_solid->is_solution No collect_solid Collect in a labeled, compatible container is_solid->collect_solid Yes is_container Is it an empty container? is_solution->is_container No collect_solution Collect in a labeled, dedicated container is_solution->collect_solution Yes decontaminate Triple rinse container is_container->decontaminate Yes professional_disposal Arrange for pickup by licensed waste disposal service is_container->professional_disposal No (Consult EHS) store_solid Store in designated Satellite Accumulation Area collect_solid->store_solid store_solid->professional_disposal store_solution Store in designated Satellite Accumulation Area collect_solution->store_solution store_solution->professional_disposal collect_rinsate Collect rinsate as chemical waste decontaminate->collect_rinsate deface_label Deface or remove label decontaminate->deface_label collect_rinsate->store_solution dispose_container Dispose of as regular laboratory waste deface_label->dispose_container

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Neoeriocitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Neoeriocitrin, a flavonoid compound valued for its antioxidative and osteogenic properties. While not classified as a hazardous substance under Regulation (EC) No 1272/2008, adherence to prudent laboratory practices is crucial to ensure personnel safety and maintain experimental integrity.[1] This document outlines the necessary personal protective equipment (PPE), operational procedures for handling and disposal, and a framework for a comprehensive safety protocol.

Essential Safety Data at a Glance

To facilitate a rapid understanding of this compound's safety profile, the following table summarizes key quantitative and qualitative data.

Property Value / Information Citation
Chemical Identity
CAS Number13241-32-2[2][3][4]
Molecular FormulaC27H32O15[2][3][4]
Molar Mass596.53 g/mol [3][4]
Physical Properties
AppearanceWhite to beige powder[3]
SolubilityDMSO: 30 mg/mL, DMF: 15 mg/mL, Ethanol: 1 mg/mL, DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL[5]
Toxicological Data
Acute Oral Toxicity (similar flavonoids)LD50 > 2000 mg/kg (in rats for Naringenin, Naringin, Hesperidin, and Quercetin), classifying them as low-risk.[6]
Hazard Classification
GHS ClassificationNot a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[1]
Storage
Storage Class11 - Combustible Solids
Recommended StorageStore at room temperature.[3]

Hierarchy of Safety Controls

A systematic approach to safety involves implementing controls at various levels. The most effective measures are at the top of the hierarchy.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective

A diagram illustrating the hierarchy of safety controls.

Personal Protective Equipment (PPE) Protocol

While this compound is not classified as hazardous, the use of appropriate PPE is a mandatory baseline for safe handling to prevent potential irritation and contamination.

Recommended PPE for Handling this compound Powder:
PPE Category Specific Recommendation Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from airborne powder particles and accidental splashes.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated or damaged.
Respiratory Protection A NIOSH-approved N95 respirator or equivalent.Recommended when handling larger quantities or when there is a potential for dust generation to prevent inhalation of airborne particles.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan: From Receipt to Disposal

A clear, step-by-step workflow is essential for the safe and efficient handling of this compound in a laboratory setting.

Handling_Workflow Receiving 1. Receiving and Inspection Storage 2. Secure Storage Receiving->Storage Verify Integrity Preparation 3. Weighing and Preparation Storage->Preparation Controlled Access Handling 4. Experimental Use Preparation->Handling Use in Ventilated Area Decontamination 5. Decontamination Handling->Decontamination Clean Work Surfaces Disposal 6. Waste Disposal Decontamination->Disposal Segregate Waste

A workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the container is properly labeled with the chemical name, CAS number, and any hazard information.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed to prevent contamination and moisture absorption.

    • Store away from incompatible materials such as strong oxidizing agents.

  • Weighing and Preparation:

    • Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood or a powder containment hood, to minimize the generation of airborne dust.

    • Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder.

    • Avoid creating dust clouds. If dust is generated, ensure proper respiratory protection is worn.

  • Experimental Use:

    • Handle solutions of this compound with the same care as the powder, wearing appropriate PPE.

    • Avoid direct contact with skin and eyes.

    • Work in a well-ventilated area.

  • Decontamination:

    • After handling, decontaminate all work surfaces, equipment, and glassware.

    • Wipe down surfaces with a suitable cleaning agent.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is critical to protect the environment and comply with regulations.

Waste Segregation and Disposal:
  • Solid Waste:

    • Collect any unused this compound powder and contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.

    • Dispose of as non-hazardous chemical waste through your institution's hazardous waste management program. Do not dispose of in regular trash.

  • Liquid Waste:

    • Collect aqueous and solvent-based solutions containing this compound in separate, compatible, and clearly labeled waste containers.

    • Consult your institution's waste disposal guidelines for specific instructions on the disposal of the solvents used. Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety office for non-hazardous aqueous solutions.

  • Empty Containers:

    • Rinse empty containers thoroughly with a suitable solvent.

    • Collect the rinsate as chemical waste.

    • Deface the label on the empty container before disposal in accordance with institutional policies.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.